molecular formula C14H22O B1628513 Methylionone CAS No. 93302-56-8

Methylionone

Cat. No.: B1628513
CAS No.: 93302-56-8
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
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Description

Methyl-alpha-ionone (CAS 7779-30-8) is a high-purity synthetic aromatic compound supplied strictly for research use only. It is a key reference material in analytical chemistry for the identification and quantification of violet and orris-like scent compounds in complex mixtures . This compound, characterized by its sweet, powdery, and woody-floral odor profile, is a subject of study in fragrance chemistry, particularly for its substantivity and long-lasting properties on various substrates . Researchers investigate its applications in the development and reverse-engineering of fragrance formulas for industrial applications, noting its widespread historical use in fine fragrances and functional products at levels up to 3.69% in formulations . Beyond its role in aroma science, Methyl-alpha-ionone is part of the broader ionone family, which is gaining interest in biological research. Studies suggest that ionones, which can be produced endogenously from carotenoids, may interact with specific biological pathways, including olfactory receptors (e.g., OR51E2), offering a scaffold for investigating mechanisms related to cell cycle regulation and other physiological processes . Toxicological data, primarily from studies on its isomer alpha-iso-methylionone, indicate an oral LD50 of 8.7 g/kg in mice and classify it as a potential skin and eye irritant, information critical for safe laboratory handling . This product is for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
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Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name Methyl-alpha-ionone
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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CAS No.

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Foundational & Exploratory

An In-depth Technical Guide to Methylionone: CAS Numbers, Properties, and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylionone, a significant fragrance and flavor ingredient. It details the chemical and physical properties of this compound and its primary isomers—alpha-iso, beta-iso, and gamma. This document includes a compilation of their respective CAS numbers for precise identification. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound. A key feature of this guide is the elucidation of the olfactory signaling pathway, a G-protein coupled receptor (GPCR) cascade, which is the biological mechanism through which this compound and similar odorants are perceived.

Introduction

This compound is a collective name for a group of isomeric organic compounds prized for their characteristic violet and woody scent.[1] As a result, they are extensively used in the fragrance industry, finding their way into perfumes, cosmetics, and various scented products. The synthesis of this compound typically involves the condensation of citral (B94496) with methyl ethyl ketone, followed by a cyclization reaction.[2] The resulting product is a mixture of several isomers, with the alpha-iso-methylionone isomer often being the most desired for its specific olfactory profile.[3] Understanding the distinct properties of each isomer is crucial for their application in fragrance and flavor formulations. This guide aims to provide a detailed technical resource for researchers and professionals working with these compounds.

Chemical and Physical Properties

This compound and its isomers share the same chemical formula (C₁₄H₂₂O) and molecular weight, but differ in the position of the double bond in their cyclohexenyl ring and the stereochemistry of the methyl group on the butenone side chain. These structural variations lead to subtle differences in their physical and olfactory properties.

Table 1: CAS Numbers of this compound and Its Isomers
Compound NameCAS Number
This compound (mixture of isomers)1335-46-2
alpha-iso-Methylionone127-51-5
beta-iso-Methylionone79-89-0
alpha-n-Methylionone127-42-4
beta-n-Methylionone127-43-5
gamma-Methylionone1322-70-9
Table 2: Physical and Chemical Properties of this compound Isomers
Propertyalpha-iso-Methyliononebeta-iso-MethyliononeGeneral this compound (mixture)
Molecular Formula C₁₄H₂₂OC₁₄H₂₂OC₁₄H₂₂O
Molecular Weight ( g/mol ) 206.33206.33206.32
Appearance Colorless to pale yellow liquid-Colorless to yellowish, oily liquid[4]
Odor Floral, violet, woody, orrisWoody, ambergris, waxy, orris, floral[5]Floral, violet-like[6]
Boiling Point (°C) 271.6 (est.)301.28 (est.)[7]238.0 @ 760 mmHg[4]
Density (g/cm³) 0.929 - 0.936 @ 25°C[8]-0.921 - 0.930[4]
Refractive Index 1.499 - 1.503 @ 20°C[8]-1.498 - 1.503[4]
Solubility Soluble in alcohol; Insoluble in water[9]Soluble in alcohol; water solubility 2.309 mg/L @ 25°C (est)[7]Soluble in alcohol and oils; insoluble in water[6]
Flash Point (°C) >110[8]>100[7]>100

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is a two-step process involving an aldol (B89426) condensation followed by cyclization. The following is a generalized protocol based on common industrial practices.

Step 1: Aldol Condensation to form Pseudo-methylionone

  • Materials: Citral, methyl ethyl ketone (MEK), sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a suitable solvent (e.g., ethanol (B145695), methanol, or water).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the alkaline catalyst (e.g., NaOH) in the chosen solvent.

    • Add an excess of methyl ethyl ketone to the vessel.

    • Cool the mixture to a temperature between -10°C and 10°C.

    • Slowly add citral to the reaction mixture while maintaining the low temperature and vigorous stirring.

    • After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature (e.g., 0-5°C).[10]

    • Upon completion, neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

    • Remove the solvent and excess MEK under reduced pressure.

    • The resulting crude product is pseudo-methylionone, which can be purified by vacuum distillation.

Step 2: Cyclization of Pseudo-methylionone to this compound

  • Materials: Pseudo-methylionone, a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), and an inert solvent (e.g., toluene (B28343) or cyclohexane).

  • Procedure:

    • Dissolve the crude or purified pseudo-methylionone in the inert solvent in a reaction vessel.

    • Heat the mixture to the desired reaction temperature (typically between 80°C and 120°C).

    • Slowly add the acid catalyst to the heated mixture.

    • Maintain the reaction at the set temperature for a specified period to facilitate cyclization.[5][11][12] The ratio of isomers formed is dependent on the acid catalyst and reaction conditions.

    • After the reaction is complete, cool the mixture and wash it with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.

    • Separate the organic layer and remove the solvent by distillation.

    • The resulting mixture of this compound isomers can be purified and separated by fractional vacuum distillation.

Logical Flow of this compound Synthesis

SynthesisWorkflow cluster_condensation Step 1: Aldol Condensation cluster_cyclization Step 2: Cyclization Citral Citral Condensation Aldol Condensation (-10°C to 10°C) Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Base Base Catalyst (e.g., NaOH) Base->Condensation Pseudo Pseudo-methylionone Condensation->Pseudo Cyclization Cyclization (80°C to 120°C) Pseudo->Cyclization Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cyclization This compound This compound Isomers Cyclization->this compound

A flowchart illustrating the two-step synthesis of this compound isomers.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual isomers of this compound in a mixture.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone (B3395972) or ethanol to a concentration of approximately 100-1000 ppm.

  • GC-MS System: A typical system would consist of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (General Protocol):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250-280°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 to 100:1.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identification of isomers is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known reference standards and mass spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.

  • ¹H NMR Acquisition Parameters (General):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters (General):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the precise structure of the isomer. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Associated Signaling Pathway: Olfactory Transduction

The perception of this compound and other odorants is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a well-defined signaling cascade. While the specific human olfactory receptor for this compound has not been definitively identified, the closely related compound, beta-ionone, is known to activate the olfactory receptor OR5A1. It is highly probable that this compound isomers interact with a subset of the approximately 400 functional human olfactory receptors, initiating a similar signaling pathway.[3][13]

The general olfactory signal transduction pathway is as follows:

  • Odorant Binding: An odorant molecule, such as a this compound isomer, binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

  • G-protein Activation: This binding causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein (specifically, the Gαolf subunit). The activated Gαolf releases GDP and binds GTP.

  • Adenylyl Cyclase Activation: The GTP-bound Gαolf subunit dissociates and activates adenylyl cyclase III.

  • cAMP Production: Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Cation Influx and Depolarization: The opening of CNG channels allows for the influx of Na⁺ and Ca²⁺ ions into the cell, leading to depolarization of the neuron's membrane.

  • Chloride Efflux: The influx of Ca²⁺ opens Ca²⁺-activated chloride channels. Due to the high intracellular concentration of Cl⁻ in olfactory sensory neurons, Cl⁻ flows out of the cell, further contributing to depolarization.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Olfactory G-Protein Coupled Receptor Signaling Pathway

OlfactorySignaling cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf, β, γ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated (CNG) Channel Na_Ca_influx Na⁺, Ca²⁺ influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_efflux Cl⁻ efflux Odorant This compound Odorant->OR 1. Binding ATP ATP cAMP->CNG 5. Opening Na_Ca_influx->Cl_channel activates Depolarization Depolarization Na_Ca_influx->Depolarization 6. Cation Influx Cl_efflux->Depolarization 7. Anion Efflux Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential 8. Signal Propagation

The signal transduction cascade initiated by the binding of an odorant to an olfactory receptor.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its various isomers, their physicochemical properties, and methods for their synthesis and analysis. The inclusion of specific CAS numbers facilitates accurate identification and sourcing for research and development purposes. Furthermore, the elucidation of the olfactory signaling pathway provides a biological context for the function of these molecules as odorants. This comprehensive resource is intended to support the work of researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development by providing a solid foundation of technical information on this compound.

References

An In-depth Technical Guide to the Molecular Formula and Weight of Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a detailed overview of the molecular formula and weight of methylionone, a well-known fragrance ingredient. The information is presented to facilitate research and development activities where exact molecular properties are critical.

Data Presentation: Molecular Properties of this compound Isomers

This compound is a collective name for a group of closely related isomers, all sharing the same molecular formula and consequently, a nearly identical molecular weight. The subtle structural differences between these isomers, however, can lead to variations in their scent profiles and other physicochemical properties. The table below summarizes the key molecular data for the most common isomers of this compound.

Isomer NameCommon SynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (mixture) Ionone, methyl-C₁₄H₂₂O206.321335-46-2
α-Isothis compound alpha-Cetone, gamma-MethyliononeC₁₄H₂₂O206.33127-51-5
β-Isothis compound delta-MethyliononeC₁₄H₂₂O206.3279-89-0
n-Methylionone Not widely specifiedC₁₄H₂₂O206.32127-42-4
β-n-Methylionone Not widely specifiedC₁₄H₂₂O206.32127-43-5

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of organic compounds like this compound is typically achieved through a combination of mass spectrometry and other spectroscopic techniques. These methods provide not only the mass of the molecule but also information about its structure, which is crucial for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. It is particularly well-suited for the analysis of fragrance ingredients such as this compound.

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., ethanol (B145695) or hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different isomers of this compound will interact with this phase to varying degrees, causing them to travel through the column at different speeds and thus be separated.

  • Ionization: As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), which causes the molecules to lose an electron and form positively charged ions (molecular ions). This process can also cause the molecular ions to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum. The peak with the highest m/z often represents the molecular ion, from which the molecular weight can be determined. The fragmentation pattern serves as a "molecular fingerprint" that helps in identifying the specific isomer by comparing it to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules, including the subtle differences between isomers. Both ¹H (proton) and ¹³C (carbon) NMR are typically employed.

Methodology:

  • Sample Preparation: A small amount of the purified this compound isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may also be added.

  • Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen and carbon atoms absorb and re-emit this radiation at specific frequencies.

  • Data Interpretation: The resulting NMR spectrum shows a series of peaks. The chemical shift (position) of each peak provides information about the electronic environment of the nucleus. The splitting pattern (multiplicity) of the peaks in ¹H NMR indicates the number of neighboring protons. The integration (area under the peak) is proportional to the number of nuclei of that type. By analyzing this information, the complete connectivity of atoms in the molecule can be deduced, allowing for the unambiguous identification of each isomer.

Logical Relationships and Analytical Workflow

The following diagrams illustrate the isomeric relationships of this compound and a typical workflow for its analysis.

Isomer_Relationships Isomeric Forms of this compound This compound This compound (Mixture) C₁₄H₂₂O MW: ~206.32 Alpha_Iso α-Isothis compound This compound->Alpha_Iso Isomer of Beta_Iso β-Isothis compound This compound->Beta_Iso Isomer of N_Methyl n-Methylionone This compound->N_Methyl Isomer of Beta_N_Methyl β-n-Methylionone This compound->Beta_N_Methyl Isomer of Analytical_Workflow Analytical Workflow for this compound Characterization cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_NMR Nuclear Magnetic Resonance (NMR) Sample_Prep_GCMS Sample Preparation (Dilution) Injection Vaporization & Injection Sample_Prep_GCMS->Injection Separation GC Separation (Isomer Resolution) Injection->Separation Ionization_Fragmentation Ionization & Fragmentation Separation->Ionization_Fragmentation Mass_Analysis Mass Analysis (m/z) Ionization_Fragmentation->Mass_Analysis Data_Analysis_GCMS Data Analysis (Molecular Weight & Fingerprint) Mass_Analysis->Data_Analysis_GCMS Sample_Prep_NMR Sample Preparation (Dissolution in Deuterated Solvent) NMR_Analysis NMR Analysis (¹H & ¹³C) Sample_Prep_NMR->NMR_Analysis Data_Analysis_NMR Spectral Interpretation (Structure Elucidation) NMR_Analysis->Data_Analysis_NMR

An In-depth Technical Guide to the Chemical and Physical Properties of Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone is a collection of isomeric chemical compounds extensively utilized in the fragrance and flavor industries for its characteristic woody and violet-like aroma. As a cyclic ketone, its various isomers, primarily α-isomethyl ionone (B8125255), β-isomethyl ionone, and γ-methyl ionone, exhibit subtle differences in their scent profiles and physical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological interactions, including olfactory signaling and skin sensitization pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound and its principal isomers are summarized below. These properties are crucial for formulation, quality control, and safety assessment.

General Properties of this compound (Mixture of Isomers)
PropertyValueReference(s)
CAS Number 1335-46-2[1]
Molecular Formula C₁₄H₂₂O[2]
Molecular Weight 206.32 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Floral, woody, violet[1][2]
Isomer-Specific Properties

The individual isomers of this compound possess distinct physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound Isomers

Propertyα-Isomethyl Iononeβ-Isomethyl Iononeγ-Methyl Ionone
CAS Number 127-51-579-89-0127-42-4
Molecular Formula C₁₄H₂₂OC₁₄H₂₂OC₁₄H₂₂O
Molecular Weight 206.32 g/mol 206.32 g/mol 206.32 g/mol
Boiling Point 93 °C at 3.1 mmHg301.28 °C at 760 mmHg (est.)122 °C at 9 mmHg
Density 0.93 g/cm³ (20 °C)0.9250-0.9350 g/cm³0.9270 - 0.9350 g/cm³ at 25°C
Refractive Index 1.5000-1.5020 at 20 °C1.4965-1.5040 at 20 °C1.4980 - 1.5030 at 20°C
Solubility in Water 0.064 g/L2.309 mg/L at 25 °C (est.)Soluble in alcohol, poorly soluble in water
logP (o/w) ~4.04.008 (est.)Not Found

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized standards, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (Adapted from OECD TG 103)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. This method describes the determination of the boiling point using a dynamic method that involves measuring the temperature of the vapor-liquid equilibrium.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer with appropriate range and calibration

  • Heating mantle or oil bath

  • Pressure measurement device (barometer)

Procedure:

  • Place a measured quantity of this compound into the distillation flask, along with boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer.

  • Record the ambient atmospheric pressure.

  • If the pressure is not 760 mmHg, apply a pressure correction to the observed boiling point using the Sydney-Young equation or other appropriate nomographs.

Determination of Density (Adapted from OECD TG 109)

Principle: The density of a liquid is its mass per unit volume. This can be determined using a pycnometer, which is a flask of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m₀).

  • Fill the pycnometer with distilled water of a known temperature (e.g., 20 °C) and weigh it (m₁).

  • Empty and dry the pycnometer, then fill it with the this compound sample at the same temperature and weigh it (m₂).

  • The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index (Adapted from standard laboratory procedures)

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic property of a substance and is temperature and wavelength dependent. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (e.g., sodium lamp, 589 nm)

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prisms of the refractometer are clean and dry.

  • Apply a few drops of the this compound sample onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

  • Record the temperature at which the measurement was taken.

Determination of Water Solubility (Adapted from OECD TG 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • Flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Analytical method for quantification of this compound (e.g., Gas Chromatography)

  • Centrifuge (if necessary)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Stopper the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the mixture to stand to let undissolved material settle. If necessary, centrifuge the sample to separate the aqueous phase.

  • Carefully withdraw an aliquot of the clear aqueous phase.

  • Analyze the concentration of this compound in the aliquot using a validated analytical method.

  • Perform the determination in triplicate.

Biological Interactions and Signaling Pathways

While primarily known for its sensory properties, this compound, like many fragrance ingredients, can interact with biological systems. The two most relevant pathways are olfactory signaling, responsible for its perception as a scent, and the skin sensitization pathway, which can lead to allergic contact dermatitis in susceptible individuals.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound isomers have not been definitively identified, the general signaling cascade is well-understood.

Olfactory_Signaling cluster_Extracellular Extracellular (Nasal Mucus) cluster_Membrane Olfactory Neuron Membrane cluster_Intracellular Intracellular This compound This compound OR Olfactory Receptor (OR) This compound->OR Binding G_olf G_olf Protein OR->G_olf Activation ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII Activation cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na cAMP->CNG Opening Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

General olfactory signaling pathway initiated by an odorant like this compound.

Skin Sensitization: Adverse Outcome Pathway (AOP)

This compound is recognized as a potential skin sensitizer. The process of skin sensitization is a complex immunological cascade that is initiated by the binding of a small molecule (hapten) to skin proteins. This modified protein is then recognized by the immune system, leading to an allergic response upon subsequent exposures. The general Adverse Outcome Pathway (AOP) for skin sensitization is depicted below.

Skin_Sensitization_AOP cluster_MIE Molecular Initiating Event (MIE) cluster_KE1 Key Event 1: Keratinocyte Activation cluster_KE2 Key Event 2: Dendritic Cell Activation cluster_KE3 Key Event 3: T-Cell Activation & Proliferation cluster_AO Adverse Outcome This compound This compound (Hapten) SkinProtein Skin Protein This compound->SkinProtein Covalent Binding Haptenation Hapten-Protein Adduct SkinProtein->Haptenation Keratinocyte Keratinocyte Haptenation->Keratinocyte Uptake/Interaction DC Dendritic Cell (DC) Haptenation->DC Antigen Presentation Cytokines Inflammatory Cytokines (e.g., IL-1α, IL-1β, TNF-α) Keratinocyte->Cytokines Release Cytokines->DC Activation Signal DC_Activation DC Maturation & Migration to Lymph Node DC->DC_Activation TCell Naive T-Cell DC_Activation->TCell Antigen Presentation in Lymph Node TCell_Activation Activation & Proliferation of Hapten-Specific T-Cells TCell->TCell_Activation ACD Allergic Contact Dermatitis (ACD) TCell_Activation->ACD Upon Re-exposure

Adverse Outcome Pathway (AOP) for skin sensitization by a hapten like this compound.

The initial step, or Molecular Initiating Event (MIE), involves the covalent binding of the chemically reactive hapten (or a prohapten that becomes reactive through metabolism in the skin) to skin proteins. This haptenation creates a novel antigen.[3] Keratinocytes, the primary cells of the epidermis, can be activated by these modified proteins, leading to the release of pro-inflammatory cytokines.[4] These signals, along with the haptenated proteins themselves, are taken up by dendritic cells (Langerhans cells in the epidermis), which then mature and migrate to the draining lymph nodes.[5] In the lymph nodes, the dendritic cells present the haptenated peptide to naive T-cells, leading to the activation and proliferation of hapten-specific T-cells.[6] Upon subsequent exposure to the same hapten, these memory T-cells are reactivated, leading to a more rapid and robust inflammatory response that manifests as allergic contact dermatitis.[6]

Synthesis of this compound

The synthesis of this compound isomers is a well-established industrial process. A general workflow for the synthesis is outlined below.

Methylionone_Synthesis Citral Citral Aldol_Condensation Aldol Condensation Citral->Aldol_Condensation MEK Methyl Ethyl Ketone MEK->Aldol_Condensation Pseudo_this compound Pseudo-Methylionone Aldol_Condensation->Pseudo_this compound Cyclization Cyclization (Acid or Base Catalyzed) Pseudo_this compound->Cyclization Isomer_Mixture Mixture of α, β, γ-Methylionone Cyclization->Isomer_Mixture

General synthesis workflow for this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound and its primary isomers. Standardized experimental protocols for the determination of these properties have been outlined to aid researchers in their laboratory work. Furthermore, the known biological interaction pathways, namely olfactory signaling and skin sensitization, have been described. While the general mechanisms are understood, further research is needed to identify the specific olfactory receptors for this compound and to fully elucidate the detailed molecular events in this compound-induced skin sensitization. The information presented herein serves as a valuable resource for scientists and professionals involved in the research, development, and safety assessment of products containing this compound.

References

different isomers of methylionone and their structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Methylionone

Introduction

This compound is a collective name for a group of isomeric organic compounds that are highly valued in the fragrance and flavor industries for their characteristic violet, orris, and woody scents.[1][2] These compounds are sesquiterpenoids with the chemical formula C14H22O.[3][4] The subtle variations in the position of double bonds within the cyclohexenyl ring and on the aliphatic side chain, as well as the branching of the side chain, give rise to a number of isomers, each with a unique olfactory profile.[5] Commercial this compound is typically a mixture of these isomers, with the specific composition determining the overall scent.[1][2][6] This guide provides a detailed overview of the different isomers of this compound, their structures, physicochemical properties, and the experimental protocols for their synthesis and separation.

Isomers of this compound and their Structures

The isomers of this compound are broadly classified into two groups: n-methylionones and iso-methylionones . The "n-" and "iso-" prefixes refer to the structure of the butenone side chain. Within these groups, further isomerism exists based on the position of the endocyclic double bond (α, β, γ, δ).

n-Methylionones

In n-methylionones, the side chain is a penten-3-one group attached to the trimethylcyclohexenyl ring.

  • α-n-Methylionone: The double bond in the ring is at the C2 position.

    • IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one[7]

    • Structure:

      Caption: Structure of α-n-Methylionone.

  • β-n-Methylionone: The double bond in the ring is at the C1 position.

    • IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one[8]

    • Structure:

      Caption: Structure of β-n-Methylionone.

iso-Methylionones

In iso-methylionones, the side chain is a 3-methyl-3-buten-2-one (B1203178) group.

  • α-iso-Methylionone (Gamma-Methylionone): The double bond in the ring is at the C2 position. This isomer is often referred to as γ-methylionone in the fragrance industry.[9][10]

    • IUPAC Name: (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[11]

    • Structure:

      Caption: Structure of α-iso-Methylionone.

  • β-iso-Methylionone (Delta-Methylionone): The double bond in the ring is at the C1 position. This isomer is also known as δ-methylionone.[3][12]

    • IUPAC Name: (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one[3][13]

    • Structure:

      Caption: Structure of β-iso-Methylionone.

  • δ-Methylionone: The double bond in the ring is at the C3 position.

    • IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one[14]

    • Structure:

      Caption: Structure of δ-Methylionone.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their application in various formulations. Below is a summary of available data.

Propertyα-n-Methyliononeβ-n-Methyliononeα-iso-Methyliononeβ-iso-Methyliononeδ-Methylionone
CAS Number 7779-30-8[1]127-43-5[15]127-51-5[16][17]79-89-0[3]7784-98-7[14][18]
Molecular Formula C14H22O[1][4]C14H22O[15]C14H22O[16][17]C14H22O[3][19]C14H22O[3][14]
Molecular Weight ( g/mol ) 206.33[1][4]206.32[15]206.32[17]206.3239[3][19]206.32[14]
Appearance Slightly yellow to orange clear liquid[1]-Colorless to pale yellow liquid[11][17]-Pale yellow to yellow clear liquid (est)[18]
Boiling Point (°C) ~97 @ 0.35 kPa[5]301 @ 760 mmHg[15]93 @ 3.1 mmHg[11]~94 @ 0.4 kPa[5]232 @ 760 mmHg[18]
Density (g/mL) 0.930[1]0.94 @ 25°C[15]0.93 @ 20°C[16]-0.931-0.938 @ 25°C[18]
Refractive Index 1.500[1]1.514[15]--1.493-1.499 @ 20°C[18]
Odor Profile Floral, woody[1]Similar to β-ionone with a leather note[15][20]Floral, violet, orris, slightly woody and fruity[6][11][16]Woody, ambergris, waxy, orris, floral[21]Woody, musk, patchouli, oakmoss[18]

Experimental Protocols

Synthesis of this compound Isomers

The industrial synthesis of methylionones is a two-step process involving an aldol (B89426) condensation followed by a cyclization reaction.[5][22][23]

Step 1: Aldol Condensation to form Pseudo-methylionone

This step involves the base-catalyzed condensation of citral (B94496) with methyl ethyl ketone. The choice of catalyst and reaction conditions can influence the ratio of n- and iso-pseudo-methylionone precursors.

  • Reactants: Citral and methyl ethyl ketone.

  • Catalyst: Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used.[5]

  • Procedure:

    • In a reaction vessel equipped with stirring, cooling, and a dropping funnel, a solution of the alkaline catalyst in a suitable solvent (e.g., ethanol) is prepared.

    • Methyl ethyl ketone is added to the catalyst solution.

    • Citral is added dropwise to the mixture while maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction.[22]

    • The reaction is stirred for a specified period to ensure complete condensation.

    • The reaction mixture is then neutralized with an acid (e.g., acetic acid) and washed with water to remove the catalyst and unreacted starting materials.

    • The organic layer containing the pseudo-methylionone is separated and the solvent is removed under reduced pressure.

Step 2: Cyclization to Methylionones

The pseudo-methylionone intermediate is then cyclized using an acid catalyst. The choice of acid significantly affects the resulting isomer distribution.[5]

  • Catalysts and Resulting Isomers:

    • Concentrated Sulfuric Acid (85-98%): Primarily yields α-methylionone with some β-isomer.[5]

    • Phosphoric Acid (85%): Favors the formation of β-methylionone.[5]

    • Boron Trifluoride Etherate (BF₃·Et₂O): Can produce γ-methylionone (α-iso-methylionone) along with α and β isomers.[5]

  • General Procedure:

    • The crude pseudo-methylionone is dissolved in a suitable solvent.

    • The acid catalyst is added slowly while maintaining a controlled temperature.

    • The reaction mixture is stirred until the cyclization is complete, which can be monitored by techniques like gas chromatography (GC).

    • The mixture is then neutralized with a base (e.g., sodium carbonate solution) and washed with water.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

    • The resulting crude this compound is a mixture of isomers.

Separation of this compound Isomers

The separation of the different this compound isomers from the crude reaction mixture is typically achieved through fractional distillation under reduced pressure.[5]

  • Principle: The isomers have slightly different boiling points, which allows for their separation by careful distillation.

  • Apparatus: A high-efficiency distillation column is required for effective separation.

  • Procedure:

    • The crude this compound mixture is placed in the distillation flask.

    • The system is evacuated to a low pressure to reduce the boiling points and prevent thermal degradation.

    • The mixture is heated, and the different isomers are collected as fractions at their respective boiling points. For example, at a pressure of 0.35 kPa, α-methylionone has a boiling point of approximately 97°C, while β-methylionone boils at around 102°C.[5]

  • Analytical Monitoring: The composition of the fractions is monitored using analytical techniques such as Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC) to ensure the purity of the separated isomers.[24]

Visualizations

Synthesis Workflow of this compound Isomers

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Separation Citral Citral Condensation Condensation Citral->Condensation Methyl Ethyl Ketone Methyl Ethyl Ketone Methyl Ethyl Ketone->Condensation Pseudo-methylionone Pseudo-methylionone Condensation->Pseudo-methylionone Base Catalyst (e.g., NaOH) Cyclization Cyclization Pseudo-methylionone->Cyclization Acid Catalyst Crude this compound Mixture Crude this compound Mixture Cyclization->Crude this compound Mixture Fractional Distillation Fractional Distillation Crude this compound Mixture->Fractional Distillation Isomers Separated Isomers (α, β, γ, etc.) Fractional Distillation->Isomers

Caption: General workflow for the synthesis and separation of this compound isomers.

Logical Relationship of this compound Isomers

G cluster_n n-Methylionones cluster_iso iso-Methylionones This compound This compound alpha-n α-n-Methylionone This compound->alpha-n beta-n β-n-Methylionone This compound->beta-n alpha-iso α-iso-Methylionone (γ-Methylionone) This compound->alpha-iso beta-iso β-iso-Methylionone (δ-Methylionone) This compound->beta-iso n-Methylionones n-Methylionones iso-Methylionones iso-Methylionones

References

A Technical Guide to Methylionone: From Natural Precursors to Synthetic Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylionone is a group of isomeric chemical compounds extensively utilized in the fragrance and flavor industries for its characteristic woody and violet-like aroma. While commercially available this compound is a synthetic product, its origins are intrinsically linked to natural sources through its primary precursor, citral (B94496). This technical guide provides an in-depth exploration of the natural occurrence of citral, the biosynthetic pathways leading to its formation, and the chemical synthesis process that transforms this natural aldehyde into the valuable fragrance ingredient, this compound. Detailed experimental protocols, quantitative data on precursor sources, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in chemistry, biotechnology, and related fields. While there are isolated and sparsely documented reports of certain this compound isomers in nature, such as alpha-isomethyl ionone (B8125255) in Saccharomyces cerevisiae (Brewer's yeast) and beta-methyl ionone in Solanum lycopersicum (tomato), these are not the sources for commercial production.[1][2] The focus of this guide, therefore, remains on the established and industrially relevant pathway from natural precursors.

Introduction to this compound

This compound refers to a mixture of isomers, with the most common being alpha-isomethyl ionone and beta-isomethyl ionone. These compounds are classified as norsesquiterpenoids. Due to their complex and pleasant scent profile, they are indispensable in the formulation of perfumes, cosmetics, and various scented consumer products. The commercial production of this compound is a synthetic process.[3] This process, however, begins with a key starting material, citral, which is abundantly found in the essential oils of several plants.

The Natural Precursor: Citral

Citral is a monoterpene aldehyde that exists as a mixture of two geometric isomers: geranial (trans-citral or citral a) and neral (B7780846) (cis-citral or citral b). It is the principal component responsible for the characteristic lemon scent of its source plants.

Natural Sources and Occurrence of Citral

Citral is widespread in the plant kingdom. The essential oils extracted from these plants serve as the primary natural source for industrial citral production. The concentration of citral can vary significantly depending on the plant species, geographical location, and harvesting time. A summary of major natural sources is provided in Table 1.

Plant SpeciesCommon NameFamilyTypical Citral Content in Essential Oil (%)
Backhousia citriodoraLemon MyrtleMyrtaceae90-98
Litsea cubebaMay ChangLauraceae60-85
Cymbopogon citratusWest Indian LemongrassPoaceae65-85
Cymbopogon flexuosusEast Indian LemongrassPoaceae70-85
Melissa officinalisLemon BalmLamiaceae30-70
Citrus limonLemonRutaceae2-5 (in peel oil)
Biosynthesis of Citral

Citral, as a monoterpene, is synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in the plastids.

A simplified overview of the pathway is as follows:

  • Precursor Formation: Pyruvate and glyceraldehyde-3-phosphate are converted into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through a series of enzymatic steps in the MEP pathway.

  • Geranyl Pyrophosphate Synthesis: A molecule of IPP and a molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.

  • Geraniol (B1671447) Formation: GPP is hydrolyzed to geraniol by a monoterpene synthase.

  • Oxidation to Citral: Geraniol is then oxidized to form geranial (citral a). An isomerase can subsequently convert geranial to neral (citral b).

Synthesis of this compound from Natural Citral

The industrial synthesis of this compound is a well-established chemical process that involves two primary steps: an aldol (B89426) condensation followed by a cyclization reaction.[4]

Experimental Protocol for this compound Synthesis

Materials:

  • Citral (extracted from a natural source, e.g., lemongrass oil)

  • Methyl ethyl ketone (MEK)

  • Sodium hydroxide (B78521) (or another suitable base for condensation)

  • Sulfuric acid (or another strong acid for cyclization)

  • Solvent (e.g., toluene (B28343) or cyclohexane)

  • Sodium bicarbonate solution

  • Water

  • Standard laboratory glassware for reaction, separation, and distillation

Procedure:

Step 1: Aldol Condensation to form Pseudo-methylionone

  • In a reaction vessel equipped with a stirrer and a cooling system, a solution of sodium hydroxide in methanol (B129727) or water is prepared.

  • A mixture of citral and an excess of methyl ethyl ketone is slowly added to the basic solution while maintaining a low temperature (typically below 10°C) to control the reaction rate and minimize side products.

  • The reaction mixture is stirred for several hours at this low temperature until the condensation is complete. This reaction forms pseudo-methylionone.

  • After the reaction, the mixture is neutralized with a weak acid, and the organic layer is separated.

  • The organic layer is washed with water and then with a sodium bicarbonate solution to remove any remaining acid and base.

  • The solvent and excess methyl ethyl ketone are removed by distillation under reduced pressure to yield crude pseudo-methylionone.

Step 2: Cyclization to form this compound

  • The crude pseudo-methylionone is added to a strong acid, such as concentrated sulfuric acid or phosphoric acid, at a controlled temperature.

  • The mixture is stirred for a specific period to facilitate the acid-catalyzed cyclization of the pseudo-methylionone into a mixture of this compound isomers.

  • The reaction is quenched by pouring the mixture onto ice.

  • The organic layer containing the this compound is extracted with a suitable solvent like toluene.

  • The organic extract is washed with water and a sodium bicarbonate solution to neutralize any remaining acid.

  • The final product, a mixture of this compound isomers, is purified by fractional distillation under vacuum.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from the natural precursor, citral, to the final this compound product.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Citral Citral (from Natural Source) Pseudo Pseudo-methylionone Citral->Pseudo Aldol Condensation MEK Methyl Ethyl Ketone MEK->Pseudo Base Base (e.g., NaOH) Low Temperature This compound This compound (Isomer Mixture) Pseudo->this compound Cyclization Acid Strong Acid (e.g., H₂SO₄) Heat

Caption: Chemical synthesis of this compound from citral.

Conclusion

This compound stands as a prime example of a commercially significant synthetic compound with deep roots in the natural world. While not typically isolated directly from natural sources for industrial use, its synthesis is dependent on citral, a monoterpene aldehyde abundant in various plant essential oils. Understanding the natural occurrence and biosynthesis of this precursor is, therefore, crucial for a complete perspective on the production of this compound. The synergy between natural product chemistry and synthetic organic chemistry allows for the sustainable and large-scale production of valuable fragrance molecules, catering to the demands of numerous industries. This guide provides a foundational understanding for professionals engaged in the research, development, and utilization of such compounds.

References

The Role of Methylionone in Olfactory Perception Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone, a collective name for a group of isomeric aromatic ketones, is a key fragrance ingredient prized for its characteristic violet and orris-like scent with woody and fruity undertones. Beyond its widespread use in perfumery, this compound serves as a valuable molecular probe in olfactory perception research. Its various isomers, including alpha-isomethyl ionone (B8125255), beta-isomethyl ionone, and their respective enantiomers, provide a rich field for investigating the principles of structure-odor relationships, olfactory receptor activation, and the neural coding of scent. This technical guide provides an in-depth overview of the role of this compound in olfactory research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Chemical Properties and Isomers

This compound is a C14-ketone, structurally related to the ionones. The position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain give rise to several isomers, each with a distinct odor profile. The most common isomers in commercial use and research are alpha-isomethyl ionone and beta-isomethyl ionone. Furthermore, the presence of a chiral center leads to enantiomeric pairs for these isomers, which can exhibit different odor characteristics and potencies.

Table 1: Odor Characteristics of this compound Isomers

IsomerEnantiomerOdor DescriptionOdor Threshold (ng/L in air)
alpha-iso-Methylionone(+)-(6R)Dry, warm ionone note, irisone, clean tea-like. More intense and drier than the (-)-enantiomer.[1]0.079[1]
(-)-(6S)Weaker floral note (iris and ionone) with citrus and sweet fruity aspects.[1]Not specified
beta-iso-MethyliononeNot specifiedWoody, ambergris, waxy, orris, floral.[2]Not specified

Role in Olfactory Perception Research

This compound isomers are instrumental in several key areas of olfactory research:

  • Structure-Odor Relationship (SOR) Studies: The subtle structural differences between this compound isomers, coupled with their distinct odor profiles, make them ideal candidates for investigating how molecular structure dictates perceived scent. These studies help in building predictive models for odor perception based on chemical features.

  • Olfactory Receptor (OR) Activation and Specificity: Identifying the specific olfactory receptors that are activated by this compound isomers is crucial for understanding the initial step in olfactory signal transduction. Researchers use various in vitro and in vivo techniques to screen for and characterize these interactions.

  • Neural Coding and Perception: By studying the patterns of neural activation in the olfactory bulb and higher brain centers in response to different this compound isomers, researchers can gain insights into how the brain encodes and perceives complex odor information.

  • Psychophysical Studies: Human psychophysical tests using this compound isomers help to quantify perceptual attributes such as odor detection thresholds, intensity, and hedonic valence (pleasantness). These studies provide a crucial link between the chemical properties of an odorant and the subjective experience of smell.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of this compound in olfactory perception. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Olfactory Receptors

This in vitro method is used to identify the specific olfactory receptors that respond to this compound isomers and to quantify the dose-response relationship.

Workflow for Heterologous Expression and Functional Assay

cluster_plasmid_prep Plasmid Preparation cluster_transfection Cell Culture & Transfection cluster_assay Functional Assay OR_gene OR Gene of Interest Transfection Transfection with Plasmids OR_gene->Transfection RTP1S RTP1S Gene (Chaperone) RTP1S->Transfection G_protein Gαolf/Gα15 Gene G_protein->Transfection Reporter Reporter Gene (e.g., Luciferase) Reporter->Transfection HEK293 HEK293 Cells HEK293->Transfection Incubation Incubation (24-48h) Transfection->Incubation Stimulation Stimulation with this compound Incubation->Stimulation Measurement Measurement of Reporter Signal Stimulation->Measurement Data_Analysis Data Analysis (Dose-Response Curve) Measurement->Data_Analysis

Caption: Workflow for heterologous expression and functional assay of olfactory receptors.

Methodology:

  • Plasmid Construction: The coding sequence of a candidate human or animal olfactory receptor (OR) is cloned into an expression vector. Co-transfection with Receptor-Transporting Protein 1S (RTP1S) is often necessary to ensure proper cell surface expression of the OR. A G-protein subunit (e.g., Gαolf or a promiscuous Gα protein like Gα15) and a reporter gene (e.g., luciferase under the control of a cAMP response element) are also included.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured and then transfected with the plasmid constructs using a lipid-based transfection reagent.

  • Cell Incubation: Transfected cells are incubated for 24-48 hours to allow for gene expression and protein trafficking to the cell membrane.

  • Odorant Stimulation: The cells are then exposed to a range of concentrations of a specific this compound isomer.

  • Signal Measurement: The activity of the reporter gene is measured. For a luciferase reporter, this involves adding a substrate and measuring the resulting luminescence. The intensity of the signal is proportional to the level of OR activation.

  • Data Analysis: The data is used to construct a dose-response curve, from which the EC50 value (the concentration of the odorant that elicits a half-maximal response) can be calculated.[3]

Calcium Imaging of Olfactory Sensory Neurons (OSNs)

This technique allows for the direct visualization of neural activity in OSNs in response to this compound stimulation by measuring changes in intracellular calcium concentration.

Workflow for Calcium Imaging of Olfactory Sensory Neurons

cluster_prep Tissue Preparation cluster_loading Dye Loading cluster_imaging Imaging and Stimulation cluster_analysis Data Analysis Dissection Dissection of Olfactory Epithelium Dissociation Enzymatic Dissociation of OSNs Dissection->Dissociation Plating Plating of OSNs on Coverslip Dissociation->Plating Incubation_Dye Incubation with Calcium Indicator Dye (e.g., Fura-2 AM) Plating->Incubation_Dye Microscopy Fluorescence Microscopy Incubation_Dye->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Stimulation Perfusion with this compound Solution Stimulation->Microscopy ROI_Selection Region of Interest (ROI) Selection Image_Acquisition->ROI_Selection Fluorescence_Ratio Calculation of Fluorescence Ratio Change ROI_Selection->Fluorescence_Ratio Response_Analysis Analysis of Response Magnitude and Dynamics Fluorescence_Ratio->Response_Analysis

Caption: Workflow for calcium imaging of olfactory sensory neurons.

Methodology:

  • OSN Preparation: Olfactory sensory neurons are acutely dissociated from the olfactory epithelium of a model organism (e.g., mouse or salamander).[1][4][5][6]

  • Dye Loading: The dissociated neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[1][4][5][6]

  • Imaging Setup: The coverslip with the loaded neurons is placed in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Stimulation and Recording: A baseline fluorescence is recorded, after which a solution containing a specific this compound isomer at a known concentration is perfused over the cells. Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • Data Analysis: The fluorescence signals from individual neurons are analyzed to determine the magnitude and dynamics of the calcium response to the odorant stimulation. Dose-response curves can be generated by applying a range of odorant concentrations.[5]

Electrophysiological Recordings from Olfactory Sensory Neurons

Techniques such as single-cell patch-clamp or single-sensillum recordings allow for the direct measurement of electrical activity (action potentials or receptor potentials) from individual OSNs in response to this compound.

Workflow for Electrophysiological Recording from an Olfactory Sensory Neuron

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Tissue_Prep Preparation of Olfactory Epithelium Slice or Dissociated OSNs Patch_Clamp Establish Whole-Cell or Single-Channel Recording Tissue_Prep->Patch_Clamp Data_Acquisition Record Membrane Current or Voltage Patch_Clamp->Data_Acquisition Stimulation Puff Application of this compound Stimulation->Patch_Clamp Spike_Analysis Spike Sorting and Firing Rate Analysis Data_Acquisition->Spike_Analysis Dose_Response Construct Dose-Response Curve Spike_Analysis->Dose_Response

Caption: Workflow for electrophysiological recording from an olfactory sensory neuron.

Methodology:

  • Preparation: An acute slice of the olfactory epithelium or dissociated OSNs are prepared.[7][8]

  • Recording Configuration: A glass micropipette is used to form a high-resistance seal with the membrane of a single OSN (patch-clamp) or to make contact with a single olfactory sensillum (single-sensillum recording).

  • Stimulation: A controlled puff of air carrying the vapor of a this compound isomer is delivered to the preparation.

  • Data Acquisition: The electrical response of the neuron (changes in membrane potential or current) is amplified and recorded.

  • Data Analysis: The firing rate of action potentials or the amplitude of the receptor potential is quantified and analyzed as a function of the odorant concentration to generate dose-response curves.

Olfactory Signal Transduction Pathway

The perception of this compound, like other odorants, is initiated by its binding to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. This binding event triggers a downstream signaling cascade that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

Canonical Olfactory Signal Transduction Pathway

cluster_membrane Ciliary Membrane cluster_intracellular Intracellular This compound This compound OR Olfactory Receptor (OR) This compound->OR Binding Golf G-protein (Gαolf) OR->Golf Activation ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII Activation CNG Cyclic Nucleotide-Gated (CNG) Channel Ca2_in Ca2+ CNG->Ca2_in Influx Na_in Na+ CNG->Na_in Influx CaM Calmodulin (CaM) CaM->CNG Inhibition PDE Phosphodiesterase (PDE) CaM->PDE Activation Ano2 Anoctamin 2 (Ano2) Cl- Channel Cl_out Cl- Ano2->Cl_out Efflux ATP ATP cAMP cAMP ATP->cAMP Conversion ACIII cAMP->CNG Opening cAMP->PDE Hydrolysis Ca2_in->CaM Binding Ca2_in->Ano2 Opening Depolarization Depolarization Ca2_in->Depolarization Na_in->Depolarization Cl_out->Depolarization

References

alpha-iso-methylionone chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Alpha-Iso-Methylionone

Introduction

Alpha-iso-methylionone is a synthetically produced organic compound with a characteristic floral, violet, and woody scent.[1][2] It is a key fragrance ingredient widely used in the cosmetics and personal care industry, found in perfumes, skincare products, and hair care formulations.[1][2] Chemically, it is an isomer of methyl ionone (B8125255) and belongs to the ionone family of aromatic ketones.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis, with a focus on experimental protocols for researchers and professionals in chemical and drug development.

Chemical Structure and Properties

Alpha-iso-methylionone is a norsesquiterpenoid, containing 14 carbon atoms.[3] Its structure is characterized by a trimethylcyclohexenyl ring attached to a methylated butenone side chain.

Table 1: Chemical Identifiers and Properties of Alpha-Iso-Methylionone

PropertyValue
IUPAC Name (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[3][4]
Synonyms α-Cetone, γ-Methylionone, Isoraldeine[3][4]
CAS Number 127-51-5[3][5]
Molecular Formula C₁₄H₂₂O[3][5]
Molecular Weight 206.33 g/mol [5]
Appearance Colorless to pale-straw colored liquid[1][3]
Density 0.93 g/cm³ (at 20 °C)[3]
Boiling Point 93 °C (at 3.1 mmHg)[3][6]
Refractive Index 1.500 to 1.502 (at 20 °C)[1][6]
Solubility Insoluble in water; soluble in alcohol[7]

Synthesis of Alpha-Iso-Methylionone

The industrial synthesis of alpha-iso-methylionone is primarily a two-step process that starts from the precursors citral (B94496) and methyl ethyl ketone (also known as butanone).[1][8] The process involves an initial aldol (B89426) condensation followed by an acid-catalyzed cyclization.[8][9] Modern methods have optimized this into a "one-pot" synthesis to improve efficiency and yield.[10]

  • Step 1: Aldol Condensation to form Pseudo-Methylionone. Citral reacts with methyl ethyl ketone in the presence of a basic catalyst. The reaction can proceed via attack on either the methyl or the methylene (B1212753) group of the ketone. To synthesize the desired iso isomer, the reaction must favor condensation at the methylene group. This is typically achieved by controlling the catalyst and reaction temperature.[8]

  • Step 2: Cyclization to form Alpha-Iso-Methylionone. The intermediate, pseudo-iso-methylionone, is then cyclized in the presence of an acid catalyst to form a mixture of this compound isomers. The reaction conditions are optimized to maximize the yield of the alpha-iso isomer, which is the most desired for its fragrance profile.[9][10]

Below is a diagram illustrating the general synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Purification Citral Citral Condensation Base-catalyzed Aldol Condensation Citral->Condensation MEK Methyl Ethyl Ketone (Butanone) MEK->Condensation Pseudo Pseudo-Methylionone (Intermediate) Condensation->Pseudo Forms iso and normal pseudo-isomers Cyclization Acid-catalyzed Cyclization Pseudo->Cyclization Product_Mix Mixture of This compound Isomers Cyclization->Product_Mix Purification Vacuum Rectification Product_Mix->Purification Final_Product Alpha-Iso-Methylionone Purification->Final_Product

General synthesis workflow for Alpha-Iso-Methylionone.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, patent literature provides specific examples of the synthesis.

Protocol 1: One-Pot Synthesis Method

This protocol is adapted from a patented one-pot synthesis method which offers high yield and selectivity.[10]

Step 1: Preparation of Pseudo-Methylionone

  • Under an inert nitrogen atmosphere, add 228.0g of citral, 432.5g of butanone, and 648.5g of methanol (B129727) (solvent) into an autoclave and mix.

  • Add 1.50g of pyrrolidine (B122466) (Catalyst 1).

  • Control the reaction temperature at 50°C and maintain for 25 hours.

  • Monitor the reaction until the residual quantity of citral is below 0.5%.

Step 2: Cyclization to Alpha-Iso-Methylionone

  • Once the citral level is satisfactory, add 5.40g of trifluoromethanesulfonic acid (Catalyst 2) under nitrogen protection.

  • Stir the mixture uniformly and heat to 115°C.

  • Maintain the reaction for 5 hours, monitoring until the content of pseudo-methylionone is below 0.5%.

  • After the reaction is complete, add sodium carbonate to neutralize the acid.

  • Recover the solvent and unreacted butanone via distillation.

  • The crude product is then purified by vacuum rectification to obtain pure alpha-iso-methylionone.

Table 2: Quantitative Data for One-Pot Synthesis Protocol

ParameterValue
Reactants Citral (228.0g), Butanone (432.5g)
Solvent Methanol (648.5g)
Catalyst 1 (Condensation) Pyrrolidine (1.50g)
Condensation Temp. 50°C
Condensation Time 25 hours
Catalyst 2 (Cyclization) Trifluoromethanesulfonic acid (5.40g)
Cyclization Temp. 115°C
Cyclization Time 5 hours
Molar Yield 97.7% (based on citral)[10]
Selectivity 96.8% for alpha-iso-methylionone[10]
Protocol 2: Two-Step Synthesis with Low-Temperature Condensation

This protocol, adapted from patent literature, emphasizes a low-temperature condensation to favor the formation of the iso-pseudo intermediate.[8]

Step 1: Aldol Condensation

  • Prepare a mixture of 500g methanol, 500g methyl ethyl ketone, and 13g sodium methylate in a reaction vessel.

  • Over a period of six hours, add a mixture of 85.5g citral, 100g methanol, and 100g methyl ethyl ketone to the vessel while maintaining the temperature between 0°C and 5°C.

  • Continue stirring the mixture at 0-5°C for a total of 126 hours.

  • Add an additional 25g of sodium methylate and continue stirring at low temperature for another 10 hours.

  • Work up the reaction mixture to isolate the crude pseudo-methylionone.

Step 2: Cyclization

  • Dissolve 40g of the distilled pseudo-methylionone from the previous step in 40g of cyclohexane.

  • Add this solution over 10 minutes to a mixture of 100g of 98% sulfuric acid and 40g of glacial acetic acid, maintaining the temperature between 0°C and 5°C.

  • Stir for an additional 10 minutes at 5°C.

  • Quench the reaction by adding the mixture to crushed ice.

  • Wash the organic layer with water to remove acids, neutralize, and distill to yield the final product.

Table 3: Quantitative Data for Low-Temperature Two-Step Synthesis

ParameterValue
Reactants (Condensation) Citral (85.5g), Methyl Ethyl Ketone (600g total)
Solvent (Condensation) Methanol (600g total)
Catalyst (Condensation) Sodium Methylate (38g total)
Condensation Temp. 0-5°C
Condensation Time ~136 hours
Reactants (Cyclization) Pseudo-methylionone (40g), Cyclohexane (40g)
Catalyst (Cyclization) 98% H₂SO₄ (100g), Acetic Acid (40g)
Cyclization Temp. 0-5°C
Cyclization Time ~10 minutes
Product Ratio 85:15 (iso to normal isomers)[8]

Reaction Mechanism

The synthesis involves two fundamental organic chemistry reactions. The logical relationship between reactants and products through these mechanisms is visualized below.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Citral Citral Pseudo_Iso Pseudo-iso-methylionone Citral->Pseudo_Iso Butanone Butanone Enolate Butanone Enolate (from Methylene group) Butanone->Enolate Base (e.g., OH⁻) Enolate->Pseudo_Iso Nucleophilic Attack on Citral Carbonyl Alpha_Iso α-iso-Methylionone Pseudo_Iso->Alpha_Iso Acid (H⁺) Electrophilic Attack & Ring Closure Other_Isomers Other this compound Isomers (β, γ, n) Pseudo_Iso->Other_Isomers Acid (H⁺) Alternative Ring Closures

Logical pathway from reactants to products in the synthesis.

The formation of the desired alpha-iso isomer is dependent on the precise carbocation rearrangements and deprotonation steps during the acid-catalyzed cyclization of the pseudo-iso-methylionone intermediate. Controlling the reaction conditions, particularly the strength of the acid and the temperature, is crucial for maximizing the selectivity towards the alpha-iso product.[9][10]

References

Gamma-Methylionone: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-methylionone, a prominent member of the ionone (B8125255) family of aroma chemicals, is a cornerstone of the fragrance and flavor industry. Valued for its characteristic warm, floral, and woody scent profile with pronounced violet and orris notes, it is a key component in a vast array of consumer products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of gamma-methylionone. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its organoleptic and toxicological data. Furthermore, this document includes visualizations of key experimental workflows to aid in laboratory applications.

Introduction

Gamma-methylionone is a synthetic fragrance compound prized for its complex and multifaceted aroma.[1][2][3] Chemically, it is a mixture of isomers, with the most significant being (E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one, also known as alpha-isomethyl ionone.[1][4] This isomer is often referred to as "gamma-methylionone" in the fragrance industry.[5] Its unique scent profile, which combines floral notes of violet and orris with woody and slightly fruity undertones, makes it an incredibly versatile ingredient in perfumery.[6] Beyond fine fragrances, gamma-methylionone is extensively used in cosmetics, personal care products, and household goods to impart a pleasant and lasting aroma.[2][3] Its application also extends to the flavor industry, where it is used in trace amounts to add floral and fruity nuances to various food products.[1]

Physicochemical Properties

Gamma-methylionone is a clear to pale yellow liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂O[1]
Molecular Weight 206.33 g/mol [1][3]
CAS Number 127-51-5 (for alpha-isomethyl ionone); 1335-46-2 (for methyl ionone isomer mixture)[3]
IUPAC Name (E)-3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one[4]
Appearance Clear to pale yellow liquid[3]
Density 0.927 - 0.935 g/cm³ @ 25°C
Boiling Point 93 °C @ 3.1 mmHg; 270-280°C at atmospheric pressure[1][3]
Flash Point 118 - 142 °C[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils[1][7]
Vapor Pressure 1.30 Pa @ 25°C[8]

Synthesis and Purification

The industrial synthesis of gamma-methylionone is a two-step process involving an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[5]

Synthesis of Pseudo-methylionone

The first step is the aldol condensation of citral (B94496) with methyl ethyl ketone in the presence of a basic catalyst to yield pseudo-methylionone.[9]

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add methyl ethyl ketone and a catalytic amount of a base (e.g., sodium methylate in methanol).[7][10]

  • Cool the mixture to 0-5°C.[10]

  • Slowly add citral to the cooled mixture over a period of several hours while maintaining the temperature between 0-5°C.[7]

  • After the addition is complete, continue stirring the mixture at a low temperature for an extended period (e.g., up to 126 hours) to ensure complete reaction.[7]

  • Upon reaction completion, neutralize the catalyst with a weak acid.

  • Wash the organic layer with water to remove any remaining salts and catalyst.

  • The crude pseudo-methylionone can be used directly in the next step or purified by vacuum distillation.[9]

Cyclization to Gamma-Methylionone

The crude pseudo-methylionone is then cyclized using an acidic catalyst, typically phosphoric acid, to yield a mixture of methylionone isomers, including the desired gamma-isomer (alpha-isomethyl ionone).[9][10]

Experimental Protocol:

  • In a reaction vessel, dissolve the crude pseudo-methylionone in a suitable solvent such as cyclohexane.[10]

  • Heat the solution to the desired reaction temperature (e.g., 85-97°C).[7]

  • Slowly add 85% phosphoric acid to the heated solution.[7]

  • Maintain the reaction temperature for a specified period (e.g., 1-7 hours) to facilitate the cyclization.[7]

  • After the reaction is complete, cool the mixture and wash it with water to remove the acid catalyst.

  • Neutralize the organic layer with a dilute base solution (e.g., sodium bicarbonate).

  • Wash again with water until the organic layer is neutral.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

Purification by Fractional Distillation

The resulting mixture of this compound isomers is separated by fractional distillation under vacuum to isolate the gamma-methylionone.[11]

Experimental Protocol:

  • Set up a fractional distillation apparatus with a vacuum source and a fractionating column packed with a suitable material (e.g., glass beads or structured packing) to enhance separation efficiency.

  • Heat the crude this compound mixture in the distillation flask.

  • Carefully control the temperature and vacuum to selectively distill the different isomers based on their boiling points. The boiling points of the isomers are close, requiring a high-efficiency column for good separation.[11]

  • Collect the fractions at their respective boiling points. Alpha-isomethyl ionone (gamma-methylionone) has a boiling point of approximately 130-131°C at 1.3 kPa.[11]

  • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the isolated gamma-methylionone.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis Citral Citral Condensation Aldol Condensation Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Base Base Catalyst (e.g., NaOMe) Base->Condensation Pseudo Pseudo-methylionone Condensation->Pseudo Workup Cyclization Cyclization Pseudo->Cyclization Acid Acid Catalyst (e.g., H3PO4) Acid->Cyclization Crude Crude this compound (Isomer Mixture) Cyclization->Crude Workup Distillation Fractional Distillation Crude->Distillation Gamma Gamma-Methylionone (alpha-isomethyl ionone) Distillation->Gamma GCMS GC-MS Analysis Gamma->GCMS Fragrance_Compounding_Workflow cluster_formulation Formulation Design cluster_compounding Compounding cluster_maturation Maturation & Final Product Top Top Notes (e.g., Bergamot) Blending Blending of Fragrance Ingredients Top->Blending Middle Middle Notes (e.g., Rose, Gamma-Methylionone) Middle->Blending Base Base Notes (e.g., Sandalwood) Base->Blending Dilution Dilution with Perfumer's Alcohol Blending->Dilution Maceration Maceration Dilution->Maceration Perfume Finished Perfume Maceration->Perfume

References

Navigating the Regulatory Landscape of Methylionone for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory information pertinent to the use of methylionone in a research setting. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to ensure safe handling, compliance, and a comprehensive understanding of its toxicological profile. This document summarizes key safety assessments, experimental protocols, and the known biological interactions of this compound.

Regulatory and Safety Assessment Overview

This compound, a mixture of isomers with the CAS Registry Number 1335-46-2, is primarily used as a fragrance ingredient in various consumer products.[1][2] Its use in research, particularly in areas such as drug development and biological studies, necessitates a thorough understanding of its safety profile as established by international regulatory and scientific bodies.

The most comprehensive safety evaluation for this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).[3][4][5] RIFM's assessments, which are peer-reviewed and published, follow a rigorous, endpoint-driven process to evaluate potential risks to human health and the environment.[6][7] These evaluations are critical for establishing safe use conditions and are recognized by regulatory authorities globally. In Europe, chemical safety is governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, and this compound is registered under EC number 215-635-0.[8]

Safety Data Sheets (SDS) classify this compound as a skin irritant and a skin sensitizer (B1316253) (Category 1), which may cause an allergic skin reaction.[9][10][11] Standard precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[9][12]

Quantitative Toxicological and Physicochemical Data

Quantitative data from safety assessments are crucial for risk evaluation and experimental design. The following tables summarize the key toxicological, physicochemical, and environmental data for this compound.

Table 1: Toxicological Data Summary
EndpointTest/MethodResultReference
Skin Sensitization Local Lymph Node Assay (LLNA)Weak sensitizer[3]
WoE NESIL¹70,000 µg/cm²[3][4]
EC3 Value21.8%[13]
Repeated Dose Toxicity 90-Day Oral Gavage (Rat)MOE² > 100[3][4]
NOAEL³ (alpha-iso-methylionone)30 mg/kg/day[14]
NOEL⁴ (alpha-iso-methylionone, male)5 mg/kg/day[14]
Developmental Toxicity Oral Gavage (Rat)MOE > 100[3][4]
NOAEL (alpha-iso-methylionone)≥ 30 mg/kg/day[13][15]
Reproductive Toxicity Read-across from (E)-β-iononeMOE > 100[3][4]
Genotoxicity Ames Test & othersNot genotoxic[3][4]
Phototoxicity 3T3-NRU Phototoxicity AssayNot phototoxic/photoallergenic[3][4]
Local Respiratory Toxicity Read-across from β-iononeMOE > 100[3][4]
¹Weight of Evidence No Expected Sensitization Induction Level
²Margin of Exposure
³No Observed Adverse Effect Level
⁴No Observed Effect Level
Table 2: Physicochemical Properties
PropertyValueReference
CAS Number 1335-46-2 (mixture of isomers)[1][3]
Molecular Formula C₁₄H₂₂O[1][8]
Molecular Weight 206.33 g/mol [8]
Appearance Slightly yellow to yellow liquid[3]
Odor Violet-like[3]
Flash Point 126 °C (Closed Cup)[3]
Vapor Pressure 0.00345 mm Hg @ 20 °C[3]
Table 3: Environmental Fate and Ecotoxicity
EndpointMethodResultReference
Persistence OECD 301F81% biodegradation (Readily biodegradable)[3]
Ecotoxicity 7-day Fish NOEC (growth)0.35 mg/L (Read-across to α-allylionone)[3]
PBT Assessment RIFM EvaluationNot considered Persistent, Bioaccumulative, and Toxic (PBT)[3][4]

Key Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, predominantly following OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines are internationally accepted methods for chemical safety testing.[11][16]

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on potential health hazards from repeated exposure over a prolonged period.[8][12][17]

  • Principle: The test substance is administered orally to rodent groups daily for 90 days at graduated dose levels.[13]

  • Methodology:

    • Animal Model: Typically performed in Sprague-Dawley rats (at least 10 males and 10 females per group).[14]

    • Dosing: The substance is administered via gavage or in the diet/drinking water. For alpha-iso-methylionone, administration was via gavage at doses of 0, 5, 30, or 500 mg/kg/day.[14]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[8]

    • Analysis: At the end of the 90-day period, blood and urine samples are collected for hematology and clinical biochemistry analysis. All animals undergo a full necropsy, and organs are weighed and examined histopathologically.[8][13]

    • Endpoint: The study aims to determine the No Observed Adverse Effect Level (NOAEL).[12]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the effects of the test substance on pregnant females and the development of the embryo and fetus.[4][10][18]

  • Principle: The test substance is administered to pregnant animals during the period of organogenesis.[19]

  • Methodology:

    • Animal Model: Pregnant Sprague-Dawley rats (typically 25 per group).[15]

    • Dosing: For alpha-iso-methylionone, oral gavage was used to administer doses of 0, 3, 10, or 30 mg/kg/day from gestational day 7 to 17.[15]

    • Maternal Observations: Females are observed for clinical signs, body weight changes, and food consumption.[20]

    • Fetal Examination: Shortly before the expected delivery date, females undergo a caesarean section. The uterus is examined for implantations and resorptions. Fetuses are weighed and examined for any external, visceral, and skeletal abnormalities.[15][19]

    • Endpoint: The study establishes the maternal and developmental NOAEL.[15]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the standard in vivo method for identifying potential skin sensitizers.[14]

  • Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is proportional to the dose and can be quantified.[3][14]

  • Methodology:

    • Animal Model: CBA/J mice are typically used.[3]

    • Application: The test material is applied topically to the dorsum of the ears for three consecutive days.[9]

    • Proliferation Measurement: On day 5, mice are injected with a radiolabeled tracer (e.g., ³H-methyl thymidine). After a few hours, the draining auricular lymph nodes are excised.[3]

    • Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group.[14]

    • Endpoint: A substance is classified as a sensitizer if the SI is ≥ 3. The test can also be used to determine the EC3 value, which is the concentration estimated to produce an SI of 3.[3][15]

Mandatory Visualizations: Workflows and Biological Pathways

RIFM Safety Assessment Workflow

The Research Institute for Fragrance Materials (RIFM) employs a comprehensive, tiered approach to evaluate the safety of fragrance ingredients. This workflow prioritizes the use of existing data and in silico and in vitro methods to minimize animal testing.[5][21][22]

G cluster_0 Step 1: Data Gathering & Analysis cluster_1 Step 2: In Silico & Read-Across cluster_2 Step 3: Exposure & Thresholds cluster_3 Step 4: Data Generation (If Needed) cluster_4 Step 5: Risk Assessment & Conclusion Start Fragrance Material (e.g., this compound) Data_Review Review Existing Data (Phys-Chem, Toxicology, Exposure) Start->Data_Review In_Silico In Silico Modeling (e.g., DEREK for structural alerts) Data_Review->In_Silico Read_Across Read-Across Analysis (Identify suitable analogues) Data_Review->Read_Across Exposure Aggregate Exposure Assessment (Dermal, Inhalation, Oral) In_Silico->Exposure Read_Across->Exposure TTC Threshold of Toxicological Concern (TTC) Exposure->TTC In_Vitro In Vitro Testing (e.g., Genotoxicity, Phototoxicity) TTC->In_Vitro Data Gap Identified Risk_Assessment Endpoint-Specific Risk Assessment TTC->Risk_Assessment Exposure Below TTC In_Vivo In Vivo Testing (Last Resort) (e.g., OECD 408, 414, LLNA) In_Vitro->In_Vivo Further Data Needed In_Vitro->Risk_Assessment In_Vivo->Risk_Assessment Conclusion Safety Assessment Conclusion (e.g., Safe under intended use) Risk_Assessment->Conclusion

Caption: RIFM's tiered safety assessment workflow for fragrance ingredients.

Biological Activity: Inhibition of the Mevalonate (B85504) Pathway

While specific signaling pathways for this compound are not extensively documented, its structural analog, β-ionone, has been shown to act as a suppressor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[23] This is the rate-limiting enzyme in the mevalonate pathway, which is essential for the synthesis of cholesterol and other critical isoprenoids.[24] Inhibition of this pathway is a known mechanism for cancer chemoprevention and is the target of statin drugs.[25][26][27]

G cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition cluster_outcome Biological Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) Rate-Limiting Step HMGCR_enzyme HMG-CoA Reductase Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids Series of Enzymatic Steps Cholesterol Cholesterol & Other Products Isoprenoids->Cholesterol Ionone Ionones (e.g., β-ionone) Ionone->HMGCR_enzyme Inhibits Outcome Reduced Cell Proliferation & Cholesterol Synthesis

Caption: Inhibition of HMG-CoA reductase in the mevalonate pathway by ionones.

References

Spectral Analysis of Methylionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for methylionone, a prominent fragrance ingredient. It is important to note that "this compound" typically refers to a mixture of isomers, with α-isomethyl ionone (B8125255) and β-isomethyl ionone being common constituents. This document focuses on the spectral characteristics of specific, well-documented isomers to provide clear and actionable data for researchers. The following sections detail Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of this compound isomers is heavily reliant on a combination of spectroscopic techniques. The data presented below pertains to specific isomers, as the spectral properties can vary significantly between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹³C NMR Spectral Data for α-Ionone

Chemical Shift (δ) in ppmDescription
198.26Carbonyl Carbon (C=O)
148.93Alkene Carbon
132.38Alkene Carbon
131.95Alkene Carbon
122.68Alkene Carbon
54.34Aliphatic CH
32.53Aliphatic CH₂
31.27Aliphatic CH₂
27.80Aliphatic CH₃
26.94Aliphatic CH₃
26.83Aliphatic CH₃
23.04Aliphatic CH₃
22.77Quaternary Carbon

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[1]

Table 2: ¹H NMR Spectral Data for α-Ionone

Chemical Shift (δ) in ppm
6.77
6.67
6.59
6.49
6.13
5.95
5.50
5.49
2.34
2.25
2.22
2.11
2.09
2.08
2.07
2.06
2.04
2.02
2.00
1.98
1.60
1.58
1.57
1.56
1.54
1.53
1.49
1.41
1.40
1.32
1.28
1.27
1.07
0.93
0.86

Solvent: CDCl₃, Frequency: 90 MHz. Due to the complexity of the spectrum, specific assignments are not provided without further 2D NMR analysis. Data sourced from PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound isomers (C₁₄H₂₂O), the molecular weight is approximately 206.32 g/mol .[2]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePossible Fragment Interpretation
206Molecular Ion [M]⁺
191Loss of a methyl group [M-CH₃]⁺
163Loss of an acetyl group [M-COCH₃]⁺
136Result of McLafferty rearrangement
121Further fragmentation of the cyclic structure
43Acetyl cation [CH₃CO]⁺, often the base peak

Fragmentation patterns are predicted based on the typical behavior of ketones and cyclic alkenes upon electron ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3010C-H stretchAlkene (=C-H)
~2960-2850C-H stretchAlkane (-C-H)
~1675C=O stretchα,β-unsaturated ketone
~1600C=C stretchAlkene
~1450 and ~1375C-H bendAlkane

These are characteristic absorption ranges. The exact position and intensity of the peaks can vary between isomers.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the isotope.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC) Separation :

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto the capillary column.

    • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A temperature program is typically used to facilitate the elution of the compounds.

  • Mass Spectrometry (MS) Analysis :

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (operating under Electron Ionization - EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation :

    • Place one or two drops of the neat (undiluted) liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition :

    • First, record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis :

    • Analyze the resulting spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pure this compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS GC-MS System (EI) Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Analyze_IR Analyze Absorption Bands (Functional Groups) IR->Analyze_IR Elucidation Structure Elucidation Analyze_NMR->Elucidation Analyze_MS->Elucidation Analyze_IR->Elucidation

Caption: General workflow for spectral analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pseudo-methylionone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pseudo-methylionone through the base-catalyzed aldol (B89426) condensation of citral (B94496) and methyl ethyl ketone (MEK). Pseudo-methylionone is a key intermediate in the production of methyl ionones, which are valuable fragrance compounds. The protocol outlines the necessary reagents, equipment, and procedural steps to achieve a successful synthesis. Additionally, a summary of reaction parameters from various literature sources is presented for comparative analysis.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In the synthesis of fragrance intermediates, it is employed to condense an aldehyde, in this case citral, with a ketone. The reaction proceeds via the formation of a β-hydroxy ketone, which then undergoes dehydration to yield an α,β-unsaturated ketone. For the synthesis of pseudo-methylionone, citral is reacted with methyl ethyl ketone in the presence of a base catalyst. The reaction can lead to two primary isomers: pseudo-normal-methylionone and pseudo-iso-methylionone, with the latter often being the more desirable isomer for fragrance applications. The choice of catalyst and reaction conditions, particularly temperature, can influence the isomeric ratio of the product.

Data Presentation: Reaction Parameters for Pseudo-ionone Synthesis

While the focus of this protocol is pseudo-methylionone (from citral and MEK), much of the foundational literature details the synthesis of pseudoionone (B86502) (from citral and acetone). The principles of the base-catalyzed aldol condensation are analogous. The following table summarizes typical conditions for the synthesis of pseudoionone, which can inform the approach to pseudo-methylionone synthesis.

ReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Citral, AcetoneSodium Hydroxide (B78521) (41% aq.)Excess Acetone401.563.1[1]
Citral, AcetoneSodium HydroxideWater-5Not Specified45-49[2]
Citral, AcetoneSodium, Potassium, or Barium HydroxideAbsolute Alcohol or WaterNot Specified< 670-80[1]
Citral, AcetoneLi-modified MgONot Specified80693[3][4]

Experimental Protocol: Synthesis of Pseudo-methylionone

This protocol is a generalized procedure based on common laboratory practices for aldol condensations.

Materials and Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath or other cooling system

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Citral (purified)

  • Methyl ethyl ketone (MEK)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A lower alkanol (e.g., ethanol (B145695) or methanol) as a solvent (optional)

  • Hydrochloric acid (HCl), dilute solution for neutralization

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Deionized water

Procedure:

  • Reaction Setup:

    • Place the methyl ethyl ketone and optional alkanol solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with a dropping funnel and a thermometer.

    • Cool the flask to the desired reaction temperature (e.g., -10°C to 10°C) using a cooling bath.[5]

  • Catalyst Preparation:

    • Prepare a solution of the base catalyst (e.g., dissolve NaOH in water or a lower alkanol).

  • Reaction:

    • Slowly add the catalyst solution to the cooled and stirring methyl ethyl ketone.

    • Add the citral dropwise from the dropping funnel to the reaction mixture while maintaining the desired low temperature.

    • Continue stirring the reaction mixture at the low temperature for an extended period, typically 15 to 24 hours or more, to ensure the completion of the aldol addition.[5]

  • Dehydration (if necessary):

    • After the initial condensation, the reaction conditions may be modified to facilitate dehydration of the intermediate β-hydroxy ketone. This can involve allowing the reaction mixture to warm to a higher temperature (e.g., above 10°C up to about 50°C).[5]

  • Work-up:

    • Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is neutral.

    • Transfer the mixture to a separatory funnel.

    • Add deionized water to dissolve any inorganic salts.

    • Separate the organic layer.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the excess methyl ethyl ketone and any solvent using a rotary evaporator.

    • Purify the crude pseudo-methylionone by vacuum distillation.

Visualizations

Experimental Workflow for Pseudo-methylionone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reagents (Citral, MEK, Catalyst Solution) setup 2. Assemble Reaction Apparatus reagents->setup cool 3. Cool MEK setup->cool add_cat 4. Add Catalyst cool->add_cat add_citral 5. Add Citral Dropwise add_cat->add_citral stir 6. Stir at Low Temperature (15-24h) add_citral->stir neutralize 7. Neutralize with Acid stir->neutralize extract 8. Aqueous Work-up neutralize->extract dry 9. Dry Organic Layer extract->dry purify 10. Purify by Vacuum Distillation dry->purify product Pseudo-methylionone purify->product

Caption: A flowchart of the experimental workflow for the synthesis of pseudo-methylionone.

References

Application Notes and Protocols for the Acid-Catalyzed Cyclization of Pseudo-Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed cyclization of pseudo-methylionone is a critical industrial reaction for the synthesis of methylionones, a group of valuable fragrance compounds known for their characteristic violet and orris-like scents.[1] The resulting mixture of methylionone isomers, including α-iso, β-iso, α-n, and β-n-methylionone, is widely used in perfumery and cosmetics.[2][3] The distribution of these isomers is highly dependent on the reaction conditions, particularly the type of acid catalyst employed, which influences the final olfactory profile of the product.[4] Understanding and controlling this cyclization is paramount for producing specific this compound isomers with desired fragrance qualities. This document provides detailed application notes and protocols for this reaction.

This compound consists of six isomers: alpha-iso-methyl ionone (B8125255), alpha-n-methyl ionone, beta-iso-methyl ionone, beta-n-methyl ionone, gamma-iso-methyl ionone, and gamma-n-methyl ionone. Among these, alpha-iso-methyl ionone is particularly valued for its elegant and gentle fragrance.[1]

Reaction Mechanism

The acid-catalyzed cyclization of pseudo-methylionone proceeds through an electrophilic attack of a proton on the carbonyl oxygen, followed by an intramolecular cyclization and subsequent dehydration to form the various this compound isomers. The strength of the acid catalyst plays a crucial role in the reaction pathway and the resulting isomer distribution. Stronger acids can facilitate the isomerization of the initially formed α-isomers to the thermodynamically more stable β-isomers.

Data Presentation

The selection of an appropriate acid catalyst and reaction conditions is critical for achieving the desired isomer distribution and overall yield. The following table summarizes quantitative data from various reported protocols for the acid-catalyzed cyclization of pseudo-methylionone.

CatalystReagents & SolventsTemperature (°C)Time (h)Molar Yield (%)Selectivity (%)Reference
Trifluoromethanesulfonic acidPseudo-methylionone, n-propanol110598.698 (α-iso)[5]
Methanesulfonic acidPseudo-methylionone, n-propanol120195.397.4 (α-iso)[5]
Phosphoric acid (85%)Pseudo-methylionone, cyclohexane85-971-7Not specifiedNot specified[6]
Sulfuric acid - Acetic acid mixturePseudo-methyliononeLow TemperatureNot specifiedNot specifiedNot specified[6]
Phosphoric acid-normal hexane (B92381) systemPseudo-methyliononeNot specifiedNot specifiedHighNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of α-iso-Methylionone using Trifluoromethanesulfonic Acid

This protocol is optimized for the selective synthesis of α-iso-methylionone.

Materials:

  • Pseudo-methylionone

  • Trifluoromethanesulfonic acid (Catalyst)

  • n-Propanol (Solvent)

  • Sodium carbonate (for neutralization)

  • Nitrogen gas

Equipment:

  • Glass reactor with a stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reactor with pseudo-methylionone and n-propanol.

  • Purge the reactor with nitrogen gas.

  • With stirring, add trifluoromethanesulfonic acid (molar ratio of catalyst to citral (B94496) precursor of pseudo-methylionone should be between 0.2-10 to 100).

  • Heat the reaction mixture to 110°C and maintain this temperature for 5 hours.

  • Monitor the reaction progress by analyzing small aliquots until the pseudo-methylionone content is below 0.3%.

  • After completion, cool the reaction mixture and neutralize it with sodium carbonate.

  • Recover the solvent and excess butanone (from the synthesis of pseudo-methylionone) by distillation.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure α-iso-methylionone.

Protocol 2: General Cyclization using Phosphoric Acid

This protocol describes a more general method for the cyclization of pseudo-methylionone.

Materials:

  • Pseudo-methylionone

  • Phosphoric acid (85%)

  • Cyclohexane (Solvent)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle

Procedure:

  • Charge the flask with pseudo-methylionone and cyclohexane.

  • Heat the mixture to the desired reaction temperature (e.g., 85-97°C).

  • Slowly add 85% phosphoric acid to the stirred solution.

  • Maintain the reaction at the set temperature for a specified time (e.g., 1-7 hours), monitoring the progress by an appropriate analytical method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture, wash with water and a dilute solution of sodium bicarbonate to remove the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting crude product contains a mixture of this compound isomers and can be analyzed and separated.

Product Analysis and Isomer Separation

The analysis of the product mixture is crucial to determine the yield and the distribution of the different this compound isomers.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A nonpolar or low-bleed column (e.g., HP-1 or HP-5MS) is suitable for separating the isomers.

  • Oven Program: A slow thermal gradient can improve the resolution of the isomers.

  • Injection: Split injection is typically used.

  • Detection: Mass spectrometry in full scan mode (m/z 40-500) allows for the identification of the isomers based on their mass spectra and retention times.

Separation Method: Thin-Layer Chromatography (TLC)

For a qualitative and small-scale separation, multiple thin-layer chromatography can be employed.

  • Stationary Phase: Silica gel G plates.

  • Mobile Phase: Benzene.

  • Procedure: Multiple developments (e.g., six times) are performed to enhance the separation of the isomers.

  • Visualization: The spots can be visualized using a 0.2% solution of 2,4-dinitrophenylhydrazine (B122626) in 2N hydrochloric acid or a vanillin-based reagent.

Visualizations

Reaction Pathway Diagram

ReactionPathway Pseudo-Methylionone Pseudo-Methylionone Protonated Intermediate Protonated Intermediate Pseudo-Methylionone->Protonated Intermediate H+ Cyclic Carbocation Cyclic Carbocation Protonated Intermediate->Cyclic Carbocation Intramolecular Cyclization α-iso-Methylionone α-iso-Methylionone Cyclic Carbocation->α-iso-Methylionone -H+ β-iso-Methylionone β-iso-Methylionone Cyclic Carbocation->β-iso-Methylionone -H+ α-n-Methylionone α-n-Methylionone Cyclic Carbocation->α-n-Methylionone -H+ β-n-Methylionone β-n-Methylionone Cyclic Carbocation->β-n-Methylionone -H+ α-iso-Methylionone->β-iso-Methylionone Isomerization (Strong Acid)

Caption: Acid-catalyzed cyclization of pseudo-methylionone.

Experimental Workflow Diagram

ExperimentalWorkflow A Charge Reactor with Pseudo-Methylionone & Solvent B Add Acid Catalyst A->B C Heat to Reaction Temperature B->C D Maintain Temperature & Stir C->D E Monitor Reaction Progress (e.g., GC) D->E F Cool & Neutralize E->F Reaction Complete G Solvent Removal F->G H Purification (e.g., Distillation) G->H I Analyze Product Mixture (GC-MS, TLC) H->I

Caption: General experimental workflow for cyclization.

Logical Relationship: Catalyst Acidity and Isomer Distribution

LogicalRelationship cluster_0 Catalyst Acidity cluster_1 Product Distribution Weak_Acid Weaker Acid (e.g., Phosphoric Acid) Alpha_Isomer Predominantly α-Isomers Weak_Acid->Alpha_Isomer Favors Strong_Acid Stronger Acid (e.g., Sulfuric Acid) Beta_Isomer Increased proportion of β-Isomers (thermodynamic product) Strong_Acid->Beta_Isomer Favors

Caption: Influence of catalyst acidity on isomer formation.

References

Application Note: GC-MS Methodology for the Separation of Methylionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylionone is a collection of fragrant chemical isomers that are widely used in the flavor and fragrance industry. The specific isomeric composition of a this compound mixture is a critical determinant of its final scent profile. Therefore, the accurate separation and quantification of these isomers are essential for quality control and product development. This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the separation of common this compound isomers, including a protocol for chiral separation of enantiomers.

Key this compound Isomers

The most common isomers of this compound include:

  • α-Isothis compound: Possesses a woody and floral scent.

  • β-Isothis compound: Characterized by a floral, violet-like aroma.

  • γ-Methylionone (or alpha-n-methylionone): Offers a rich, floral, and slightly fruity scent.

  • δ-Methylionone

  • ε-Methylionone

Standard GC-MS Methodology for Isomer Separation

This protocol outlines a standard method for the separation of this compound isomers using a non-polar capillary column.

Experimental Protocol

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane, to a final concentration of approximately 100 µg/mL.

  • If analyzing a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fragrance compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[1]

  • Injector: Split/Splitless Inlet at 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 125 °C.

    • Ramp 2: 7 °C/min to 230 °C.

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Quantitative Data for this compound Isomers

The following table summarizes the expected retention times and key ions for the quantitative analysis of this compound isomers in SIM mode. The molecular weight of all isomers is 206.32 g/mol .

Isomer NameExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
γ-Methylionone~18.5136121, 191, 206
α-Isothis compound~19.2121136, 191, 206
β-Isothis compound~19.8136121, 191, 206

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The elution order is based on typical separations on a non-polar column.

Chiral GC-MS Methodology for Enantiomer Separation

For applications requiring the separation of enantiomers of a specific this compound isomer (e.g., (R)- and (S)-α-Isothis compound), a chiral stationary phase is necessary. Cyclodextrin-based columns are highly effective for this purpose.

Experimental Protocol

1. Sample Preparation:

  • Sample preparation is the same as for the standard GC-MS method.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Chiral GC Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column. This column has been shown to provide excellent separation for the structurally related α-ionone.

  • Injector: Split/Splitless Inlet at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 200 °C, hold for 10 minutes.

  • MS Parameters: Same as the standard method.

Data Presentation: Quantitative Data for α-Isothis compound Enantiomers
EnantiomerExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Enantiomer 1tR1121136, 191, 206
Enantiomer 2tR2121136, 191, 206

Note: The elution order of the enantiomers (R or S) will depend on the specific chiral stationary phase. The retention times (tR1 and tR2) will be distinct, allowing for their quantification.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution in Solvent Sample->Dilution Extraction Extraction (if needed) Dilution->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: A logical workflow for the GC-MS analysis of this compound isomers.

Logical Relationship of this compound Isomers

Isomer_Relationship This compound This compound alpha_iso α-Isothis compound This compound->alpha_iso beta_iso β-Isothis compound This compound->beta_iso gamma_methyl γ-Methylionone This compound->gamma_methyl other_isomers Other Isomers This compound->other_isomers

References

Application Note: Quantitative Purity Analysis of Methylionone Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone is a widely used fragrance ingredient prized for its characteristic violet and woody scent. It exists as a mixture of several isomers, primarily α-isothis compound, β-isothis compound, α-n-methylionone, and β-n-methylionone, each contributing uniquely to the overall odor profile. The precise isomeric ratio and the presence of impurities significantly impact the final fragrance quality and can have regulatory implications. For instance, pseudothis compound, a common synthetic precursor, is a known skin sensitizer (B1316253) and its concentration is often restricted.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for determining the purity and isomeric composition of chemical substances. Unlike chromatographic techniques, qNMR does not require reference standards for each component being quantified, as the signal intensity is directly proportional to the number of nuclei.[1] This application note provides a detailed protocol for the analysis of this compound purity and isomeric ratio using ¹H NMR spectroscopy.

Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material (internal standard) of known purity and concentration, the absolute purity of the analyte can be determined.

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

  • analyte : this compound isomer

  • IS : Internal Standard

Experimental Protocols

Materials and Equipment
  • This compound sample: Commercial or synthesized batch.

  • Internal Standard (IS): 1,4-Dimethoxybenzene (DMB) or 1,3,5-Trimethoxybenzene (TMB) with certified purity (≥99.5%).

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • 5 mm NMR tubes: High-precision.

  • Analytical balance: Readable to at least 0.01 mg.

  • Volumetric flasks and pipettes.

  • Glass Pasteur pipettes and cotton wool.

Sample Preparation

Accurate sample and internal standard weighing is critical for qNMR.

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,4-Dimethoxybenzene) into the same vial. Record the exact weight (m_IS).

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be set.

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock and shim the spectrometer on the sample.

  • Set the following acquisition parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).

    • Pulse Angle: 90° (ensure accurate calibration).

    • Relaxation Delay (D1): A crucial parameter for full magnetization recovery. It should be at least 5 times the longest T₁ relaxation time of any proton being quantified. For this compound and common internal standards, a D1 of 30 seconds is recommended for high accuracy.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

    • Spectral Width (SW): Typically 0-12 ppm.

Data Processing
  • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction across the entire spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the selected signals for the this compound isomers, impurities, and the internal standard. Ensure the integration regions are wide enough to encompass the entire signal, including any ¹³C satellites.

Data Presentation and Analysis

Signal Assignment

The ¹H NMR spectrum of a commercial this compound sample will show a complex mixture of signals from the different isomers and impurities. Specific, well-resolved signals must be chosen for quantification. Based on available spectral data for related ionones and typical chemical shift ranges, the following assignments can be used as a guide.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for this compound Isomers and Impurities in CDCl₃

CompoundFunctional GroupApproximate Chemical Shift (δ, ppm)Number of Protons (N)
α-Isothis compound Olefinic proton6.0 - 6.21
Vinylic methyl~1.63
β-Isothis compound Olefinic proton6.5 - 6.71
Vinylic methyl~1.83
n-Methylionone (α & β) Olefinic protons6.0 - 7.32
Ethyl group (CH₂)2.5 - 2.72
Pseudothis compound Aldehydic proton of citral (B94496) precursor9.8 - 10.01
Olefinic protons5.0 - 6.5multiple
1,4-Dimethoxybenzene (IS) Aromatic protons~6.84 (s)4
Methoxy protons~3.76 (s)6

Note: These are estimated chemical shifts. Precise values may vary depending on the specific isomer and the sample matrix. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment in complex mixtures.

Quantitative Data Summary

The following table presents a representative quantitative analysis of a commercial this compound sample, which is often predominantly α-isothis compound.

Table 2: Representative Quantitative ¹H NMR Analysis of a this compound Sample

ParameterValue
Mass of this compound Sample (m_analyte) 15.25 mg
Mass of 1,4-Dimethoxybenzene (m_IS) 7.50 mg
Purity of Internal Standard (P_IS) 99.8%
Molecular Weight of this compound (MW_analyte) 206.32 g/mol
Molecular Weight of 1,4-DMB (MW_IS) 138.16 g/mol
Component Signal for Integration (ppm)
α-Isothis compound6.1 (d)
β-Isothis compound6.6 (d)
n-Methylionones7.2 (d)
Pseudothis compound9.9 (s)
Total Purity

The purity of each component is calculated individually using the qNMR formula. The total purity is the sum of the individual purities.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound purity by NMR.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Calculation weigh Weigh Sample & Internal Standard dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum (D1 = 30s) filter->acquire process Process Data (Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Purity Analysis.

Logical Relationship of this compound Isomers and Impurity

This diagram shows the relationship between the synthetic precursor (citral), the intermediate (pseudothis compound), and the final this compound isomers.

logical_relationship citral Citral + Methyl Ethyl Ketone pseudo Pseudothis compound (Impurity) citral->pseudo Condensation isomers This compound Isomers (Final Product) pseudo->isomers Cyclization alpha_iso α-Isothis compound isomers->alpha_iso beta_iso β-Isothis compound isomers->beta_iso n_methyl n-Methylionones isomers->n_methyl other Other Impurities isomers->other

Caption: Synthesis and Isomer Relationship.

Conclusion

Quantitative ¹H NMR spectroscopy is a precise, accurate, and reliable method for determining the purity and isomeric composition of this compound samples. The protocol outlined in this application note provides a robust framework for quality control in the fragrance industry and for researchers working with synthetic flavor and fragrance compounds. By carefully selecting a suitable internal standard and optimizing acquisition parameters, particularly the relaxation delay, qNMR offers a direct and efficient alternative to chromatographic methods for purity assessment.

References

Application of FTIR for the Functional Group Analysis of Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methylionone is a collective name for a group of isomeric aromatic chemical compounds used as fragrance ingredients in a wide variety of consumer products, including perfumes, cosmetics, and detergents. The characteristic floral, violet, and woody scent of this compound is attributed to its specific molecular structure, which includes several key functional groups. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification and characterization of these functional groups. This application note provides a detailed protocol for the functional group analysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the resulting spectrum, it is possible to identify the functional groups present in a molecule, providing a "molecular fingerprint." For this compound, key functional groups of interest include the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the alkene and the cyclohexene (B86901) ring, and various carbon-hydrogen (C-H) bonds within the aliphatic and vinylic parts of the molecule.

Data Presentation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The precise wavenumber of these bands can be influenced by the specific isomer and the molecular environment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (sp² - vinylic)Stretching3100 - 3000Medium
C-H (sp³)Stretching3000 - 2850Strong
C=O (α,β-unsaturated ketone)Stretching1685 - 1666Strong
C=C (alkene)Stretching1680 - 1640Medium
C-H (sp³)Bending1470 - 1350Medium-Strong

Logical Relationship of this compound Functional Groups

G Logical Relationship of this compound Functional Groups This compound This compound Ketone C=O (Ketone) This compound->Ketone contains Alkene C=C (Alkene) This compound->Alkene contains Cyclohexene Cyclohexene Ring This compound->Cyclohexene contains Aliphatic_CH Aliphatic C-H This compound->Aliphatic_CH contains Vinylic_CH Vinylic C-H Alkene->Vinylic_CH has Cyclohexene->Alkene has Cyclohexene->Aliphatic_CH has

Caption: Logical relationship of key functional groups within the this compound molecule.

Experimental Protocols

Objective: To identify the characteristic functional groups of a liquid this compound sample using ATR-FTIR spectroscopy.

Materials and Equipment:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound sample (liquid).

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

  • Computer with FTIR software for data acquisition and analysis.

Protocol for ATR-FTIR Analysis:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide, if required by the instrument.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the atmosphere or the ATR crystal itself. The background scan is typically performed over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[1]

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the clean, dry ATR crystal. Ensure that the crystal surface is completely covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the this compound sample using the same parameters as the background scan (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).[1]

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the prominent absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands with the characteristic absorption frequencies of known functional groups using the data presented in the table above and standard FTIR correlation charts.

    • Pay particular attention to the strong absorption band in the 1685-1666 cm⁻¹ region, which is characteristic of the α,β-unsaturated ketone.

  • Cleaning:

    • After the analysis, clean the ATR crystal meticulously with a lint-free wipe and an appropriate solvent to remove all traces of the this compound sample.

Experimental Workflow

G Experimental Workflow for FTIR Analysis of this compound Start Start Prep_Instrument Prepare FTIR Spectrometer Start->Prep_Instrument Clean_ATR Clean ATR Crystal Prep_Instrument->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Sample to ATR Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process and Analyze Spectrum Sample_Scan->Process_Data Identify_Groups Identify Functional Groups Process_Data->Identify_Groups Clean_Up Clean ATR Crystal Identify_Groups->Clean_Up End End Clean_Up->End

Caption: Step-by-step workflow for the ATR-FTIR analysis of a liquid this compound sample.

FTIR spectroscopy, particularly with the use of an ATR accessory, provides a simple, rapid, and reliable method for the functional group analysis of this compound. The characteristic absorption bands of the ketone and alkene functionalities, as well as the various C-H bonds, can be readily identified, confirming the molecular structure of the compound. This technique is invaluable for quality control in the fragrance and drug development industries, ensuring the identity and purity of raw materials and finished products.

References

The Application of Methylionone as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone, a group of isomeric chemical compounds, is a widely utilized flavoring agent in the food and fragrance industries. Possessing a characteristic floral, violet, and slightly fruity aroma, it imparts unique sensory attributes to a variety of food products. This document provides detailed application notes and protocols for the use of this compound in food science research, covering its flavor profile, recommended usage levels, stability, and analytical and sensory evaluation methodologies. Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its suitability for use in food.[1][2]

Physicochemical Properties and Flavor Profile

This compound isomers, primarily α-iso-methylionone, are key contributors to the flavor profiles of many fruits and are used to create raspberry, strawberry, and other fruit-inspired flavors.[3] The flavor profile is complex, with floral (violet, orris), woody, and fruity notes being most prominent.

Table 1: Physicochemical Properties of this compound (Isomer Mixture)

Property Value
Chemical Formula C₁₄H₂₂O
Molar Mass 206.33 g/mol
Appearance Colorless to pale straw-colored liquid
Odor Floral, violet, woody, slightly fruity
Boiling Point Approximately 237 °C

| Solubility | Soluble in ethanol; insoluble in water |

Table 2: Sensory Profile of this compound

Attribute Description Intensity
Primary Floral (Violet, Orris) High
Secondary Woody Medium

| Tertiary | Fruity (Berry-like) | Low to Medium |

Applications in Food Products

This compound is a versatile flavoring ingredient used across a range of food categories. Its ability to enhance and impart fruity and floral notes makes it particularly valuable in beverages, baked goods, and confectionery. The FEMA GRAS status provides guidance on acceptable usage levels in various food products.[1][4]

Table 3: Recommended Usage Levels of this compound in Various Food Categories (FEMA GRAS)

Food Category Typical Usage Level (ppm) Maximum Usage Level (ppm)
Beverages (non-alcoholic) 5 - 20 50
Baked Goods 10 - 50 100
Confectionery & Frostings 20 - 100 250
Chewing Gum 50 - 200 500
Ice Cream & Frozen Desserts 10 - 40 80

| Jams & Jellies | 15 - 60 | 120 |

Stability of this compound in Food Processing

The stability of flavoring compounds is critical to ensure a consistent and desirable sensory experience throughout the product's shelf life. The stability of this compound can be influenced by factors such as temperature, pH, and light exposure during food processing and storage.[5][6][7][8]

  • Thermal Stability: this compound is relatively stable at typical baking and pasteurization temperatures, but prolonged exposure to high heat can lead to some degradation and loss of the characteristic floral notes.[5]

  • pH Stability: this compound is generally more stable in neutral to slightly acidic conditions (pH 4-7).[9] In highly acidic or alkaline environments, degradation can occur, leading to a diminished flavor impact.[5]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for determining the sensory threshold of this compound and for conducting a descriptive analysis of its flavor profile in a model beverage system.

Objective: To determine the detection threshold and characterize the sensory attributes of this compound in a beverage.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass beakers and graduated cylinders

  • Sensory evaluation booths with controlled lighting and ventilation[10]

  • Odor-free sample cups with lids[11]

  • Unsalted crackers and water for palate cleansing[12]

Procedure:

  • Panelist Selection and Training:

    • Recruit 15-20 panelists with prior experience in sensory evaluation.[13]

    • Train panelists on the recognition of floral, woody, and fruity aroma and taste attributes.

  • Sample Preparation:

    • Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.[12]

    • Prepare a stock solution of this compound (1000 ppm) in ethanol.

    • Create a series of dilutions of this compound in the base solution, ranging from 0.01 ppm to 10 ppm.

  • Detection Threshold Test (Ascending Forced-Choice Method):

    • Present panelists with three samples, two of which are the base solution and one containing a low concentration of this compound.[14]

    • Ask panelists to identify the "odd" sample.

    • Increase the concentration of this compound in subsequent sets of samples until the panelist correctly identifies the odd sample multiple times. The lowest consistently detected concentration is the individual's detection threshold.[15][16]

  • Quantitative Descriptive Analysis (QDA): [17][18][19]

    • Present panelists with a sample of the base solution containing a supra-threshold concentration of this compound (e.g., 5 ppm).

    • Ask panelists to rate the intensity of pre-defined sensory attributes (e.g., violet, orris, woody, berry, sweet) on a 15-point line scale.[18]

Data Analysis:

  • Calculate the group's best-estimate threshold (BET) for detection.

  • Generate a spider-web plot to visualize the sensory profile of this compound from the QDA data.

Protocol 2: Quantification of this compound in a Food Matrix by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes a method for the quantitative analysis of this compound in a beverage or similar liquid food matrix.

Objective: To quantify the concentration of this compound in a liquid food sample.

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)[20][21]

  • Helium carrier gas

  • This compound standard

  • Internal standard (e.g., 2-octanol)

  • Sodium chloride

  • Headspace vials with septa

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.[21]

    • Spike the sample with a known concentration of the internal standard.

    • Seal the vial immediately.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 230°C at 10°C/min, hold for 5 minutes.[20][21]

      • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-350

      • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in the same matrix as the sample.

    • Analyze the standards using the same HS-GC-MS method to generate a calibration curve.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Receptor Interactions

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). Volatile compounds like this compound are primarily detected by olfactory receptors in the nasal cavity. While the specific receptors for all this compound isomers are not fully elucidated, research on the structurally similar β-ionone has shown its interaction with the olfactory receptor OR5A1.[22] Genetic variations in this receptor can influence an individual's perception of β-ionone. It is plausible that this compound isomers also interact with a subset of olfactory receptors, contributing to their distinct aroma profile.

The taste receptors on the tongue are responsible for the five basic tastes: sweet, sour, salty, bitter, and umami. While this compound is not primarily a taste compound, its overall flavor perception is a result of the integration of its aroma with the taste components of the food matrix in the brain.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR5A1 family) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Experimental_Workflow_Sensory cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Panel Panelist Selection & Training Threshold Detection Threshold (Forced-Choice) Panel->Threshold QDA Descriptive Analysis (QDA) Panel->QDA Sample Sample Preparation (Dilution Series) Sample->Threshold Sample->QDA BET Calculate Best-Estimate Threshold (BET) Threshold->BET Profile Generate Sensory Profile QDA->Profile Experimental_Workflow_Analytical cluster_prep_analytical Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_analytical Data Processing Sample_Prep Sample Aliquoting & Internal Standard Spiking HS_GC_MS HS-GC-MS Analysis Sample_Prep->HS_GC_MS Calibration Calibration Curve Generation HS_GC_MS->Calibration Quantification Quantification of This compound HS_GC_MS->Quantification Calibration->Quantification

References

Application Notes and Protocols: Microbial Transformation of Methylionone by Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial transformation of methylionone using the filamentous fungus Aspergillus niger. The information compiled is based on scientific literature and is intended to guide researchers in setting up and conducting similar biotransformation experiments.

Introduction

The microbial transformation of terpenes, such as this compound, offers a promising and environmentally friendly alternative to chemical synthesis for the production of novel and valuable aroma compounds and pharmaceutical intermediates. Aspergillus niger, a versatile and widely used microorganism in biotechnology, has demonstrated its capability to metabolize and transform various substrates, including ionones and their derivatives. This protocol focuses on the biotransformation of this compound by Aspergillus niger, leading to the production of several hydroxylated and oxidized derivatives that may have applications in the flavor, fragrance, and pharmaceutical industries.

Data Presentation

The biotransformation of β-methylionone by Aspergillus niger JTS 191 yields a variety of products through oxidative pathways. The following table summarizes the identified transformation products. Quantitative yield data from the cited literature is primarily descriptive rather than presented in precise tabular format.

Table 1: Transformation Products of β-Methylionone by Aspergillus niger JTS 191

SubstrateMajor Transformation ProductsOther Identified ProductsReference
β-Methylionone(R)-4-hydroxy-β-methylionone, (S)-2-hydroxy-β-methylionone2-oxo-β-methylionone, 4-oxo-β-methylionone, 3,4-dehydro-β-methylionone, 2,3-dehydro-4-oxo-β-methylionone, 3,4-dehydro-2-oxo-β-methylionone, (S)-2-acetoxy-β-methylionone, (R)-4-acetoxy-β-methylionone, 5,6-epoxy-β-methylionone[1][2]

Note: Specific yields for each product are not detailed in the provided search results, but the major products indicate the primary metabolic routes.

Experimental Protocols

This section outlines the detailed methodologies for the microbial transformation of this compound by Aspergillus niger.

Microorganism and Culture Maintenance
  • Microorganism: Aspergillus niger JTS 191 has been identified as a capable strain for the transformation of ionones.[1][2] Other strains of A. niger may also be effective but would require preliminary screening.

  • Maintenance: The fungus should be maintained on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA), at an appropriate temperature (e.g., 25-30°C). Spores can be harvested from mature cultures for inoculation.

Fermentation Medium

A suitable liquid medium is crucial for the growth of Aspergillus niger and subsequent biotransformation.

  • Medium Composition (per liter of distilled water):

    • Glucose: 20 g

    • Peptone: 5 g

    • Yeast Extract: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

  • Sterilization: The medium should be sterilized by autoclaving at 121°C for 15-20 minutes.

Inoculum Preparation
  • Prepare a spore suspension by adding sterile 0.05% Tween 80 solution to a mature agar slant or plate culture of A. niger.

  • Gently scrape the surface to release the spores.

  • Adjust the spore concentration to approximately 10⁶ - 10⁷ spores/mL.

Fermentation and Substrate Addition
  • Inoculation: Inoculate the sterile fermentation medium with the prepared spore suspension (e.g., 1-5% v/v).

  • Incubation: Incubate the culture in a shaking incubator at 25-30°C and 150-200 rpm for 24-48 hours to allow for initial mycelial growth.

  • Substrate Addition:

    • Prepare a stock solution of β-methylionone in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to ensure its dispersion in the aqueous medium.

    • Add the β-methylionone solution to the culture to a final concentration of 0.1-1.0 g/L. The optimal concentration should be determined empirically to avoid substrate toxicity.

  • Continued Incubation: Continue the incubation under the same conditions for an additional 3 to 7 days. Monitor the transformation process by periodically taking samples for analysis.

Extraction and Analysis of Products
  • Extraction:

    • Separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, three times.

    • The mycelial mass can also be extracted separately with a solvent like acetone (B3395972) or methanol (B129727) to recover any intracellularly accumulated products.

  • Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude extract using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the transformation products.[1][2]

    • For structural elucidation of novel products, further purification by column chromatography followed by spectroscopic analysis (NMR, IR, etc.) is required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microbial transformation of this compound by Aspergillus niger.

Experimental_Workflow cluster_prep Preparation cluster_process Biotransformation Process cluster_analysis Analysis Culture Aspergillus niger Culture Inoculation Inoculation Culture->Inoculation Medium Liquid Fermentation Medium Medium->Inoculation Substrate β-Methylionone Stock Substrate_Addition Substrate Addition Substrate->Substrate_Addition Incubation_Growth Initial Incubation (24-48h) Inoculation->Incubation_Growth Incubation_Growth->Substrate_Addition Incubation_Transform Transformation Incubation (3-7d) Substrate_Addition->Incubation_Transform Extraction Product Extraction Incubation_Transform->Extraction Analysis GC-MS, NMR Analysis Extraction->Analysis Identification Product Identification Analysis->Identification

Caption: Experimental workflow for this compound biotransformation.

Proposed Metabolic Pathways

Based on the identified products, two main oxidative pathways for the transformation of β-methylionone by Aspergillus niger are proposed.

Metabolic_Pathway cluster_pathway1 Hydroxylation Pathway cluster_pathway2 Hydroxylation & Other Pathways This compound β-Methylionone Hydroxy2 (S)-2-hydroxy-β-methylionone This compound->Hydroxy2 Hydroxylation Hydroxy4 (R)-4-hydroxy-β-methylionone This compound->Hydroxy4 Hydroxylation Dehydro 3,4-dehydro-β-methylionone This compound->Dehydro Dehydrogenation Epoxy 5,6-epoxy-β-methylionone This compound->Epoxy Epoxidation Oxo2 2-oxo-β-methylionone Hydroxy2->Oxo2 Oxidation Acetoxy2 (S)-2-acetoxy-β-methylionone Hydroxy2->Acetoxy2 Acetylation DehydroOxo2 3,4-dehydro-2-oxo-β-methylionone Oxo2->DehydroOxo2 Dehydrogenation Oxo4 4-oxo-β-methylionone Hydroxy4->Oxo4 Oxidation Acetoxy4 (R)-4-acetoxy-β-methylionone Hydroxy4->Acetoxy4 Acetylation DehydroOxo4 2,3-dehydro-4-oxo-β-methylionone Oxo4->DehydroOxo4 Dehydrogenation

Caption: Proposed metabolic pathways of β-methylionone in A. niger.

Safety Precautions
  • Aspergillus niger is generally considered safe (GRAS status), but some strains can be opportunistic pathogens, especially in immunocompromised individuals. Standard microbiological safety practices should be followed.

  • Work in a laminar flow hood during all sterile manipulations.

  • Handle organic solvents in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

Conclusion

The microbial transformation of this compound by Aspergillus niger provides a valuable method for the synthesis of a range of oxygenated derivatives. The protocols and data presented here serve as a comprehensive guide for researchers to explore this biotransformation, optimize reaction conditions, and potentially discover novel bioactive compounds or valuable flavor and fragrance ingredients. Further research could focus on strain improvement, process optimization in bioreactors, and detailed elucidation of the enzymatic mechanisms involved.

References

Application Notes and Protocols for Sensory Analysis of Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone is a collection of isomeric chemical compounds that are key components in the fragrance and flavor industry, prized for their characteristic violet, orris, and woody scents. This document provides detailed application notes and experimental protocols for the sensory analysis of this compound isomers. The methodologies outlined herein are designed to enable researchers to conduct thorough sensory evaluations, from determining detection thresholds to performing detailed descriptive analysis and identifying odor-active compounds using gas chromatography-olfactometry (GC-O).

Olfactory Signaling Pathway for this compound

The perception of this compound, like other odorants, is initiated through a G-protein coupled receptor (GPCR) signaling cascade in the olfactory sensory neurons.[1][2][3][4][5] The binding of an odorant molecule to its specific olfactory receptor triggers a conformational change, leading to the activation of the G-protein Gαolf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf (inactive) OR->G_protein Activation G_protein_active Gαolf (active) G_protein->G_protein_active AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Channel (closed) CNG_channel_open CNG Channel (open) CNG_channel->CNG_channel_open cAMP->CNG_channel Binding G_protein_active->AC Activation Ca_ion CNG_channel_open->Ca_ion Ion Influx Depolarization Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signaling Pathway for this compound.

Quantitative Sensory Data of this compound Isomers

The sensory characteristics of this compound can vary significantly between its different isomers. Below is a summary of available quantitative and descriptive data.

IsomerOdor ProfileOdor Threshold (in air)Odor Intensity
α-iso-Methylionone
(+)-(6R)-enantiomerDry, warm ionone, irisone, clean tea-like.0.079 ng/LMore intense and drier than (-)-enantiomer.
(-)-(6S)-enantiomerWeaker floral note (iris and ionone) with citrus and sweet fruity aspects.0.83 ng/LAbout ten times weaker than (+)-enantiomer.
β-Methylionone Orris, woody, powdery, floral, violet, tropical, tobacco, creamy.[6]Not availableMedium.[6]
γ-Methylionone (Methyl Ionone Gamma Coeur) Floral, velvety, violet, orris, slightly woody and fruity; creamy top-note and powdery-sweet drydown.[1][2]Not availableMedium to strong.[5]

Experimental Protocols

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining reliable and reproducible data.

  • Panelist Selection: Screen potential panelists for their ability to discriminate between different odor intensities and qualities. Use a general olfactory test with common scents to assess their sensory acuity.

  • Training:

    • Familiarize panelists with the different isomers of this compound and reference standards for various odor descriptors (e.g., violet, orris, woody, fruity).

    • Conduct training sessions to calibrate panelists on the use of intensity scales.

    • Provide feedback on their performance to ensure consistency.

Protocol for Determining Odor Detection Threshold (3-AFC Method)

This protocol is adapted from the ASTM E679 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method of limits.[1]

Objective: To determine the lowest concentration at which a this compound isomer can be reliably detected.

Materials:

  • This compound isomer of interest

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with PTFE-lined caps

  • Pipettes

  • Sensory panel of at least 10 trained individuals

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer in the chosen solvent.

    • Create a series of dilutions in ascending order of concentration (e.g., by a factor of 2 or 3). The concentration range should span from sub-threshold to supra-threshold levels.

  • Presentation:

    • For each concentration level, present three vials to each panelist. Two vials will contain the solvent blank, and one will contain the diluted this compound isomer.

    • The position of the sample-containing vial should be randomized for each presentation.

  • Evaluation:

    • Instruct panelists to sniff each vial from left to right.

    • Ask them to identify which of the three vials has a different odor. Panelists are required to make a choice, even if they are guessing.

  • Data Analysis:

    • Record the number of correct identifications at each concentration level for each panelist.

    • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol for Descriptive Sensory Analysis

Objective: To qualitatively and quantitatively describe the odor profile of this compound isomers.

Materials:

  • This compound isomers

  • Odor-free solvent

  • Glass vials with PTFE-lined caps

  • Sensory panel of 8-12 highly trained individuals

  • A list of agreed-upon odor descriptors with reference standards

Procedure:

  • Lexicon Development:

    • In a preliminary session, have the panelists smell the different this compound isomers and generate a list of descriptive terms for the odors they perceive.

    • Through discussion and with the help of a panel leader, refine the list to a final set of non-redundant and precise descriptors. Provide reference standards for each descriptor.

  • Sample Preparation:

    • Prepare solutions of each this compound isomer at a concentration that is clearly above the detection threshold but not overwhelmingly strong.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind-coded manner.

    • Ask panelists to rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-point scale from "not perceptible" to "very strong").

  • Data Analysis:

    • Calculate the mean intensity ratings for each descriptor for each this compound isomer.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences in the odor profiles of the isomers.

    • The results can be visualized using spider web plots.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds in a sample containing this compound.[6][7][8][9]

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Appropriate GC column for fragrance analysis (e.g., a polar CarboWax or a non-polar SE-30 column)[10]

  • Helium as carrier gas

  • Sample of this compound or a fragrance mixture containing it

  • Trained sensory assessors

Procedure:

  • GC Setup:

    • Install the GC column and set the oven temperature program. A typical program might start at 50°C and ramp up to 250°C.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • Split the column effluent between the FID and the ODP.

  • Sample Injection:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Olfactory Evaluation:

    • A trained assessor sniffs the effluent from the ODP throughout the GC run.

    • The assessor records the retention time, duration, and a description of any odors detected.

  • Data Analysis:

    • Correlate the odor events recorded by the assessor with the peaks detected by the FID.

    • If a mass spectrometer is used in place of or in addition to the FID, the odor-active compounds can be identified by their mass spectra.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the sensory analysis of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation Panel_Selection Sensory Panel Selection Panel_Training Panel Training Panel_Selection->Panel_Training Lexicon_Dev Lexicon Development Panel_Training->Lexicon_Dev Threshold_Test Threshold Determination (3-AFC) Panel_Training->Threshold_Test Descriptive_Analysis Descriptive Analysis Lexicon_Dev->Descriptive_Analysis Data_Compilation Data Compilation Threshold_Test->Data_Compilation Descriptive_Analysis->Data_Compilation GC_O GC-O Analysis GC_O->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Reporting Reporting and Visualization Statistical_Analysis->Reporting

Experimental Workflow for Sensory Analysis.

References

Application Notes and Protocols for Employing Methylionone as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone, a group of isomeric aromatic ketones, is a widely utilized fragrance ingredient in cosmetics, perfumes, and personal care products.[1] As with many components in complex formulations, accurate quantification is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic techniques, primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), the most prevalent method for its analysis.

This compound exists in several isomeric forms, with α-iso-methylionone and β-iso-methylionone being common constituents in commercial products. The analytical methods described herein are suitable for the quantification of these and other isomers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound isomers is essential for the development of robust analytical methods. These properties influence the choice of chromatographic conditions.

PropertyValue (for common isomers)Source
Molecular FormulaC₁₄H₂₂O[2]
Molecular Weight206.33 g/mol [2]
Boiling PointApproximately 238-276 °C[2]
Vapor Pressure~0.00345 - 0.00554 mm Hg @ 20°C[2]
AppearanceSlightly yellow to yellow liquid[2]
OdorFloral, violet-like, woody[2]

Application Note 1: Quantitative Analysis of this compound in Cosmetic Products by GC-FID

Scope

This application note describes a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound isomers in cosmetic products such as creams, lotions, and perfumes.

Principle

A sample containing this compound is prepared and injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The eluted components are detected by a Flame Ionization Detector (FID), and the concentration of this compound is determined by comparing its peak area to that of an internal standard.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification Sample Cosmetic Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration InternalStandard Addition of Internal Standard Filtration->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Calculation Concentration Calculation Data->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Materials and Reagents
  • This compound analytical standard: (e.g., α-iso-methylionone, purity ≥98%)

  • Internal Standard (IS): Tridecane (B166401) (C13) or another suitable n-alkane not present in the sample.

  • Solvents: Ethanol, Dichloromethane (DCM), Hexane (B92381) (HPLC grade or equivalent).

  • Sample Matrix: Cosmetic product (e.g., perfume, cream).

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 7890 Series or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split mode, ratio 50:1)
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Protocol: Sample Preparation
  • Perfumes and Eau de Toilette:

    • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

    • Add the internal standard solution.

    • Dilute to volume with ethanol.

    • Mix thoroughly and transfer an aliquot to a GC vial.

  • Creams and Lotions:

    • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • Add the internal standard solution.

    • Filter through a 0.45 µm syringe filter into a GC vial.

Protocol: Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., tridecane, 1000 µg/mL) in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Add a constant amount of the internal standard to each calibration standard.

  • Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation: Method Validation Parameters (Representative Data)

The following table presents typical validation parameters for a GC-FID method for this compound quantification. Actual values may vary depending on the specific instrumentation and matrix.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (Repeatability, %RSD) < 2%
Precision (Intermediate, %RSD) < 5%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Application Note 2: High-Performance Liquid Chromatography (HPLC) as an Alternative Method

While GC is the preferred method for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for non-volatile or thermally labile compounds that may be present in the same formulation. However, the lack of a strong chromophore in this compound makes UV detection less sensitive.

Challenges and Considerations for HPLC Analysis
  • Detection: this compound has a weak UV absorbance, leading to lower sensitivity compared to GC-FID.

  • Isomer Separation: Achieving baseline separation of all this compound isomers can be challenging and may require specialized columns and mobile phases.

  • Method Development: Significant method development may be required to optimize the separation from other matrix components.

Suggested HPLC Conditions (for initial screening)
ParameterSuggested Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~220-240 nm

Experimental Protocols

Protocol 1: GC-FID Method Validation

Validation_Workflow cluster_params Validation Parameters cluster_exp Experimental Assessment Specificity Specificity Blank Analyze Blank Matrix Specificity->Blank Spiked Analyze Spiked Matrix Specificity->Spiked Linearity Linearity & Range Cal_Curve Prepare & Analyze Calibration Curve Linearity->Cal_Curve Accuracy Accuracy Accuracy->Spiked Precision Precision Replicates Analyze Replicate Samples Precision->Replicates LOD LOD Low_Conc Analyze Low Concentration Standards LOD->Low_Conc LOQ LOQ LOQ->Low_Conc Robustness Robustness Variations Introduce Small Method Variations Robustness->Variations

Caption: Workflow for the validation of the GC-FID analytical method.

  • Specificity: Analyze a blank matrix (cosmetic base without this compound) to ensure no interfering peaks are present at the retention time of this compound and the internal standard.

  • Linearity: Prepare and analyze calibration standards at a minimum of five concentration levels. Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.99.

  • Accuracy: Spike a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate samples of a spiked matrix at the same concentration on the same day. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature, flow rate) and assess the impact on the results.

Protocol 2: Rationale for Internal Standard Selection

IS_Selection IS Ideal Internal Standard Chem_Sim Chemically Similar to Analyte IS->Chem_Sim Not_Present Not Present in Sample Matrix IS->Not_Present Resolved Chromatographically Resolved IS->Resolved Stable Stable IS->Stable

Caption: Key criteria for the selection of a suitable internal standard.

The use of an internal standard (IS) is crucial for accurate quantification in chromatography as it corrects for variations in injection volume and sample preparation.[3][4] An ideal internal standard for the analysis of this compound should meet the following criteria:

  • Chemical Similarity: The IS should be chemically similar to this compound to ensure similar behavior during sample preparation and analysis. For fragrance analysis, long-chain n-alkanes like tridecane are often suitable.[5]

  • Absence in Sample: The selected IS must not be naturally present in the sample matrix.

  • Chromatographic Resolution: The peak of the IS should be well-resolved from the peaks of the analyte and other matrix components.

  • Stability: The IS should be stable throughout the entire analytical procedure.

Conclusion

The use of this compound as an analytical standard is essential for the quality control of various consumer products. The detailed GC-FID method and protocols provided in this document offer a robust and reliable approach for the accurate quantification of this compound isomers. While HPLC presents a potential alternative, its application is currently limited by sensitivity and method development challenges. Proper method validation is paramount to ensure the generation of accurate and defensible analytical data.

References

Application Notes and Protocols: Preparation of Methylionone for Use in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylionone, a well-known fragrance and flavor compound, is gaining recognition as a versatile intermediate in pharmaceutical synthesis. Its core structure, a substituted cyclohexenyl ring coupled with a ketone-containing side chain, provides a valuable scaffold for the elaboration into more complex molecules with significant biological activity. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a retinoid precursor, highlighting its potential in drug discovery and development. Furthermore, we explore the pharmacological relevance of the ionone (B8125255) family of compounds, focusing on their impact on key cellular signaling pathways implicated in cancer and inflammation.

Introduction to this compound in Pharmaceutical Development

This compound and its isomers are ketone derivatives of ionone, which belongs to the family of terpenoids. While traditionally used in perfumery, the structural motifs within this compound are of significant interest to medicinal chemists. The trimethylcyclohexenyl ring is a key feature in a variety of biologically active natural products and synthetic compounds. Notably, the ionone backbone is a direct precursor to retinoids (Vitamin A and its analogs), a class of drugs with established applications in dermatology, oncology, and developmental biology.

The therapeutic potential of ionones themselves is also an active area of research. Studies on β-ionone, a close structural relative of this compound, have demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties. These effects are often attributed to the modulation of critical signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Therefore, this compound serves a dual role in pharmaceutical research: as a key starting material for the synthesis of established drug classes and as a lead compound for the discovery of novel therapeutic agents.

Synthesis of this compound from Citral (B94496) and Butanone

The industrial preparation of this compound is typically a two-step process involving the Aldol condensation of citral with butanone to form pseudo-methylionone, followed by an acid-catalyzed cyclization to yield a mixture of this compound isomers. The ratio of these isomers, particularly the desirable α-iso-methylionone, is highly dependent on the reaction conditions and catalysts employed.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Citral Citral Condensation Condensation Citral->Condensation Butanone Butanone Butanone->Condensation Pseudo-Methylionone Pseudo-Methylionone Condensation->Pseudo-Methylionone Base Catalyst (e.g., KOH, NaOH) Cyclization Cyclization Pseudo-Methylionone->Cyclization Acid Catalyst (e.g., H3PO4, H2SO4) This compound Isomers This compound Isomers Cyclization->this compound Isomers

Caption: General workflow for the two-step synthesis of this compound.

Protocol 1: Preparation of Pseudo-Methylionone
  • Reaction Setup: To a stirred solution of potassium hydroxide (B78521) (11g) in polyethylene (B3416737) glycol (PEG-600, 200g) in a three-necked flask equipped with a thermometer and a dropping funnel, add butanone (100g).

  • Addition of Reactants: A mixture of citral (50g) and butanone (20g) is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at 10°C.

  • Reaction: After the addition is complete, the reaction temperature is raised to 20°C and maintained for 1 hour.

  • Work-up: The reaction mixture is then neutralized and the product, pseudo-methylionone, is extracted. The yield of pseudo-methylionone is typically in the range of 92-94% with a purity of up to 99%.[1]

Protocol 2: Cyclization to this compound
  • Reaction Setup: The crude pseudo-methylionone is added to a solution containing an acid catalyst, such as phosphoric acid or sulfuric acid, in a suitable solvent.

  • Reaction: The mixture is heated to facilitate the cyclization reaction. Reaction temperatures can range from ambient to elevated temperatures depending on the catalyst and solvent system used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the this compound isomers are extracted. The product is then purified by distillation. The yield of this compound based on the starting citral can be up to 77.3%, with an isomer ratio of approximately 77.1% iso-isomers to 22.9% normal isomers.

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
Catalyst SystemSolventTemperature (°C)Yield (%)Purity/Isomer RatioReference
Potassium HydroxidePolyethylene Glycol10-2092-94 (pseudo-methylionone)99% purity, 73-75% iso-isomer[1]
Sodium MethylateMethanol0-5~77 (this compound)77.1% iso / 22.9% normal
PyrrolidineMethanol50--
Quinolinen-Propanol85--
Phosphoric Acidn-Hexane-High Cyclization Yield-[1]

This compound as an Intermediate for Retinoid Synthesis

The structural similarity of this compound to β-ionone makes it an excellent starting material for the synthesis of retinoid analogs. The general strategy involves the extension of the side chain by five carbon atoms, which can be achieved through various classic organic reactions such as the Wittig, Horner-Wadsworth-Emmons, or Reformatsky reactions.

Experimental Workflow: Synthesis of a Retinoid Precursor from this compound

G This compound This compound Chain_Extension Chain Extension (e.g., Wittig, HWE, Reformatsky) This compound->Chain_Extension C20_Intermediate C20 Retinoid Precursor Chain_Extension->C20_Intermediate Modification Functional Group Modification C20_Intermediate->Modification Retinoid_Analog Retinoid_Analog Modification->Retinoid_Analog

Caption: General synthetic route from this compound to a retinoid analog.

Protocol 3: Chain Extension of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from established methods for β-ionone.

  • Preparation of the Phosphonate (B1237965) Reagent: Prepare the appropriate C5-phosphonate reagent, such as triethyl phosphonoacetate, which will be used to add the five-carbon chain.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate reagent in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate the phosphonate carbanion.

  • Addition of this compound: Slowly add a solution of this compound in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting retinoid precursor can be purified by column chromatography. The HWE reaction typically favors the formation of the (E)-alkene.

Table 2: Key Reactions for Side Chain Extension of Ionones
ReactionReagentsKey IntermediateProduct TypeNotes
Wittig Reaction Phosphonium ylideOxaphosphetaneAlkeneCan be tuned for (E) or (Z) selectivity.
Horner-Wadsworth-Emmons Phosphonate carbanionOxaphosphetane(E)-Alkene (typically)Water-soluble phosphate (B84403) byproduct simplifies purification.
Reformatsky Reaction α-halo ester, ZincOrganozinc reagentβ-hydroxy esterUseful for introducing ester functionality.

Pharmacological Significance: Modulation of Signaling Pathways

Derivatives of ionone have been shown to exert significant biological effects, primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ionone derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB NF_kB->IkB sequesters NF_kB_n NF-κB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Proteasome->NF_kB releases Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Methylionone_Derivative This compound Derivative Methylionone_Derivative->IKK_Complex inhibits NF_kB_n->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and cell fate. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is frequently observed in cancer, leading to uncontrolled cell proliferation and survival. Ionone derivatives have been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 MAPK Cascade Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase bind Ras Ras Receptor_Tyrosine_Kinase->Ras activate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors phosphorylates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation regulate Methylionone_Derivative This compound Derivative Methylionone_Derivative->Raf inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Conclusion

This compound is a readily accessible and economically viable starting material for the synthesis of complex pharmaceutical intermediates. Its established synthetic routes and the potential for stereoselective transformations make it an attractive building block for drug discovery programs. Furthermore, the inherent biological activity of the ionone scaffold, particularly its ability to modulate key signaling pathways involved in cancer and inflammation, suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of drug development.

References

Application Notes and Protocols: Investigating the Impact of Methylionone on Human Emotional Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sense of smell is intricately linked to the brain's emotional centers, making olfaction a powerful modulator of human mood and behavior.[1][2] Fragrance molecules, upon binding to olfactory receptors, trigger a cascade of neural signals that directly interface with the limbic system, the seat of emotion and memory.[1][2] Methylionone, a key component of violet and iris scents with a characteristic woody and floral aroma, is a compound of significant interest for its potential to elicit specific emotional responses. While direct and extensive research on the emotional impact of this compound is limited in publicly accessible literature, this document outlines detailed protocols and application notes for studying its effects on human emotion, drawing from established methodologies in olfactory science.

These protocols are designed to provide a robust framework for quantifying the emotional responses to this compound, utilizing a multi-modal approach that combines neurophysiological measurements, behavioral assessments, and subjective self-reporting. The data generated from these experimental setups can provide valuable insights for fragrance development, therapeutic applications, and a deeper understanding of the neurobiology of olfaction and emotion.

Signaling Pathways and Theoretical Framework

The emotional response to a scent like this compound is initiated in the olfactory epithelium and culminates in the activation of various brain regions associated with emotion and memory.

Olfactory Signaling Pathway

The perception of this compound begins with the inhalation of its volatile molecules, which then bind to Olfactory Receptors (ORs) on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. This binding event initiates a G-protein coupled signaling cascade, leading to the generation of an action potential. This signal is transmitted along the olfactory nerve to the olfactory bulb, the first processing center for olfactory information in the brain. From the olfactory bulb, signals are relayed to several key brain regions, most notably the limbic system, which includes the amygdala (involved in emotional processing) and the hippocampus (critical for memory formation). This direct connection to the limbic system is unique among the senses and is believed to be the basis for the strong link between scent, emotion, and memory.

Diagram: Olfactory Signaling Pathway for Emotional Response

Olfactory_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound Molecules OR Olfactory Receptors (ORs) on OSNs This compound->OR Binding OB Olfactory Bulb OR->OB Signal Transduction Limbic Limbic System (Amygdala, Hippocampus) OB->Limbic Emotional Processing OFC Orbitofrontal Cortex (Conscious Perception) OB->OFC Hedonic Evaluation Hypothalamus Hypothalamus (Physiological Response) Limbic->Hypothalamus Autonomic & Endocrine Output OFC->Limbic EEG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P_Recruit Participant Recruitment (N=30, screened) EEG_Setup EEG Cap Placement & Impedance Check P_Recruit->EEG_Setup Baseline Baseline EEG Recording (5 min, control scent) EEG_Setup->Baseline Stim_Pres This compound Presentation (20 trials x 3s) Baseline->Stim_Pres EEG_Record Continuous EEG Recording Stim_Pres->EEG_Record SAM_Rating Subjective SAM Ratings EEG_Record->SAM_Rating PreProc EEG Pre-processing SAM_Rating->PreProc PSD Power Spectral Density Analysis (Alpha, Beta, Gamma) PreProc->PSD Stats Statistical Comparison (this compound vs. Baseline) PSD->Stats Corr Correlation with SAM Ratings Stats->Corr

References

Troubleshooting & Optimization

strategies to improve the yield of methylionone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of methylionone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the aldol (B89426) condensation of citral (B94496) with butanone to form pseudo-methylionone, followed by an acid-catalyzed cyclization to yield this compound.

Issue 1: Low Yield in Aldol Condensation Step (Formation of Pseudo-Methylionone)

Potential Cause Troubleshooting Suggestion Explanation
Inefficient Catalyst System - Consider using a PEG-M(OH)x catalysis system (e.g., PEG-600 and potassium hydroxide) as this has been shown to improve the synthesis efficiency of pseudo-methylionone.[1] - Sodium methylate in methanol (B129727) can also be an effective catalyst system.[2]The choice of catalyst and solvent system is crucial for driving the condensation reaction to completion and minimizing side reactions.
Suboptimal Reaction Temperature - Maintain a low reaction temperature, preferably between -10°C and 10°C, during the dropwise addition of reactants.[1][2]Lower temperatures can help to control the exothermic nature of the aldol condensation and reduce the formation of undesired byproducts.
Incorrect Reaction Time - Ensure a sufficient reaction time, which can be in excess of 15 hours, and in some cases up to 126 hours, to maximize the formation of the desired iso-methyl beta-hydroxy ketone intermediate.[2]The aldol condensation can be a slow reaction, and sufficient time is needed for it to proceed to completion.
Impure Reactants or Solvents - Use purified starting materials (citral and butanone) and anhydrous solvents.Impurities can interfere with the catalyst and lead to the formation of side products, thereby reducing the yield of the desired pseudo-methylionone.

Issue 2: Low Yield in Cyclization Step (Formation of this compound)

Potential Cause Troubleshooting Suggestion Explanation
Ineffective Acid Catalyst - A phosphoric acid-normal hexane (B92381) catalytic system can significantly improve the cyclization yield.[1] - A mixture of sulfuric acid and acetic acid at low temperatures is another effective option.[2]The strength and type of acid catalyst influence the efficiency of the cyclization and the isomeric ratio of the final this compound product.
Suboptimal Cyclization Temperature - The optimal temperature will depend on the catalyst used. For phosphoric acid, a temperature of around 80°C has been shown to be effective for the cyclization of pseudoionone (B86502).[3]Temperature control is critical to promote the desired cyclization pathway and prevent degradation or isomerization to less desirable products.
Presence of Impurities from the Previous Step - Ensure the pseudo-methylionone intermediate is of high purity before proceeding with cyclization. Distillation of the crude product may be necessary.[1]Impurities can interfere with the acid catalyst and lead to the formation of byproducts during cyclization.

Issue 3: Formation of Undesired Isomers

Potential Cause Troubleshooting Suggestion Explanation
Reaction Conditions Favoring n-Methylionone - To preferentially obtain iso-methylionone, the aldol condensation should be carried out at a low temperature (below 10°C) for an extended period (over 15 hours).[2]These conditions are thought to favor the formation of the iso-methyl beta-hydroxy ketone, which then leads to the desired iso-methylionone upon dehydration and cyclization.[2]
Isomerization during Cyclization - The choice of acid catalyst can influence the isomer ratio. Weaker acids like phosphoric acid tend to produce more α-ionone, while stronger acids like sulfuric acid can lead to the thermodynamically more stable β-ionone.[3]The acidic conditions of the cyclization can also promote isomerization of the double bond in the cyclohexene (B86901) ring.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in this compound synthesis?

A1: The synthesis of this compound is a two-step process. The first step is an Aldol condensation of citral and butanone in the presence of a basic catalyst to form pseudo-methylionone.[1][3] The second step is the cyclization of the pseudo-methylionone intermediate in an acidic environment to yield a mixture of this compound isomers.[1][3]

Q2: What are some common catalysts used for the aldol condensation step?

A2: Common catalysts for the aldol condensation include metal hydroxides (like potassium hydroxide) in conjunction with a phase-transfer catalyst like PEG, or sodium methylate in methanol.[1][2]

Q3: What catalysts are effective for the cyclization of pseudo-methylionone?

A3: Strong acids are typically used for the cyclization step. Phosphoric acid and sulfuric acid are commonly employed.[1][2][3] The choice of acid can influence the isomeric composition of the final product.[3]

Q4: How can I improve the overall yield of my this compound synthesis?

A4: To improve the overall yield, it is important to optimize both the condensation and cyclization steps. For the condensation, using a PEG-M(OH)x system and controlling the temperature can increase the yield of pseudo-methylionone.[1] For the cyclization, a phosphoric acid-normal hexane system has been shown to be effective.[1] Additionally, ensuring the purity of intermediates and using appropriate reaction times and temperatures are crucial.[2]

Q5: Is it necessary to purify the pseudo-methylionone intermediate before cyclization?

A5: While it may be possible to cyclize the crude product with good yield, purification of the pseudo-methylionone by distillation under reduced pressure can lead to a higher quality final product and is generally recommended to remove any unreacted starting materials or byproducts that could interfere with the cyclization step.[1][2]

Quantitative Data Summary

Reaction Step Catalyst/Solvent System Temperature (°C) Time (h) Yield (%) Key Observations Reference
Aldol Condensation PEG-600 / KOH10°C (addition), 20°C (reaction)1 (addition), 1 (reaction)93High purity (99%) pseudo-methylionone obtained.[1]
Aldol Condensation PEG-200 / KOH10°C (addition), 20°C (reaction)1 (addition), 1 (reaction)92Similar conditions to PEG-600, slightly lower yield.[1]
Aldol Condensation PEG-400 / KOH10°C (addition), 20°C (reaction)1 (addition), 1 (reaction)94Highest yield among the PEG variants tested.[1]
Aldol Condensation Sodium methylate / Methanol0 to 512677.3 (calculated based on citral)Long reaction time at low temperature to favor the iso isomer.[2]
Cyclization Phosphoric acid / Toluene (B28343)80Not specified91 (theoretical for ionones)Optimal conditions for pseudoionone cyclization.[3]
One-Pot Synthesis Pyrrolidine (condensation), Trifluoroacetic acid (cyclization)50 (condensation), 110 (cyclization)25 (condensation), 5 (cyclization)98.6High yield and selectivity for α-iso-methylionone.[4]

Experimental Protocols

Protocol 1: Synthesis of Pseudo-Methylionone using PEG-600 and Potassium Hydroxide[1]

  • In a three-necked flask equipped with a stirring device, a thermometer, and a dropping funnel, add 200g of PEG-600 and 11g of potassium hydroxide (B78521).

  • Stir the mixture until the potassium hydroxide is completely dissolved.

  • Add 100g of butanone to the flask.

  • Prepare a mixture of 50g of citral and 20g of butanone.

  • Under stirring, add the citral-butanone mixture dropwise into the reaction flask over a period of 1 hour, maintaining the reaction temperature at 10°C.

  • After the dropwise addition is complete, raise the temperature to 20°C and continue the reaction with heat preservation for 1 hour.

  • After the reaction, perform a work-up by combining the n-hexane layers, washing with water, and then with saturated saline solution.

  • Evaporate the solvent and distill the residue under reduced pressure to collect the pseudo-methylionone product.

Protocol 2: Cyclization of Pseudo-Methylionone using Phosphoric Acid[3]

Note: The specific quantities for this protocol are based on the optimal conditions described for pseudoionone, which can be adapted for pseudo-methylionone.

  • In a reaction vessel, create a mixture of pseudo-methylionone and toluene with a molar ratio of 1:7.

  • Add 85% phosphoric acid, with the amount of phosphoric acid being 0.2 moles per mole of pseudo-methylionone.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves neutralization of the acid and extraction of the product.

  • Purify the resulting this compound by distillation under reduced pressure.

Visualizations

Methylionone_Synthesis_Pathway Citral Citral Pseudo_this compound Pseudo-Methylionone Citral->Pseudo_this compound Aldol Condensation (Base Catalyst) Butanone Butanone Butanone->Pseudo_this compound This compound This compound Pseudo_this compound->this compound Cyclization (Acid Catalyst)

Caption: Reaction pathway for the synthesis of this compound from citral and butanone.

Experimental_Workflow Reactants 1. Reactant Preparation (Citral, Butanone, Catalyst, Solvent) Condensation 2. Aldol Condensation (Controlled Temperature) Reactants->Condensation Workup1 3. Work-up & Extraction of Pseudo-Methylionone Condensation->Workup1 Purification1 4. Purification (Distillation) Workup1->Purification1 Cyclization 5. Cyclization (Acid Catalyst) Purification1->Cyclization Workup2 6. Work-up & Neutralization Cyclization->Workup2 Purification2 7. Final Purification (Distillation) Workup2->Purification2 Product This compound Purification2->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic rect_node rect_node Low_Yield Low Yield? Condensation_Step Condensation Step? Low_Yield->Condensation_Step Yes Cyclization_Step Cyclization Step? Low_Yield->Cyclization_Step No Check_Catalyst Check Catalyst System (e.g., PEG-M(OH)x) Condensation_Step->Check_Catalyst Check_Temp_Cond Optimize Reaction Temperature (-10°C to 10°C) Condensation_Step->Check_Temp_Cond Check_Time Increase Reaction Time (>15 hours) Condensation_Step->Check_Time Check_Purity_Reactants Ensure Reactant Purity Condensation_Step->Check_Purity_Reactants Check_Acid Verify Acid Catalyst (e.g., Phosphoric Acid) Cyclization_Step->Check_Acid Check_Temp_Cyc Optimize Cyclization Temperature (e.g., 80°C) Cyclization_Step->Check_Temp_Cyc Check_Purity_Interm Purify Pseudo-Methylionone Cyclization_Step->Check_Purity_Interm

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

methods for reducing by-product formation in methylionone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of methylionone.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of by-product formation in this compound synthesis?

A1: By-product formation in this compound synthesis primarily arises from two key stages: the initial Aldol (B89426) condensation and the subsequent cyclization reaction.

  • Aldol Condensation: The reaction of citral (B94496) and butanone can yield two main isomers of pseudo-methylionone: the desired pseudo-iso-methylionone (reaction at the methylene (B1212753) group of butanone) and the pseudo-normal-methylionone (reaction at the methyl group). Additionally, side reactions such as the self-condensation of butanone and the self-condensation of citral can occur, particularly under strong basic conditions.[1][2][3]

  • Cyclization: The acid-catalyzed cyclization of pseudo-methylionone can result in a mixture of this compound isomers, including α-iso, β-iso, α-n, and β-n-methylionone. The ratio of these isomers is highly dependent on the catalyst and reaction conditions. Isomerization between these forms can also occur under acidic conditions.

  • Degradation: Citral is susceptible to degradation under both acidic and basic conditions, which can lead to the formation of various smaller, unwanted compounds.[4][5]

Q2: How can I control the isomeric ratio of pseudo-methylionone during the Aldol condensation?

A2: Controlling the isomeric ratio of pseudo-methylionone is crucial for maximizing the yield of the desired this compound isomer. The formation of pseudo-iso-methylionone is generally favored over the normal isomer. Key factors to control include:

  • Reaction Temperature: Lower temperatures during the Aldol condensation tend to favor the formation of the iso-isomer.

  • Catalyst Choice and Concentration: The type and amount of base catalyst can influence the selectivity. Milder bases and optimized catalyst concentrations can help minimize side reactions.

  • Reaction Time: Prolonged reaction times can lead to an increase in side products. Monitoring the reaction progress is essential.

Q3: Which acid catalyst is best for the cyclization step to maximize the yield of a specific this compound isomer?

A3: The choice of acid catalyst significantly impacts the final isomer distribution.

  • Phosphoric Acid: Generally favors the formation of α-isomers.

  • Sulfuric Acid: Tends to produce a higher proportion of β-isomers. The concentration of sulfuric acid is a critical parameter to control.

Q4: What are the common analytical techniques to monitor the reaction and quantify by-products?

A4: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID) is the most common and effective method for analyzing the reaction mixture.[6][7][8] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of this compound isomers and by-products.[9]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
Low yield of pseudo-methylionone 1. Incomplete reaction. 2. Degradation of citral. 3. Self-condensation of starting materials.1. Monitor the reaction by GC to ensure completion. 2. Use a milder base or lower reaction temperature. Ensure inert atmosphere to prevent oxidation. 3. Optimize catalyst concentration and temperature.
High proportion of unwanted this compound isomers 1. Incorrect choice of cyclization catalyst. 2. Suboptimal cyclization temperature or time. 3. Isomerization during workup or purification.1. Select the appropriate acid catalyst based on the desired isomer (e.g., H₃PO₄ for α-isomers, H₂SO₄ for β-isomers). 2. Carefully control the temperature and reaction time during cyclization. 3. Neutralize the reaction mixture promptly after cyclization and consider milder purification techniques.
Presence of unexpected peaks in GC analysis 1. Self-condensation of butanone. 2. Self-condensation of citral. 3. Degradation products of citral or this compound.1. Lower the reaction temperature and/or base concentration in the Aldol condensation. 2. Use a less concentrated base and ensure a gradual addition of reactants. 3. Avoid prolonged exposure to strong acids or bases and high temperatures.
Poor separation of isomers during purification 1. Inefficient distillation column. 2. Similar boiling points of isomers.1. Use a high-efficiency fractional distillation column. 2. Consider alternative purification methods such as column chromatography on silica (B1680970) gel.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Pseudo-methylionone and this compound Yields (Illustrative Data)

Parameter Condition A Condition B Condition C
Aldol Condensation
Catalyst10% NaOH5% KOH5% NaOH
Temperature40°C20°C20°C
Pseudo-iso-methylionone Yield65%85%80%
Pseudo-n-methylionone Yield25%10%15%
Other By-products10%5%5%
Cyclization
Catalyst85% H₃PO₄75% H₂SO₄85% H₃PO₄
Temperature90°C60°C80°C
α-iso-methylionone Yield70%20%75%
β-iso-methylionone Yield15%65%10%
Other Isomers15%15%15%

Note: This table presents illustrative data based on typical outcomes and should be used as a general guide. Actual results will vary based on specific experimental details.

Experimental Protocols

Protocol 1: Selective Synthesis of α-iso-Methylionone
  • Aldol Condensation to Pseudo-iso-methylionone:

    • To a stirred solution of butanone (1.5 eq) in a suitable solvent (e.g., ethanol), add a 5% aqueous solution of potassium hydroxide (B78521) at 10-15°C.

    • Slowly add citral (1 eq) to the mixture while maintaining the temperature below 20°C.

    • Stir the reaction mixture at 20°C and monitor the disappearance of citral by GC analysis.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude pseudo-methylionone.

  • Cyclization to α-iso-Methylionone:

    • Add the crude pseudo-methylionone to a solution of 85% phosphoric acid at a controlled temperature (e.g., 80-90°C).

    • Stir the mixture vigorously and monitor the reaction progress by GC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with an organic solvent, wash with a sodium bicarbonate solution and then brine.

    • Dry the organic layer and remove the solvent.

    • Purify the crude product by fractional vacuum distillation.

Protocol 2: GC-MS Analysis of this compound Synthesis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) before injection.

Visualizations

Reaction_Pathway cluster_condensation Aldol Condensation cluster_cyclization Cyclization Citral Citral Pseudo_iso Pseudo-iso-methylionone (Desired) Citral->Pseudo_iso + Butanone (Methylene attack) Pseudo_n Pseudo-n-methylionone (By-product) Citral->Pseudo_n + Butanone (Methyl attack) Butanone Butanone Butanone->Pseudo_iso Butanone->Pseudo_n Self_cond Self-condensation Products Butanone->Self_cond Self-condensation alpha_iso α-iso-Methylionone Pseudo_iso->alpha_iso H₃PO₄ beta_iso β-iso-Methylionone Pseudo_iso->beta_iso H₂SO₄ other_isomers Other Isomers Pseudo_n->other_isomers Acid Catalyst Troubleshooting_Workflow cluster_condensation_issues Condensation Stage Issues cluster_cyclization_issues Cyclization Stage Issues Start High By-product Formation Check_Stage Identify Stage: Condensation or Cyclization? Start->Check_Stage High_Pseudo_n High Pseudo-n-isomer Check_Stage->High_Pseudo_n Condensation High_Self_Cond High Self-condensation Check_Stage->High_Self_Cond Condensation Wrong_Isomer_Ratio Incorrect this compound Isomer Ratio Check_Stage->Wrong_Isomer_Ratio Cyclization Degradation Degradation Products Check_Stage->Degradation Cyclization Action_Temp_Base Lower Temperature &/or Milder Base High_Pseudo_n->Action_Temp_Base Action_Conc Optimize Reactant Concentration High_Self_Cond->Action_Conc Action_Catalyst Change Acid Catalyst (H₃PO₄ vs H₂SO₄) Wrong_Isomer_Ratio->Action_Catalyst Action_Cycl_Cond Optimize Cyclization Temp & Time Degradation->Action_Cycl_Cond

References

Technical Support Center: Optimization of Catalytic Systems for Methylionone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalytic systems in methylionone cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice for troubleshooting and enhancing experimental outcomes. Below, you will find frequently asked questions, detailed troubleshooting guides, comparative data tables, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of this compound synthesis? A1: The synthesis is typically a two-step process. First, pseudoionone (B86502) (or methylpseudoionone) is formed through an aldol (B89426) condensation of citral (B94496) with acetone (B3395972) (or methyl ethyl ketone), catalyzed by a base. In the second step, the pseudoionone intermediate undergoes an acid-catalyzed cyclization to form a mixture of this compound isomers, primarily α- and β-methylionone.[1]

Q2: Which catalysts are most commonly used for the cyclization step? A2: Mineral acids are the most common catalysts. 85% phosphoric acid is often used to favor the production of α-isomers, while concentrated sulfuric acid tends to yield more of the thermodynamically stable β-isomers.[1] Solid acid catalysts, such as Nafion NR50 and Amberlyst 36, have also been explored to simplify catalyst removal and reduce waste.[2]

Q3: How does the choice of acid catalyst affect the final product distribution? A3: The strength of the acid catalyst is a critical factor. Weaker acids like phosphoric acid tend to produce primarily α-ionone (or α-methylionone).[1] Stronger acids, such as concentrated sulfuric acid, promote the initial cyclization to the α-isomer and its subsequent isomerization to the more stable β-isomer.[1][3]

Q4: My reaction is producing a low yield and a significant amount of dark, polymeric sludge. What is the likely cause? A4: This is a common issue caused by excessive heat. The cyclization of pseudoionone is a strongly exothermic reaction.[2] If the heat is not dissipated effectively, the high temperature can lead to polymerization and other side reactions, reducing the yield of the desired methylionones. Ensure you have adequate cooling and controlled addition of reagents.

Q5: How can I improve the selectivity towards a specific isomer (α- vs. β-methylionone)? A5: To maximize the α-isomer, use a weaker acid like 85% phosphoric acid and maintain a moderate temperature (e.g., 80°C).[1] To favor the β-isomer, a stronger acid like sulfuric acid is typically required, which facilitates the rearrangement from the α- to the β-form.[1] However, controlling the reaction time and temperature is crucial to avoid side product formation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Side Reactions/Polymerization: Poor temperature control in a highly exothermic reaction. 3. Catalyst Inactivity: The catalyst may be old, contaminated, or used in insufficient quantity.1. Monitor the reaction progress using TLC or GC. Consider extending the reaction time or slightly increasing the temperature. 2. Improve heat dissipation with an ice bath. Use a dropping funnel for slow, controlled addition of the catalyst or reactant. 3. Use a fresh batch of catalyst and ensure the correct molar ratio is used.
Poor Selectivity (Incorrect Isomer Ratio) 1. Wrong Catalyst Choice: Catalyst strength directly influences the isomer ratio. 2. Isomerization: The initially formed α-isomer can convert to the β-isomer under harsh conditions (high temperature, strong acid).[1]1. For α-methylionone, use 85% H₃PO₄. For β-methylionone, use H₂SO₄.[1] 2. For α-isomer production, maintain moderate temperatures and quench the reaction once the starting material is consumed to prevent further isomerization.
Difficulty in Product Isolation 1. Emulsion during Workup: The presence of acidic catalyst and side products can lead to stable emulsions during aqueous extraction. 2. Catalyst Removal Issues: Mineral acids require neutralization and washing, which can be cumbersome.1. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. 2. Consider using a solid acid catalyst (e.g., Amberlyst, Nafion), which can be removed by simple filtration.
Inconsistent Results 1. Purity of Starting Material: Impurities in the pseudoionone can interfere with the reaction. 2. Water Content: The concentration of the acid catalyst is crucial. Excess water can alter the acidity and affect the outcome.1. Purify the starting pseudoionone (e.g., by distillation) before the cyclization step. 2. Use acids of a known, verified concentration. For example, 85% phosphoric acid is commonly specified.

Data Presentation: Catalyst Performance

Table 1: Effect of Homogeneous Catalyst on Ionone Isomer Distribution Data derived from the cyclization of pseudoionone, which serves as a model for this compound.

CatalystCatalyst Molarity (mol)Temperature (°C)α-Ionone Yield (%)β-Ionone Yield (%)γ-Ionone Yield (%)Total Yield (%)Reference
85% H₃PO₄0.28057.216.117.791.0[1]
H₃PO₄ on Kieselguhr~0.00580---Lower than H₃PO₄ alone[1]
Dilute H₂SO₄ (5%)--MixtureMixture--[1]
Concentrated H₂SO₄--LowHigh--[1]

Table 2: Performance of Selected Solid Acid Catalysts for Pseudoionone Cyclization

CatalystTemperature (°C)Conversion (%)α-Ionone Selectivity (%)β-Ionone Selectivity (%)Max. α-Ionone Yield (%)Reference
Nafion NR508075-1005-25Not Observed49[2]
Amberlyst 368075-1005-25Not Observed49[2]

Experimental Protocols

Protocol 1: General Procedure for Phosphoric Acid-Catalyzed Cyclization of Pseudoionone

  • Reagents and Setup:

    • Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, with pseudoionone and a solvent such as toluene (B28343) (e.g., a 1:7 molar ratio of pseudoionone to toluene).[1]

    • Prepare a solution of 85% phosphoric acid. The optimal reported amount is 0.2 moles of H₃PO₄ per mole of pseudoionone.[1]

  • Reaction Execution:

    • Begin vigorous stirring and heat the pseudoionone/toluene mixture to the target temperature of 80°C.

    • Once the temperature is stable, add the 85% phosphoric acid dropwise via the dropping funnel over a period of 30-60 minutes to control the exothermic reaction.

    • Monitor the internal temperature closely and use an external cooling bath (e.g., water or ice) if necessary to maintain it at 80°C.

    • After the addition is complete, allow the reaction to proceed at 80°C for the desired time (e.g., 3-6 hours). Monitor the consumption of pseudoionone by TLC or GC analysis.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can then be purified by vacuum distillation to isolate the this compound isomers.

Visualizations

G Pseudoionone Pseudoionone Alpha_Isomer α-Methylionone (Kinetic Product) Pseudoionone->Alpha_Isomer Cyclization Beta_Isomer β-Methylionone (Thermodynamic Product) Alpha_Isomer->Beta_Isomer Isomerization Catalyst Acid Catalyst (e.g., H₃PO₄, H₂SO₄) Catalyst->Pseudoionone Initiates Catalyst->Alpha_Isomer Promotes

Caption: Reaction pathway for the acid-catalyzed cyclization of pseudoionone.

G Start Problem: Low Yield or Poor Selectivity Temp_Check Was temperature controlled? (Exothermic Reaction) Start->Temp_Check Catalyst_Check Was the correct catalyst used for the desired isomer? Temp_Check->Catalyst_Check Yes Sol_Temp Solution: Improve cooling, use dropping funnel for slow addition. Temp_Check->Sol_Temp No Time_Check Was reaction time optimized? Catalyst_Check->Time_Check Yes Sol_Catalyst Solution: Use H₃PO₄ for α-isomer. Use H₂SO₄ for β-isomer. Catalyst_Check->Sol_Catalyst No Purity_Check Is starting material pure? Time_Check->Purity_Check Yes Sol_Time Solution: Monitor reaction by TLC/GC. Quench when starting material is gone. Time_Check->Sol_Time No Sol_Purity Solution: Purify pseudoionone (e.g., by distillation) before use. Purity_Check->Sol_Purity No

Caption: Troubleshooting workflow for optimizing this compound cyclization.

References

troubleshooting degradation pathways of methylionone in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of methylionone in formulations. The following sections detail potential degradation pathways, analytical methods for detection, and strategies for stabilization in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my formulation?

A1: this compound, like many fragrance and active ingredients, is susceptible to degradation from a variety of environmental factors. The primary triggers for degradation in a formulation are typically:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Oxidation: Exposure to air (oxygen) or oxidizing agents within the formulation can lead to oxidative degradation.

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Heat: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q2: I'm observing a change in the scent profile of my this compound-containing formulation over time. What could be the cause?

A2: A change in the scent profile is a common indicator of chemical degradation. The original this compound isomers (such as alpha-iso-methylionone) are likely degrading into other compounds with different olfactory characteristics. This could be due to one or more of the factors mentioned in Q1. For instance, oxidation can lead to the formation of hydroxylated or epoxidized derivatives, which will alter the perceived fragrance.

Q3: My formulation is developing a yellowish tint. Could this be related to this compound degradation?

A3: Yes, discoloration can be a sign of this compound degradation. The formation of certain degradation products, particularly from oxidative or photolytic pathways, can result in colored compounds. It is advisable to conduct analytical testing to identify the chemical species responsible for the color change.

Q4: How can I determine if this compound is degrading in my specific formulation?

A4: To confirm degradation, you will need to perform a stability study using a suitable analytical method. The most common techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from its degradation products and allow for their quantification. A decrease in the concentration of this compound and the appearance of new peaks in the chromatogram over time are clear indications of degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to this compound degradation.

Problem 1: Loss of this compound Potency in the Formulation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
pH Instability 1. Measure the pH of your formulation at different time points. 2. Conduct a forced degradation study by exposing this compound to various pH buffers (e.g., pH 2, 7, 9).Adjust the formulation pH to a more neutral range (ideally between 5 and 7) where this compound exhibits better stability. Use appropriate buffering agents to maintain the target pH.
Oxidative Degradation 1. Analyze the headspace of your product for oxygen content. 2. Perform a forced oxidation study using a peroxide (e.g., H₂O₂) to identify potential oxidation products.Incorporate antioxidants such as BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) into your formulation. Consider using packaging that minimizes oxygen exposure (e.g., airless pumps).
Thermal Degradation 1. Review the storage conditions of your formulation. 2. Conduct an accelerated stability study at elevated temperatures (e.g., 40°C, 50°C).Store the product in a cool, dark place. Advise end-users to avoid storing the product in direct sunlight or in high-temperature environments like a car.
Photodegradation 1. Expose the formulation to a controlled light source (UV and visible) in a photostability chamber. 2. Compare the degradation profile to a sample stored in the dark.Use opaque or UV-protective packaging to shield the formulation from light.
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis

Logical Workflow for Identification

workflow Workflow for Unknown Peak Identification start Unknown Peak Detected in HPLC/GC-MS Analysis step1 Characterize Peak by MS start->step1 step2 Determine Molecular Weight and Fragmentation Pattern step1->step2 step3 Hypothesize Potential Degradation Products (e.g., oxidation, hydrolysis products) step2->step3 step4 Compare with Literature Data on Ionone Degradation step3->step4 step5 Synthesize or Procure Reference Standard of Hypothesized Degradant step4->step5 step6 Confirm Identity by Co-injection or Spectral Matching step5->step6 end Degradation Product Identified step6->end

Caption: Workflow for identifying unknown degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep samples at room temperature and 60°C for up to 72 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep samples at room temperature for up to 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep samples at room temperature for up to 72 hours, protected from light.

    • Thermal Degradation: Store the stock solution (and a solid sample if available) in an oven at 60°C and 80°C for up to 72 hours.

    • Photodegradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC or GC-MS method.

GC-MS Method for this compound and its Degradants

This is a general GC-MS method that can be optimized for your specific instrument and formulation matrix.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

degradation_pathways Hypothesized Degradation Pathways of this compound This compound This compound oxidation Oxidation (O₂, H₂O₂) This compound->oxidation hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis photodegradation Photodegradation (UV/Vis Light) This compound->photodegradation epoxy Epoxy-methylionone oxidation->epoxy Epoxidation hydroxy Hydroxy-methylionone oxidation->hydroxy Hydroxylation oxo Oxo-methylionone oxidation->oxo Carbonyl Formation ring_opening Ring-Opened Products hydrolysis->ring_opening rearrangement Rearrangement Products hydrolysis->rearrangement isomers Isomerization Products photodegradation->isomers cyclization Cyclization Products photodegradation->cyclization

Caption: Potential chemical degradation routes for this compound.

Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for rigorous experimental validation. The stability of this compound is highly dependent on the specific formulation matrix.

Technical Support Center: Stabilizing Methylionone in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on stabilizing methylionone in various solvent systems, complete with troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of this compound solutions.

Question: My this compound solution has developed a yellow or brownish tint over time. What is causing this discoloration?

Answer: Discoloration of this compound solutions is often a sign of degradation. As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways that can produce colored byproducts. The most common causes include:

  • Oxidation: Exposure to air and light can initiate oxidation of the this compound molecule, particularly at the double bond and allylic positions. This can lead to the formation of peroxides, aldehydes, and other chromophoric (color-producing) compounds.

  • Photodegradation: UV light can provide the energy for photochemical reactions, such as isomerization or cycloaddition reactions, which can alter the structure of this compound and lead to colored degradants.

  • Reaction with Solvent Impurities: Trace impurities in solvents, such as peroxides in ethers or metallic ions, can catalyze degradation reactions.

Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber glass vials or protect them from light to prevent photodegradation.

  • High-Purity Solvents: Use high-purity, peroxide-free solvents.

  • Antioxidants: Consider the addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E (Tocopherol) to quench free radicals and inhibit oxidation.[1][2]

Question: The characteristic violet, woody odor of my this compound formulation has changed or weakened. Why is this happening?

Answer: A change in the odor profile is a strong indicator of chemical degradation. The specific scent of this compound is due to its unique molecular structure. When this structure is altered, the odor will change or diminish. Potential causes include:

  • Isomerization: The different isomers of this compound (e.g., alpha-iso, beta-iso) have distinct odor profiles. Changes in pH or exposure to light and heat can cause isomerization, shifting the balance of isomers and altering the overall scent.

  • Degradation to Non-Aromatic Compounds: Oxidation or other degradation pathways can break down the this compound molecule into smaller, less odorous or non-odorous compounds.

  • Reaction with Other Formulation Components: this compound can potentially react with other ingredients in your formulation, especially highly reactive species, leading to the formation of new compounds with different scents.

Solutions:

  • pH Control: Maintain the pH of your formulation within a stable range, typically between 4 and 7. Extreme pH values can catalyze degradation.

  • Temperature Control: Store formulations at controlled room temperature or under refrigeration to slow down degradation kinetics.

  • Compatibility Studies: Conduct compatibility studies with all formulation excipients to ensure they do not react with this compound.

Question: I am observing a decrease in the concentration of this compound in my solution over time, as measured by HPLC/GC. What are the likely reasons?

Answer: A quantifiable loss of this compound indicates instability in the chosen solvent system. The primary reasons for this are:

  • Chemical Degradation: As discussed, oxidation, photodegradation, and pH-driven reactions can break down the this compound molecule.

  • Volatility: this compound is a semi-volatile compound. If not stored in a well-sealed container, it can evaporate over time, leading to a decrease in concentration.

  • Adsorption: In some cases, this compound may adsorb to the surface of the storage container, particularly if plastic containers are used.

Solutions:

  • Proper Sealing: Ensure that storage containers are tightly sealed to prevent evaporation.

  • Inert Container Material: Use glass containers for storage to minimize the risk of adsorption.

  • Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to identify the primary degradation pathways and develop a targeted stabilization strategy.

Frequently Asked Questions (FAQs)

Q1: In which common solvents is this compound most stable?

A1: While specific public data is limited, generally, this compound is expected to show good stability in non-polar to moderately polar aprotic solvents. These include:

  • Ethanol: Widely used in perfumery, it is generally a good solvent for this compound, though proper storage is necessary to prevent oxidation.

  • Propylene (B89431) Glycol and Dipropylene Glycol: These are common carriers in fragrance formulations and are generally considered to be good solvents for maintaining the stability of fragrance molecules.

  • Fixed Oils (e.g., Jojoba, Coconut): These non-polar solvents are excellent for long-term stability as they can protect this compound from oxidation.

Q2: What is the effect of pH on the stability of this compound?

A2: As an α,β-unsaturated ketone, this compound is susceptible to degradation under strongly acidic or alkaline conditions. Highly acidic conditions can promote isomerization or other rearrangements, while strongly alkaline conditions can lead to aldol-type condensation reactions or other degradative pathways. For optimal stability, it is recommended to maintain the pH of aqueous or hydro-alcoholic solutions in the range of 4-7.

Q3: What types of antioxidants are most effective for stabilizing this compound?

A3: For oil-based or hydro-alcoholic formulations, oil-soluble antioxidants are generally the most effective. These include:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant that is very effective at low concentrations.

  • Tocopherol (Vitamin E): A natural antioxidant that is also beneficial for skin applications.[1]

  • Rosemary Extract: A natural antioxidant that can be effective, though it may impart its own scent to the formulation.

Q4: How can I monitor the stability of this compound in my formulation?

A4: The most reliable way to monitor stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate and quantify the amount of this compound remaining over time and can also be used to detect the formation of degradation products. Visual and olfactory assessments are also important for detecting changes in color and scent.

Quantitative Data Summary

The following table provides illustrative examples of stability data for this compound in different solvent systems under accelerated conditions. Note: This data is hypothetical and intended for educational purposes to demonstrate how stability data is typically presented. Actual results may vary.

Solvent SystemTemperatureDuration (Weeks)This compound Remaining (%)AppearanceOdor
Ethanol (95%)40°C492%ColorlessUnchanged
Ethanol (95%) + BHT (0.1%)40°C498%ColorlessUnchanged
Propylene Glycol40°C495%ColorlessUnchanged
Water/Ethanol (50:50) pH 440°C488%Faint Yellow TintSlight Change
Water/Ethanol (50:50) pH 840°C475%Yellow TintNoticeable Change
Jojoba Oil40°C499%ColorlessUnchanged

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in a Solvent System

Objective: To evaluate the stability of this compound in a given solvent system under accelerated temperature conditions.

Materials:

  • This compound (high purity standard)

  • Solvent of interest (e.g., ethanol, propylene glycol)

  • Amber glass vials with screw caps

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)

  • Temperature-controlled oven

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the solution into several amber glass vials, ensuring each vial is filled to a similar level and tightly sealed.

  • Initial Analysis (T=0): Analyze three of the vials immediately to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubation: Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from the oven.

  • Visual and Olfactory Assessment: Before analytical testing, visually inspect the samples for any changes in color or clarity and carefully note any changes in odor.

  • Analytical Quantification: Allow the samples to cool to room temperature and then analyze them using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add hydrochloric acid to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Add sodium hydroxide (B78521) to a final concentration of 0.1 N. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Photodegradation: Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.

  • Thermal Degradation: Heat the solution at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC-UV/MS). Compare the chromatograms to identify and characterize any degradation products.

Visualizations

degradation_pathway This compound This compound (α,β-Unsaturated Ketone) isomerization Isomerization (Altered Odor) This compound->isomerization pH, Light oxidation Oxidation Products (e.g., Epoxides, Aldehydes) (Discoloration, Off-Odor) This compound->oxidation Light, O₂ polymerization Polymerization (Loss of Potency) This compound->polymerization Acid/Base light UV Light light->isomerization light->oxidation oxygen Oxygen (Air) oxygen->oxidation ph Acid/Base ph->isomerization ph->polymerization

Caption: Plausible degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot t0 T=0 Analysis aliquot->t0 oven Accelerated Storage (e.g., 40°C) aliquot->oven light Photostability Chamber aliquot->light sampling Sample at Time Points oven->sampling light->sampling assessment Visual & Olfactory Assessment sampling->assessment hplc_gc HPLC/GC Analysis assessment->hplc_gc data Data Interpretation hplc_gc->data

Caption: Workflow for a this compound stability study.

References

Technical Support Center: High-Purity Purification of Methylionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the high-purity purification of methylionone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their separation important?

This compound, a key fragrance and flavor chemical, primarily consists of several isomers, with the most significant being α- and β-methylionone. The α-isomer is further divided into n- and iso- forms. The separation of these isomers is crucial because each possesses a unique odor profile. For instance, α-iso-methylionone is highly valued for its rich, floral, and violet-like scent, while the β-isomer has a different, less desirable character for certain applications. High-purity isomers are essential for quality control in fragrance formulation and for studying structure-activity relationships.

Q2: What are the most common industrial methods for purifying this compound isomers?

The most prevalent and industrially scalable method for separating this compound isomers is high-efficiency fractional distillation . This technique leverages the slight differences in the boiling points of the isomers. For achieving extremely high purity or for analytical purposes, preparative gas chromatography (Prep-GC) and High-Performance Liquid Chromatography (HPLC) are also employed, although they are generally less cost-effective for bulk production.

Q3: What are the typical boiling points for α- and β-methylionone?

The boiling points of this compound isomers are very close, which makes their separation by distillation challenging. The approximate boiling points at reduced pressure are summarized in the table below.

IsomerBoiling Point (°C) at 10 mmHgBoiling Point (°C) at 2 mmHg
α-iso-Methylionone134101-103
α-n-Methylionone134101-103
β-iso-Methylionone140110-112
β-n-Methylionone140110-112

Note: Data is compiled from various chemical suppliers and may vary slightly based on experimental conditions.

Experimental Workflows & Logic

A general workflow for the purification of this compound isomers involves an initial distillation followed by optional chromatographic polishing for achieving higher purity.

G start Crude this compound (Isomer Mixture) distillation High-Efficiency Fractional Distillation start->distillation alpha_fraction α-Isomer Rich Fraction distillation->alpha_fraction Lower Boiling Point beta_fraction β-Isomer Rich Fraction distillation->beta_fraction Higher Boiling Point purity_check1 Purity Analysis (GC) alpha_fraction->purity_check1 purity_check2 Purity Analysis (GC) beta_fraction->purity_check2 chromatography Preparative Chromatography (Prep-GC or HPLC) purity_check1->chromatography Purity < Target final_product High-Purity Isomer (>99%) purity_check1->final_product Purity ≥ Target purity_check2->chromatography Purity < Target chromatography->final_product end End final_product->end

Caption: General workflow for this compound isomer purification.

Troubleshooting Guides

Issue 1: Poor separation efficiency during fractional distillation.

Q: My fractional distillation column is not effectively separating the α- and β-isomers. The purity of my fractions is low. What should I check?

A: This is a common issue due to the close boiling points of the isomers. Consider the following troubleshooting steps:

  • Column Efficiency: Are you using a column with a sufficient number of theoretical plates? For this compound, a high-performance packed column (e.g., with structured packing like Sulzer or Mellapak) is recommended. A column with at least 40-60 theoretical plates is advisable.

  • Reflux Ratio: An incorrect reflux ratio is a primary cause of poor separation. For this separation, a high reflux ratio (e.g., 10:1 to 20:1, heads take-off to reflux) is often necessary. Start with a high ratio and slowly decrease it while monitoring fraction purity via GC.

  • Vacuum Stability: Fluctuations in vacuum pressure will alter the boiling points and ruin the separation equilibrium. Ensure your vacuum pump and controller are stable and providing a consistent, deep vacuum (e.g., 2-10 mmHg).

  • Column Insulation: Is the column properly insulated? Heat loss along the column length will disrupt the vapor-liquid equilibrium and reduce efficiency. Use high-quality vacuum jacketing or heavy insulation.

  • Boil-up Rate: An excessive boil-up rate can lead to column flooding, while a rate that is too low may not provide enough vapor for efficient separation. Adjust the heating mantle to ensure a steady, controlled boil.

Issue 2: Peak tailing or poor resolution in preparative GC.

Q: I'm using Prep-GC for final polishing, but my chromatograms show significant peak tailing and co-elution. How can I improve the resolution?

A: Peak tailing and poor resolution in Prep-GC can often be resolved by optimizing your method parameters.

  • Column Overloading: This is the most common cause. Reduce the injection volume. Even on a preparative column, overloading will saturate the stationary phase and lead to broad, asymmetric peaks.

  • Stationary Phase Selection: Ensure the stationary phase is appropriate for separating isomers. A mid-polarity phase (e.g., a (50%-phenyl)-methylpolysiloxane) or a chiral stationary phase may provide better selectivity for specific isomers.

  • Temperature Programming: A shallow temperature ramp may not be sufficient. Try optimizing the temperature program. A lower initial temperature can improve the separation of early-eluting peaks, while a faster ramp later can sharpen late-eluting peaks.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen) is critical. Ensure the flow rate is set to the optimal velocity for your column diameter to minimize band broadening, as described by the Van Deemter equation.

  • Column Conditioning: An old or poorly conditioned column can have active sites that cause peak tailing. Bake the column at its maximum recommended temperature for several hours to remove contaminants.

G start Poor Isomer Separation in Distillation check_plates Is Column Efficiency (Theoretical Plates) > 40? start->check_plates check_reflux Is Reflux Ratio High? (e.g., >10:1) check_plates->check_reflux Yes increase_plates Action: Use a more efficient packed column. check_plates->increase_plates No check_vacuum Is Vacuum Stable? (<10 mmHg, no fluctuations) check_reflux->check_vacuum Yes increase_reflux Action: Increase reflux ratio and allow system to equilibrate. check_reflux->increase_reflux No stabilize_vacuum Action: Check for leaks, use a precision controller. check_vacuum->stabilize_vacuum No solution Problem Resolved check_vacuum->solution Yes increase_plates->check_reflux increase_reflux->check_vacuum stabilize_vacuum->solution

Caption: Troubleshooting logic for fractional distillation issues.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol describes a lab-scale method for enriching α- and β-methylionone isomers.

Materials & Equipment:

  • Crude this compound isomer mixture

  • 5L round-bottom flask with a heating mantle

  • High-efficiency packed distillation column (e.g., 1.5m x 50mm, packed with Sulzer DX structured packing or equivalent, >50 theoretical plates)

  • Automatic reflux-controlling distillation head

  • High-capacity vacuum pump and precision digital vacuum controller

  • Fraction collector/receiving flasks

  • Gas chromatograph (GC) with a suitable capillary column (e.g., DB-5 or equivalent) for purity analysis

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Insulate the column thoroughly with a vacuum jacket or glass wool and aluminum foil.

  • Charge: Charge the round-bottom flask with 3 kg of crude this compound.

  • Evacuation: Slowly evacuate the system to a stable pressure of approximately 5 mmHg.

  • Equilibration: Begin heating the flask. Once boiling commences, set the distillation head to total reflux (reflux ratio of ∞). Allow the column to equilibrate for at least 2 hours. This allows the vapor-liquid equilibrium to establish throughout the column.

  • Fraction Collection: Set the reflux ratio to 20:1 (20 parts returned to the column, 1 part collected).

  • Heads Cut: Collect the first 5% of the distillate as a "heads" cut, which may contain more volatile impurities.

  • α-Isomer Fraction: Continue distillation. The lower-boiling α-isomers will distill first. Collect this fraction while monitoring its purity by taking small samples for GC analysis every 30 minutes.

  • Intermediate Cut: As the head temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction containing a mixture of isomers.

  • β-Isomer Fraction: The higher-boiling β-isomers will now begin to distill. Collect this fraction in a separate receiver.

  • Shutdown: Once the majority of the material has been distilled or the pot temperature rises significantly, stop the heating and allow the system to cool before slowly venting to atmospheric pressure.

  • Analysis: Analyze the purity of all collected fractions using GC to determine the success of the separation.

addressing panelist anosmia to ionone isomers in sensory studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with panelist anosmia to ionone (B8125255) isomers during sensory studies.

Frequently Asked Questions (FAQs)

Q1: What is specific anosmia and how does it relate to ionone isomers?

A1: Specific anosmia is the inability to perceive a particular odor by an individual who otherwise has a normal sense of smell.[1][2] This phenomenon is particularly relevant for β-ionone, a key aroma compound in many fruits and flowers.[1][3][4] A significant portion of the population has a specific anosmia to β-ionone, meaning they have a much higher detection threshold for this compound compared to the general population.[1][5][6] In contrast, specific anosmia to its constitutional isomer, α-ionone, is not commonly observed.[1][4][5]

Q2: What is the prevalence of specific anosmia to β-ionone?

A2: Studies have consistently shown that a substantial percentage of the population exhibits specific anosmia or hyposmia (reduced sensitivity) to β-ionone. Research indicates that approximately 50% of panelists in some studies could not perceive β-ionone at levels detectable by others.[1][4][5] The prevalence of the insensitive genotype has been estimated to be around 50% in some Asian populations.[7] However, prevalence can vary across different populations. For instance, African ancestry has been shown to be associated with a lower prevalence of β-ionone anosmia.[7]

Q3: What is the underlying cause of specific anosmia to β-ionone?

A3: Specific anosmia to β-ionone has a genetic basis.[1] It is primarily linked to genetic variations in the olfactory receptor gene OR5A1.[6][7] Individuals with a non-functional variant of this gene are less sensitive to β-ionone.[7] The ability to smell β-ionone is associated with the presence of a functional form of the OR5A1 gene, which allows individuals to detect the compound at much lower concentrations.[7]

Troubleshooting Guides

Issue 1: High variability in sensory panel data for products containing β-ionone.

Cause: The high variability is likely due to the presence of both "perceiver" and "non-perceiver" panelists for β-ionone in your sensory panel. Non-perceivers have significantly higher odor thresholds for β-ionone, leading to inconsistent scoring of its aroma contribution.

Solution: It is crucial to screen all potential panelists for their sensitivity to β-ionone before they participate in sensory studies involving this compound.[8] This will allow you to either select only perceivers for your panel or to analyze the data from perceivers and non-perceivers as separate sub-groups.

Experimental Protocol: Screening for β-Ionone Sensitivity

This protocol is adapted from methodologies used in sensory science research.[8]

Objective: To classify panelists as "perceivers" or "non-perceivers" of β-ionone.

Materials:

  • β-ionone solution (e.g., 100 µg/L in deionized water for a low concentration and 0.5 mg/L for a high concentration).[8]

  • Deionized water (as a control).

  • ISO standard wine glasses or similar odor-free testing vessels.

  • Triangle test forms.

Procedure:

  • Sample Preparation: Prepare two sets of samples for a triangle test.

    • Set 1 (Low Concentration): Two glasses containing 20 mL of deionized water (control) and one glass containing 20 mL of the low concentration β-ionone solution.

    • Set 2 (High Concentration): Two glasses containing 20 mL of deionized water (control) and one glass containing 20 mL of the high concentration β-ionone solution.

  • Test Administration:

    • Present the three samples of a set to the panelist in a randomized order.

    • Instruct the panelist to sniff each sample and identify the one that is different from the other two.

  • Classification:

    • Perceivers: Panelists who can correctly identify the odd sample in the low concentration set.

    • Non-perceivers: Panelists who cannot correctly identify the odd sample in the low concentration set but may be able to in the high concentration set.

Issue 2: Inconsistent results in studies comparing α-ionone and β-ionone.

Cause: While specific anosmia to α-ionone is not considered a significant issue, the dramatic difference in perception for β-ionone between panelists can skew comparative results.[1][5] Panelists who are anosmic to β-ionone will rate its intensity and character very differently from those who can perceive it normally, while their perception of α-ionone may be consistent.

Solution: As with β-ionone, screen panelists for their sensitivity to both isomers if the study aims to compare their sensory properties directly. While α-ionone anosmia is rare, individual sensitivity can still vary.

Data Presentation

Table 1: Olfactory Thresholds of β-Ionone for Perceivers and Non-Perceivers

MatrixThreshold TypePerceiversNon-PerceiversFold Difference
Deodorized Orange JuiceOrthonasal--985x higher for non-perceivers
Deodorized Orange JuiceRetronasal--490x higher for non-perceivers
WaterOrthonasal--4900x higher for non-perceivers
WaterRetronasal--4600x higher for non-perceivers

Data summarized from Plotto et al. (2006).[1][5]

Mandatory Visualizations

sensory_panel_screening_workflow start Recruit Potential Panelists screening Screen for β-Ionone Sensitivity (Triangle Test) start->screening decision Correctly Identifies Low Concentration? screening->decision perceiver Classify as 'Perceiver' decision->perceiver Yes non_perceiver Classify as 'Non-Perceiver' decision->non_perceiver No panel_selection Select Panelists for Study perceiver->panel_selection subgroup Analyze Data as Subgroups non_perceiver->subgroup subgroup->panel_selection

Caption: Workflow for screening and selecting panelists for sensory studies involving β-ionone.

genetic_basis_of_b_ionone_anosmia gene OR5A1 Gene functional Functional Allele gene->functional Variant 1 non_functional Non-functional Allele gene->non_functional Variant 2 receptor Olfactory Receptor OR5A1 functional->receptor anosmia Anosmia/Hyposmia (High Threshold) non_functional->anosmia b_ionone β-Ionone Molecule receptor->b_ionone Binds perception Normal Perception (Low Threshold) b_ionone->perception

Caption: Genetic basis of β-ionone specific anosmia related to the OR5A1 gene.

troubleshooting_decision_tree start High Data Variability in β-Ionone Sensory Study? screened Were panelists screened for β-ionone anosmia? start->screened Yes no_screening Implement Screening Protocol start->no_screening No yes_screening Analyze data for 'perceivers' and 'non-perceivers' separately screened->yes_screening Yes other_factors Consider other sources of variability (e.g., panelist fatigue, sample prep) screened->other_factors No

Caption: Troubleshooting decision tree for high variability in β-ionone sensory data.

References

optimizing temperature and time for aldol condensation of citral

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aldol (B89426) condensation of citral (B94496).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for optimizing the aldol condensation of citral?

A1: The primary parameters to optimize are reaction temperature and time. Catalyst selection, reactant purity, and the molar ratio of reactants also significantly influence the reaction's yield and selectivity.[1][2]

Q2: What is the typical temperature range for the aldol condensation of citral with acetone (B3395972)?

A2: The optimal temperature can vary depending on the catalyst used. For instance, with basic solid catalysts like calcium oxide (CaO) and calcined hydrotalcite, temperatures around 398 K (125 °C) have shown high citral conversion (approximately 98%).[3] Lower temperatures may not lead to significant citral conversion.[3] However, higher temperatures can sometimes promote side reactions, potentially reducing the yield of the desired pseudoionone (B86502).[1]

Q3: How does reaction time affect the conversion and selectivity?

A3: At lower temperatures, a longer reaction time is generally required to achieve high conversion.[3] At optimal temperatures, such as 398 K with a CaO catalyst, total conversion can be reached within two hours.[3] For shorter reaction times (e.g., 1 hour), increasing the temperature can significantly boost citral conversion.[3] However, for longer reaction times, the influence of temperature on pseudoionone selectivity becomes less pronounced.[3]

Q4: What are common catalysts used for this reaction?

A4: Both homogeneous and heterogeneous catalysts are used. Homogeneous catalysts include solutions of potassium hydroxide (B78521) (KOH).[3] Heterogeneous basic solid catalysts like calcium oxide (CaO), magnesium oxide (MgO), and hydrotalcites are also effective and can simplify product separation.[3][4] The choice of catalyst can impact the required reaction temperature and the strength of the basic sites needed for the reaction to proceed efficiently.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Citral Conversion - Reaction temperature is too low. - Inactive or insufficient catalyst. - Short reaction time. - Impurities in reactants.- Increase the reaction temperature. Studies have shown that higher temperatures favor citral conversion.[3] - Ensure the catalyst is active and used in the correct amount. For solid catalysts, ensure proper activation (e.g., calcination for hydrotalcites). - Extend the reaction time, especially at lower temperatures.[3] - Purify the citral, for instance, by vacuum distillation to remove acidic impurities that can neutralize the basic catalyst.[5]
Low Yield of Pseudoionone - Suboptimal temperature or reaction time. - Formation of side products (e.g., superior condensation products, self-condensation of acetone).[3] - Product loss during workup and purification.[2]- Optimize temperature and time based on the specific catalyst used. Refer to the data in Table 1 for guidance. - Adjust the molar ratio of acetone to citral. A large excess of acetone can favor the desired reaction. - Employ efficient purification techniques. For instance, after neutralizing the catalyst, remove excess acetone by distillation before purifying the product.[5]
Mixture of Products - Occurrence of side reactions. - Self-condensation of acetone or citral.- Use a non-enolizable carbonyl compound if performing a crossed-aldol condensation.[2] - Pre-forming the enolate of acetone using a strong base before adding citral can improve selectivity.[2] - Slowly adding the enolizable component (acetone) to the reaction mixture can minimize its self-condensation.[2]
Reaction Exotherm Overheats - The reaction is exothermic, especially at the beginning.- Set the initial heating temperature lower than the target temperature to allow for the exothermic reaction to raise the temperature to the desired point without overheating. Cooling may be necessary to maintain the target temperature.[5]

Data Presentation

Table 1: Effect of Temperature and Time on Aldol Condensation of Citral with Acetone using Calcium Oxide (CaO) Catalyst.

Temperature (K)Reaction Time (hours)Citral Conversion (%)Pseudoionone Selectivity (%)Pseudoionone Yield (%)
3301 - 4Not significant--
3981High~60-70>48
3982~100~60-70>48
3984~98>68>48

Note: This data is compiled from studies using CaO as a catalyst.[3] The pseudoionone yield in these heterogeneous systems was reported to be greater than the 48% achieved in homogeneous reactions.[3]

Experimental Protocols

General Protocol for Aldol Condensation of Citral with Acetone using a Solid Base Catalyst
  • Reactant Purification: Purify citral via vacuum fractional distillation to remove any acidic impurities that could neutralize the catalyst.[3][5]

  • Catalyst Preparation: Prepare the active form of the solid catalyst. For example, calcium oxide (CaO) and magnesium oxide (MgO) can be obtained from their respective hydroxides by thermal treatment under vacuum.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thoroughly mix acetone with the catalyst.[5]

  • Addition of Citral: Add the purified citral to the acetone-catalyst mixture at room temperature while stirring.[5]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40°C or 125°C depending on the catalyst and desired reaction rate) and maintain it for the specified time (e.g., 90 minutes to 4 hours).[3][5] Monitor for any exothermic reactions and apply cooling if necessary to maintain the target temperature.[5]

  • Reaction Quenching: After the reaction is complete, cool the mixture and stop the reaction by adding a solution of a weak acid (e.g., citric acid or 10% HCl) to neutralize the basic catalyst.[2][5]

  • Workup:

    • Distill off the excess acetone.[5]

    • Wash the remaining product with water to remove any remaining salts and water-soluble impurities.[5]

    • Isolate the organic layer.

  • Purification: Purify the crude product, for example, by recrystallization from an appropriate solvent mixture (e.g., 90:10 ethanol/water) or vacuum distillation to obtain the purified pseudoionone.[2][5]

Visualizations

AldolCondensationWorkflow reactant_prep Reactant & Catalyst Preparation reaction_setup Reaction Setup: Mix Acetone & Catalyst reactant_prep->reaction_setup citral_addition Add Purified Citral reaction_setup->citral_addition reaction Heat to Target Temperature (e.g., 40-125°C) for a set time citral_addition->reaction quenching Cool and Quench with Weak Acid reaction->quenching workup Workup: Remove Acetone, Wash with Water quenching->workup purification Purification: Recrystallization or Vacuum Distillation workup->purification final_product Purified Pseudoionone purification->final_product

Caption: Experimental workflow for the aldol condensation of citral.

AldolCondensationMechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate2 Acetone Enolate Citral Citral (Electrophile) Alkoxide Alkoxide Intermediate Citral->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Citral C-C Bond Formation Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Alkoxide2->Aldol_Adduct Protonation Water H₂O Aldol_Adduct2 β-Hydroxy Ketone Pseudoionone Pseudoionone (α,β-Unsaturated Ketone) Aldol_Adduct2->Pseudoionone Elimination of H₂O Heat Heat

Caption: Reaction mechanism for the base-catalyzed aldol condensation of citral with acetone.

References

best practices for the storage and handling of methylionone to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of methylionone to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize oxidation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The ideal temperature is at or below 25°C.[1] It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture.[1] Additionally, protecting it from light is essential to prevent photochemical degradation.

Q2: What type of container is best for storing this compound?

A2: this compound should be stored in its original, tightly sealed container whenever possible.[1] If transferring to a different container, ensure it is made of an inert material, such as amber glass, to protect from light and prevent any reaction with the container material. Avoid plastic containers that may not be suitable for long-term storage of fragrance chemicals.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The primary factors that accelerate the oxidation of this compound are exposure to oxygen (air), heat, and light.[1] Contact with oxidizing agents, strong acids, and strong bases can also lead to degradation.[2][3]

Q4: Can antioxidants be used to prevent the oxidation of this compound?

Q5: How long can I expect this compound to remain stable under ideal storage conditions?

A5: The shelf life of this compound can vary depending on the specific isomer and the storage conditions. One safety data sheet for this compound Gamma states a shelf life of 12 months when stored under recommended conditions.[1] It is always best to refer to the manufacturer's certificate of analysis and safety data sheet for specific shelf-life information.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (Yellowing or Browning) Oxidation due to exposure to air, light, or heat.1. Immediately transfer the this compound to a tightly sealed, amber glass container. 2. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing. 3. Store the container in a cool, dark place, preferably in a refrigerator at 2-8°C for sensitive applications.
Off-Odor or Change in Scent Profile Degradation of the this compound molecule, leading to the formation of oxidation byproducts.1. Discontinue use of the suspected batch in critical experiments. 2. Perform an analytical evaluation (e.g., GC-MS) to identify any degradation products. 3. Review storage and handling procedures to identify potential sources of contamination or exposure.
Precipitate Formation Polymerization or degradation product insolubility.1. Gently warm the sample to see if the precipitate redissolves. If it does not, it is likely a degradation product. 2. Filter the sample if the precipitate is minimal and the remaining liquid is still required for non-critical applications. However, for high-purity requirements, the batch should be discarded.
Inconsistent Experimental Results Partial degradation of this compound, leading to lower effective concentration or interference from byproducts.1. Use a fresh, unopened container of this compound for subsequent experiments. 2. If a fresh container is not available, purify the existing stock by appropriate methods if feasible. 3. Always perform a quality control check on a new batch of this compound before use in a large-scale experiment.

Quantitative Data on this compound Stability

The following table presents illustrative data from a hypothetical accelerated stability study on this compound to demonstrate the impact of different storage conditions over a 3-month period.

Condition Parameter Month 0 Month 1 Month 2 Month 3
Ideal (2-8°C, Dark, Inert Gas) Color (Absorbance at 400 nm) 0.050.050.060.06
Peroxide Value (meq/kg) < 1< 11.11.2
Purity by GC-MS (%) 99.599.499.499.3
Ambient (25°C, Light Exposure) Color (Absorbance at 400 nm) 0.050.150.250.40
Peroxide Value (meq/kg) < 15.210.518.7
Purity by GC-MS (%) 99.598.296.894.1
Accelerated (40°C, Light Exposure) Color (Absorbance at 400 nm) 0.050.300.651.10
Peroxide Value (meq/kg) < 112.825.145.3
Purity by GC-MS (%) 99.596.192.387.5

Note: This data is for illustrative purposes only and may not represent the actual degradation rates of this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and light exposure.

Materials:

  • This compound sample

  • Amber glass vials with screw caps

  • Clear glass vials with screw caps

  • Oven or incubator set to 40°C

  • UV light chamber

  • Refrigerator at 2-8°C

  • Pipettes and tips

  • Inert gas (nitrogen or argon)

Methodology:

  • Aliquot the this compound sample into three sets of vials:

    • Set A: Amber glass vials (Control)

    • Set B: Clear glass vials (Light Exposure)

    • Set C: Clear glass vials (Heat and Light Exposure)

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Store the vials under the following conditions:

    • Set A: In a refrigerator at 2-8°C, protected from light.

    • Set B: At ambient temperature (25°C) in a UV light chamber.

    • Set C: In an oven at 40°C in a UV light chamber.

  • At specified time points (e.g., 0, 1, 2, and 3 months), remove one vial from each set for analysis.

  • Analyze the samples for signs of degradation using the following methods:

    • Visual inspection for color change.

    • UV-Vis spectrophotometry to quantify color change (measure absorbance at 400 nm).

    • Peroxide value determination (see Protocol 2).

    • Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis and identification of degradation products (see Protocol 3).

Protocol 2: Determination of Peroxide Value

Objective: To quantify the concentration of peroxides in a this compound sample as an indicator of primary oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

  • Starch indicator solution

  • Erlenmeyer flasks

  • Burette

Methodology:

  • Weigh approximately 5 g of the this compound sample into an Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Swirl the flask for exactly one minute and then add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution. A blue color will appear.

  • Continue the titration, with constant shaking, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = (S * N * 1000) / W Where: S = volume of sodium thiosulfate solution used (mL) N = normality of the sodium thiosulfate solution W = weight of the sample (g)

Protocol 3: GC-MS Analysis of this compound Degradation

Objective: To assess the purity of a this compound sample and identify potential oxidation products.

Materials:

  • This compound sample

  • Suitable solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polar column)

  • Autosampler vials

Methodology:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector.

  • Inject a known volume of the sample solution into the GC-MS.

  • The components of the sample will be separated in the GC column and then detected by the mass spectrometer.

  • Analyze the resulting chromatogram to determine the peak area of the this compound isomers and any new peaks that may correspond to degradation products.

  • Use the mass spectra of the new peaks to tentatively identify the structures of the degradation products by comparing them to a mass spectral library.

  • Calculate the purity of the this compound by dividing the peak area of the this compound isomers by the total peak area of all components in the chromatogram.

Visualizations

Methylionone_Troubleshooting_Workflow start Start: this compound Storage/Handling Issue observe Observe Signs of Degradation start->observe discoloration Discoloration? observe->discoloration off_odor Off-Odor? discoloration->off_odor No action_discoloration Action: - Check storage conditions - Transfer to amber vial - Purge with inert gas discoloration->action_discoloration Yes inconsistent_results Inconsistent Results? off_odor->inconsistent_results No action_off_odor Action: - Quarantine batch - Perform GC-MS analysis - Review handling procedures off_odor->action_off_odor Yes no_issue No Apparent Issue inconsistent_results->no_issue No action_inconsistent_results Action: - Use a fresh batch - Re-validate experimental setup - QC check on new material inconsistent_results->action_inconsistent_results Yes analytical_testing Perform Analytical Testing (GC-MS, Peroxide Value) action_discoloration->analytical_testing action_off_odor->analytical_testing action_inconsistent_results->analytical_testing decision Degradation Confirmed? analytical_testing->decision discard Discard Batch decision->discard Yes continue_use Continue Use with Caution (for non-critical applications) decision->continue_use No

Caption: Troubleshooting workflow for suspected this compound degradation.

Storage_Best_Practices cluster_storage Storage Conditions cluster_handling Handling Practices cluster_avoid Avoid Exposure To Cool Cool This compound Stability This compound Stability Cool->this compound Stability Dry Dry Dry->this compound Stability Dark Dark Dark->this compound Stability Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Stability Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->this compound Stability Minimize Air Exposure Minimize Air Exposure Minimize Air Exposure->this compound Stability Avoid Contamination Avoid Contamination Avoid Contamination->this compound Stability Heat Heat Light Light Oxidizing Agents Oxidizing Agents Strong Acids/Bases Strong Acids/Bases This compound Stability->Heat This compound Stability->Light This compound Stability->Oxidizing Agents This compound Stability->Strong Acids/Bases

Caption: Key factors influencing the stability of this compound.

References

Navigating Market Turbulence: A Technical Support Center for Mitigating Raw Material Price Volatility in Methylionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – In response to increasing market fluctuations, a new technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating the impact of raw material price volatility on methylionone synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and cost-effective production of this key aroma chemical.

This compound, a widely used fragrance ingredient, is primarily synthesized through the aldol (B89426) condensation of citral (B94496) and butanone (methyl ethyl ketone), followed by a cyclization reaction.[1][2] The price and availability of these key raw materials can be subject to significant volatility, impacting production costs and research budgets. This technical support center offers practical strategies to navigate these challenges, from optimizing existing processes to exploring alternative sourcing and synthesis routes.

Understanding Raw Material Price Volatility

The primary raw materials for this compound synthesis, citral and butanone, are susceptible to price fluctuations driven by a variety of factors, including shifts in supply and demand, geopolitical events, and changes in feedstock costs.[3][4]

Table 1: Price Trends of Key Raw Materials for this compound Synthesis

Raw MaterialPrice Trend (Q4 2024 - Q3 2025)Key Market Drivers
Citral Market growth projected with a CAGR of 6.7% from 2025 to 2032. Europe is the largest market.[5]Increasing demand for natural flavors and fragrances.[5] Volatility in the supply of natural sources like lemongrass oil.
Butanone (MEK) Prices have shown a downward trend in late 2025 across North America, Europe, and Asia.[6][7]Weakened demand from major sectors like pharmaceuticals and coatings, alongside oversupply conditions.[7]

Troubleshooting Guide for this compound Synthesis

Variations in raw material quality and price can lead to several common issues during this compound synthesis. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significant decrease in the overall yield of this compound. What are the likely causes related to our raw materials?

A1: A drop in yield can often be attributed to the quality of your citral or butanone.

  • Citral Quality: The purity of citral is crucial. Impurities can interfere with the aldol condensation reaction. The isomeric ratio of citral (geranial and neral) can also influence the reaction kinetics and the final isomer distribution of this compound.[8][9] It is recommended to verify the purity and isomeric composition of your citral stock using analytical methods like GC-MS.

  • Butanone Quality: The presence of impurities in butanone, such as other ketones or aldehydes, can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired this compound isomers.

  • Reaction Conditions: Sub-optimal reaction conditions, such as incorrect temperature, catalyst concentration, or reaction time, can also lead to lower yields. Ensure your protocol is optimized for the specific grade of raw materials you are using.

Q2: We are observing the formation of an unusual amount of side products in our reaction mixture. How can we identify and mitigate this?

A2: The formation of side products is a common issue, often linked to raw material impurities or reaction conditions.

  • Identification of Side Products: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the side products. Common side products in aldol condensations include self-condensation products of butanone or byproducts from reactions with impurities in citral.[10][11]

  • Mitigation Strategies:

    • Purify Raw Materials: If impurities are identified as the root cause, consider purifying your citral and butanone through distillation before use.

    • Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reactants. Running the reaction at a lower temperature can sometimes minimize the formation of side products.[12]

    • Catalyst Selection: The choice of catalyst can significantly impact the selectivity of the reaction. Experiment with different base catalysts (e.g., sodium hydroxide (B78521), potassium hydroxide) and their concentrations to find the optimal conditions for your specific raw materials.[13]

Q3: The isomeric ratio of our final this compound product is inconsistent between batches. What factors could be contributing to this variability?

A3: The isomeric distribution of this compound is a critical quality parameter and can be influenced by several factors.

  • Isomeric Composition of Citral: The starting ratio of geranial (trans-isomer) and neral (B7780846) (cis-isomer) in your citral directly impacts the final isomer ratio of this compound.[8] Ensure consistent sourcing of citral with a defined isomeric composition.

  • Cyclization Conditions: The acid catalyst and temperature used during the cyclization step play a crucial role in determining the final isomeric profile of this compound.[12] Tightly controlling these parameters is essential for batch-to-batch consistency.

  • Reaction Kinetics: Variations in reaction temperature and time during the initial aldol condensation can also influence the formation of different pseudo-methylionone isomers, which then lead to different this compound isomers upon cyclization.

Experimental Protocols

To assist in standardizing procedures and evaluating new raw materials, detailed experimental protocols are provided below.

Protocol 1: Standard Synthesis of this compound

This protocol is adapted from established industrial processes and is suitable for laboratory-scale synthesis.[12][13][14][15]

Materials:

  • Citral (specify purity and isomeric ratio)

  • Butanone (Methyl Ethyl Ketone - MEK), analytical grade

  • Potassium Hydroxide (KOH)

  • Polyethylene Glycol (PEG-600)

  • n-Hexane

  • Phosphoric Acid (85%)

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • Aldol Condensation:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 11g of potassium hydroxide in 200g of PEG-600.

    • Add 100g of butanone to the flask.

    • Prepare a mixture of 50g of citral and 20g of butanone.

    • Slowly add the citral-butanone mixture to the reaction flask over 1 hour, maintaining the temperature at 10°C.

    • After the addition is complete, raise the temperature to 20°C and continue stirring for 1 hour.

  • Work-up and Isolation of Pseudo-Methylionone:

    • Extract the reaction mixture with n-hexane.

    • Wash the combined n-hexane layers with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain crude pseudo-methylionone.

  • Cyclization:

    • To the crude pseudo-methylionone, add a catalytic amount of 85% phosphoric acid.

    • Heat the mixture to 80-90°C and stir for 1-2 hours.

    • Monitor the reaction progress by TLC or GC.

  • Final Purification:

    • After the reaction is complete, cool the mixture and wash with water to remove the acid.

    • Dry the organic layer and purify the this compound by vacuum distillation.

Protocol 2: Quality Control of Raw Materials by GC-MS

Objective: To determine the purity and isomeric composition of citral and the purity of butanone.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions (suggested):

  • Column: HP-5MS (or equivalent)

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

  • Carrier Gas: Helium

MS Conditions (suggested):

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: 40-400 m/z

Procedure:

  • Prepare dilute solutions of your citral and butanone samples in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of each sample into the GC-MS.

  • Analyze the resulting chromatograms to identify and quantify the main components and any impurities by comparing their retention times and mass spectra to known standards and library data.

Strategies for Mitigating Raw Material Price Volatility

Beyond troubleshooting immediate experimental issues, a long-term strategy is essential for managing the impact of raw material price volatility.

Feedstock Diversification and Alternative Synthesis Routes
  • Alternative Natural Sources of Citral: While lemongrass oil is a primary source, exploring other essential oils with high citral content can provide alternative sourcing options.

  • Bio-based Feedstocks: Research into the production of terpenes from renewable feedstocks like biomass and through microbial fermentation is a promising area for creating a more stable and sustainable supply chain.[12][16][17][18]

  • Alternative Synthesis of Ionones: Research has explored the synthesis of ionone (B8125255) and this compound analogues from alternative starting materials like delta-pyronene, which can be derived from myrcene.[18]

  • Biocatalysis: The use of microorganisms or isolated enzymes to perform specific steps in the synthesis can offer a more sustainable and potentially cost-effective alternative to traditional chemical methods.[19]

Process Optimization
  • Improving Reaction Efficiency: Optimizing reaction conditions such as temperature, pressure, and catalyst loading can lead to higher yields and reduced consumption of raw materials per unit of product.[20][21]

  • Catalyst Development: Investigating more efficient and selective catalysts can improve the overall economics of the process.

  • Continuous Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and potentially higher throughput.

Supply Chain and Financial Strategies
  • Supplier Relationship Management (SRM): Building strong, collaborative relationships with suppliers can lead to better pricing, more reliable supply, and early warnings of potential market shifts.[6][7][17][22][23]

  • Strategic Sourcing and Dual Sourcing: Diversifying your supplier base can reduce the risk of supply disruptions and price increases from a single source.[6]

  • Hedging: For larger-scale operations, financial instruments like futures contracts and options can be used to lock in prices for key raw materials and mitigate the risk of price increases.[1][3][16][24][25]

Visualizing Workflows and Logical Relationships

To further aid in understanding and implementing these strategies, the following diagrams have been created using the DOT language.

Experimental_Workflow_for_New_Raw_Material_Evaluation cluster_procurement Procurement & Initial Screening cluster_synthesis Laboratory Evaluation cluster_decision Decision & Implementation New_Supplier Source New Raw Material Supplier Request_Sample Request Sample & COA New_Supplier->Request_Sample Initial Contact Initial_QC Initial QC Check (Purity, Appearance) Request_Sample->Initial_QC Sample Received Small_Scale_Synth Small-Scale This compound Synthesis Initial_QC->Small_Scale_Synth Pass Reject_Supplier Reject Supplier & Provide Feedback Initial_QC->Reject_Supplier Fail Analysis GC-MS Analysis (Yield, Isomer Ratio) Small_Scale_Synth->Analysis Compare_Results Compare with Standard Analysis->Compare_Results Approve_Supplier Approve Supplier for Pilot Scale Compare_Results->Approve_Supplier Meets Specs Compare_Results->Reject_Supplier Fails Specs

Caption: Workflow for evaluating a new raw material supplier.

Troubleshooting_Low_Yield start Low Yield Detected check_raw_materials Verify Raw Material Quality (Citral & Butanone Purity) start->check_raw_materials check_reaction_cond Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_cond check_catalyst Check Catalyst (Concentration, Activity) start->check_catalyst impurity_found Impurity Detected? check_raw_materials->impurity_found conditions_off Conditions Deviated? check_reaction_cond->conditions_off catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue impurity_found->check_reaction_cond No purify_materials Purify Raw Materials or Source New Batch impurity_found->purify_materials Yes conditions_off->check_catalyst No optimize_conditions Re-optimize Conditions for Current Batch conditions_off->optimize_conditions Yes prepare_fresh_catalyst Prepare Fresh Catalyst Solution catalyst_issue->prepare_fresh_catalyst Yes escalate Consult Senior Chemist catalyst_issue->escalate No resolve Yield Improved purify_materials->resolve optimize_conditions->resolve prepare_fresh_catalyst->resolve

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

overcoming challenges in the industrial scale-up of methylionone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the industrial scale-up of methylionone production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound production?

A1: The commercial synthesis of this compound is a two-step process. The first step is an Aldol condensation of citral (B94496) with methyl ethyl ketone (MEK) in the presence of a basic catalyst to form an intermediate known as pseudo-methylionone.[1][2] The second step involves the acid-catalyzed cyclization of pseudo-methylionone to yield a mixture of this compound isomers (α, β, γ).[3][4]

Q2: Why is controlling the isomer ratio so critical in this compound synthesis?

A2: The different isomers of this compound (e.g., α-isothis compound, β-isothis compound, α-n-methylionone) possess distinct odor profiles, ranging from floral and violet to woody and orris.[3] The final composition of the isomer mixture dictates the olfactory character and quality of the product. For instance, α-isomethyl ionone (B8125255) is noted as being significantly more powerful than other isomers.[3] Therefore, controlling the reaction conditions to favor the formation of the most desirable isomers is a primary challenge in production.[5]

Q3: What are the main challenges encountered during the industrial scale-up of this process?

A3: Key challenges include:

  • Controlling Reaction Selectivity: Managing the reaction conditions to produce the desired isomer of pseudo-methylionone and subsequently the target this compound isomer is complex.[3][5]

  • Heat Management: The cyclization step, in particular, can be highly exothermic, requiring efficient heat removal to prevent side reactions and ensure safety, which is more challenging at a larger scale.[6][7]

  • Catalyst Selection and Efficiency: The choice of catalyst for both condensation and cyclization steps significantly impacts yield, isomer ratio, and reaction time.[3][4] Moving to an industrial scale may require shifting from stoichiometric reagents to more efficient catalytic amounts to reduce waste.[7][8]

  • Product Separation: The final product is a mixture of several isomers with close boiling points, necessitating high-efficiency fractional distillation for separation.[3]

  • Waste Management: Traditional methods can generate significant waste, particularly from the use of strong bases and acids, prompting the need for greener processes.[2][8]

Q4: Are there alternative starting materials to citral?

A4: Yes, a modern industrial preference is to use dehydrolinalool, which can react with an enol ether of methyl ethyl ketone. This route offers a more direct synthesis from a synthetic terpene alcohol and avoids dependence on citral.[3]

Troubleshooting Guide

Problem 1: Low Yield in Aldol Condensation Step (Pseudo-methylionone formation)

Potential Cause Suggested Solution
Inefficient Catalyst Ensure the alkaline catalyst (e.g., KOH, NaOH) is not degraded and is used in the correct concentration. Consider alternative catalysts like sodium methylate or phase-transfer catalysts (e.g., quaternary ammonium (B1175870) bases) which can improve yields.[3][8]
Suboptimal Reaction Temperature The condensation reaction is temperature-sensitive. Low temperatures (e.g., -10°C to 10°C) often favor the formation of the desired iso-pseudo-methylionone.[5] Verify and calibrate temperature controls.
Incorrect Reactant Ratio An excess of methyl ethyl ketone is typically used. Optimize the molar ratio of MEK to citral to drive the reaction to completion.
Insufficient Reaction Time The reaction can be slow, sometimes requiring over 15 or even 24 hours to proceed to a high yield.[5] Monitor the reaction progress (e.g., by GC analysis of citral residue) to determine the optimal reaction time.[9]
Poor Mixing/Mass Transfer On a large scale, inefficient mixing can create localized "hot spots" or areas of low reactant concentration. Ensure agitation is sufficient for the reactor volume.

Problem 2: Poor Isomer Selectivity in Final this compound Product

Potential Cause Suggested Solution
Incorrect Cyclization Catalyst The choice of acid catalyst is the primary factor influencing the isomer ratio. Use 85% phosphoric acid to favor the formation of α-isomers.[3][4] Concentrated sulfuric acid tends to produce more β-isomers.[3] Lewis acids like BF₃·Et₂O can be used to produce γ-isomers.[3]
Uncontrolled Cyclization Temperature Temperature affects the rate of isomerization. For example, α-ionone can rearrange to the more thermodynamically stable β-ionone at higher temperatures in the presence of a strong acid catalyst.[4] Maintain strict temperature control during cyclization.
Premature Reaction Quenching The reaction time can influence the final isomer distribution. Quenching the reaction too early or too late can alter the desired ratio. Optimize reaction time based on small-scale experiments and in-process controls.
Isomer Ratio of Pseudo-methylionone The final this compound isomer distribution is highly dependent on the starting ratio of n-pseudo-methylionone vs. iso-pseudo-methylionone. The condensation step conditions (catalyst, temperature) must be optimized to favor the desired pseudo-isomer precursor.[3][5]

Problem 3: Product Purity Issues After Distillation

Potential Cause Suggested Solution
Formation of Byproducts Unwanted side reactions due to high temperatures or incorrect catalyst concentration can lead to impurities. Review reaction conditions and consider using milder catalysts or lower temperatures.[6]
Inefficient Distillation The isomers of this compound have very close boiling points, requiring a fractional distillation column with high theoretical plates for effective separation.[3] Ensure the column is operating at the correct pressure and temperature profile.
Thermal Degradation This compound can degrade at high temperatures. Use vacuum distillation to lower the boiling points and minimize thermal stress on the product.
Residual Catalyst Incomplete neutralization or removal of the acid catalyst from the cyclization step can cause degradation during distillation. Ensure the crude product is thoroughly washed and neutralized before purification.

Data Presentation

Table 1: Comparison of Aldol Condensation Conditions for Pseudo-methylionone Synthesis

CatalystSolventTemperature (°C)Time (h)Approx. Yield (%)Purity (%)Reference
Potassium HydroxidePEG-60010 → 2029399[8]
Potassium HydroxidePEG-20010 → 2029499[8]
Sodium MethylateMethanol0 to 512685-90 (distillate)N/A[5]
Sodium HydroxideAcetonitrile6020>95 (molar)>95 (selectivity)[9]
PyrrolidineMethanol5025>95 (molar)>95 (selectivity)[9]

Table 2: Influence of Cyclization Catalyst on this compound Isomer Distribution

CatalystKey Product(s)Typical ConditionsReference
Concentrated H₂SO₄ (85-98%)Primarily α-methylionone, some β-isomerLow temperature[3]
Phosphoric Acid (85%)Higher proportion of β-methylionone (or α-ionone from pseudoionone)80-90°C[3][4]
Boron Trifluoride Etherate (BF₃·Et₂O)γ-methylionone alongside α and β isomersIn DMF solvent[3]
Lewis Acids (AlCl₃, ZnCl₂)Varying selectivity depending on specific acid and conditionsVaries[3]

Experimental Protocols

Protocol 1: Synthesis of Pseudo-methylionone (Illustrative Lab-Scale)

This protocol is based on procedures described in patent literature and should be adapted and optimized for specific laboratory conditions before scale-up.[8]

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the system can be maintained under an inert atmosphere (e.g., nitrogen) and cooled effectively.

  • Initial Charge: To the flask, add 200g of PEG-600 as the solvent and 11g of potassium hydroxide. Stir until the catalyst is fully dissolved.

  • Reactant Addition: Add 100g of methyl ethyl ketone (MEK) to the flask. Prepare a mixture of 50g of citral and 20g of MEK in the dropping funnel.

  • Condensation Reaction: Cool the flask to 10°C. Add the citral/MEK mixture dropwise into the reaction system over approximately 1 hour, maintaining the temperature at 10°C.

  • Reaction Maturation: After the addition is complete, raise the temperature to 20°C and continue stirring for 1 hour to ensure the reaction goes to completion.

  • Workup: Quench the reaction by adding a suitable acid (e.g., acetic acid) to neutralize the potassium hydroxide. Add water and a non-polar solvent (e.g., n-hexane) to extract the organic product.

  • Purification: Separate the organic layer, wash it with water and then with a saturated brine solution. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation. The crude pseudo-methylionone can then be purified by vacuum distillation.

Protocol 2: Cyclization of Pseudo-methylionone to this compound (Illustrative Lab-Scale)

This protocol is a general representation based on common cyclization methods.[3][5]

  • Reactor Setup: Use a flask equipped with a stirrer, thermometer, and condenser, suitable for heating.

  • Reactant Charge: Charge the flask with 40g of the purified pseudo-methylionone from the previous step.

  • Catalyst Addition: Carefully add 8g of 85% phosphoric acid to the flask while stirring.

  • Cyclization Reaction: Heat the mixture to approximately 85-90°C and maintain this temperature for about 1 hour. Monitor the reaction progress by taking small samples for GC analysis.

  • Workup: After the reaction is complete, cool the mixture. Dilute with water and neutralize the acid carefully with a base solution (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction and Purification: Extract the product with a suitable solvent (e.g., toluene (B28343) or ether). Wash the organic layer with water and brine, then dry it. Remove the solvent and purify the resulting crude this compound mixture by fractional vacuum distillation to separate the isomers.

Visualizations

Methylionone_Synthesis_Pathway Citral Citral Pseudo Pseudo-methylionone (n- and iso- isomers) Citral->Pseudo Aldol Condensation (Base Catalyst, e.g., KOH) MEK Methyl Ethyl Ketone MEK->Pseudo This compound This compound Mixture (α, β, γ isomers) Pseudo->this compound Cyclization (Acid Catalyst, e.g., H3PO4)

Caption: General reaction pathway for the two-step synthesis of this compound.

Troubleshooting_Logic_Flow Start Low Final Yield or Purity CheckCondensation Analyze Condensation Step: Low Pseudo-methylionone Yield? Start->CheckCondensation Start Here CheckCyclization Analyze Cyclization Step: Low Conversion or High Byproducts? CheckCondensation->CheckCyclization No CondensationCauses Potential Causes: - Suboptimal Temperature - Inefficient Catalyst - Incorrect Ratio/Time CheckCondensation->CondensationCauses Yes CheckPurity Analyze Purification Step: Inefficient Isomer Separation? CheckCyclization->CheckPurity No CyclizationCauses Potential Causes: - Wrong Acid Catalyst/Conc. - Poor Temperature Control - Byproduct Formation CheckCyclization->CyclizationCauses Yes PurityCauses Potential Causes: - Inadequate Vacuum - Column Inefficiency - Thermal Degradation CheckPurity->PurityCauses Yes

Caption: A logic diagram for troubleshooting common issues in this compound production.

Industrial_Scale_Up_Workflow Lab Lab Scale (grams) - Route Scouting - Initial Optimization Pilot Pilot Plant (kg) - Process Safety (Exotherms) - Mass Transfer Study - Validate Controls Lab->Pilot Scale-Up Validation Production Industrial Production (tons) - Process Automation - Supply Chain - Waste Stream Management Pilot->Production Process Transfer

Caption: Key stages and considerations in the industrial scale-up workflow.

References

Validation & Comparative

A Comparative Olfactory Analysis of α- and β-Methylionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct odor profiles of alpha- and beta-methylionone (B87253) reveals nuanced differences in their scent characteristics, underscoring the critical role of isomeric structure in determining olfactory perception. While both isomers share a foundation of woody and floral notes, they diverge significantly in their specific aromatic qualities, influencing their applications in the fragrance and flavor industries.

Alpha-methylionone is predominantly characterized by a sweet, floral, and powdery scent, with distinct notes of violet and orris, complemented by a woody background.[1] In contrast, beta-methylionone offers a more complex aroma profile, distinguished by a prominent orris and woody character, with additional floral, violet, tropical, and even tobacco-like nuances.[2][3][4]

This comparison guide provides a comprehensive analysis of the odor profiles of these two isomers, supported by experimental data and detailed methodologies for their evaluation.

Comparative Odor Profile

The olfactory differences between alpha- and beta-methylionone are summarized in the table below, based on sensory panel evaluations and gas chromatography-olfactometry (GC-O) data.

Odor Descriptorα-Methyliononeβ-Methylionone
Primary Notes Powdery, Violet, OrrisWoody, Orris
Secondary Notes Sweet, Floral, Fruity, WoodyPowdery, Floral, Violet, Tobacco
Sub-notes -Tropical, Creamy
Odor Strength MediumMedium
Substantivity ModerateHigh (328 hours at 100%)[2]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

A key technique for the detailed analysis of odor profiles is Gas Chromatography-Olfactometry (GC-O). This method combines the separation capabilities of gas chromatography with human sensory perception to identify and characterize aroma-active compounds.

Methodology:

  • Sample Preparation: Dilute pure alpha- and beta-methylionone to a 1% solution in an odorless solvent, such as diethyl phthalate (B1215562) or ethanol.

  • GC Separation: Inject the diluted sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5). The oven temperature is programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of the isomers and any impurities.

  • Olfactometry: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The data from the mass spectrometer and the sensory panel are correlated to create an aromagram, which provides a visual representation of the odor-active compounds and their sensory characteristics.

Aroma Extract Dilution Analysis (AEDA)

To quantify the potency of the different odorants within each isomer, Aroma Extract Dilution Analysis (AEDA) can be employed. This technique determines the flavor dilution (FD) factor, which is the highest dilution at which an odorant is still detectable by the human nose.

Methodology:

  • Serial Dilution: The prepared samples of alpha- and beta-methylionone are serially diluted with the odorless solvent.

  • GC-O Evaluation: Each dilution is then analyzed by GC-O. The panelists record the retention times of the detected odors for each dilution.

  • FD Factor Determination: The FD factor for each odorant is the highest dilution at which it was still perceived. A higher FD factor indicates a more potent odorant.

Signaling Pathways in Odor Perception

The perception of odorants like alpha- and beta-methylionone is initiated by their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates an associated G protein (typically Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific scent.

GPCR_Odor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (e.g., Methylionone) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ions Cation Influx (Na+, Ca2+) CNG_channel->Ions Allows Depolarization Neuron Depolarization Ions->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Figure 1. Olfactory Signal Transduction Pathway.

Experimental Workflow

The overall workflow for the comparative odor profile analysis of alpha- and beta-methylionone is depicted below.

Odor_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Sample_A α-Methylionone Dilution Dilution in Odorless Solvent Sample_A->Dilution Sample_B β-Methylionone Sample_B->Dilution GC_O Gas Chromatography- Olfactometry (GC-O) Dilution->GC_O AEDA Aroma Extract Dilution Analysis (AEDA) Dilution->AEDA Sensory_Panel Sensory Panel Evaluation Dilution->Sensory_Panel Odor_Profile Odor Profile Comparison GC_O->Odor_Profile OAV Odor Activity Value (OAV) Calculation AEDA->OAV Sensory_Panel->Odor_Profile Report Comparative Analysis Report Odor_Profile->Report OAV->Report

Figure 2. Experimental workflow for comparative analysis.

References

A Comparative Sensory and Application Analysis of Methylionone and Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory and application properties of methylionone and ionone (B8125255), two closely related and widely utilized aroma chemicals. This document summarizes their distinct olfactory characteristics, explores their applications in various industries, and outlines the experimental protocols used for their evaluation.

Introduction

Ionone and its methylated derivative, this compound, are renowned for their characteristic violet and orris-like scents. While sharing a common structural backbone, the addition of a methyl group in this compound significantly influences its sensory profile and, consequently, its applications. Both compounds are staples in the fragrance and flavor industries, valued for their complexity and blending capabilities.[1][2][3] Understanding the nuanced differences between their various isomers is crucial for formulation chemists and sensory scientists.

Sensory Profile Comparison

The olfactory perception of ionones and methylionones is highly dependent on their isomeric forms. Commercial grades are often mixtures of these isomers, each contributing a unique facet to the overall aroma.[1][4]

Ionone Isomers:

  • α-Ionone: Possesses a characteristic woody and violet-floral scent with a hint of sweetness.[1]

  • β-Ionone: Offers a warmer, sweeter, and more fruity-floral aroma, often with raspberry undertones.[1] A significant portion of the population is reportedly anosmic to beta-ionone (B89335).[5]

This compound Isomers:

  • α-iso-Methylionone (gamma-Methylionone): This is one of the most commercially significant isomers, known for its refined, powdery, and warm woody-floral character with a distinct orris and violet profile.[6][7] It is a key component in many iconic fragrances.[5]

  • β-iso-Methylionone: Tends to be more floral and less woody than the alpha-iso isomer.

  • n-Methylionone: Exhibits a woody and powdery floral scent that is generally less intense than its iso-counterparts.[8]

The following table summarizes the described sensory attributes of the principal isomers of ionone and this compound.

Compound FamilyIsomerPredominant Sensory Descriptors
Ionone α-IononeWoody, violet, floral, slightly sweet[1]
β-IononeSweet, fruity (raspberry), floral, warm[1]
This compound α-iso-MethyliononePowdery, woody, orris, violet, floral, creamy[6][9]
n-MethyliononeWoody, powdery, floral (less intense)[8]

Quantitative Olfactory Data

Odor threshold values are a key quantitative measure of a compound's potency. While comprehensive comparative data from a single study is scarce, the following table presents known odor threshold values for ionone isomers. Corresponding quantitative data for this compound isomers is not as readily available in the public domain.

IsomerOdor Threshold (in water)
α-IononeData varies significantly by study
β-Ionone0.007 µg/L

Applications

Both this compound and ionone are versatile ingredients in the fragrance and flavor industries.

This compound:

  • Fine Fragrance: Extensively used to impart and support violet, orris, and general floral notes. It acts as a bridge between middle and base notes, adding volume, depth, and tenacity.[6] It is a cornerstone of many classic and modern perfume families, including chypre and oriental types.[6]

  • Personal Care: Incorporated into soaps, lotions, and other cosmetics to provide a sophisticated and lasting fragrance.[3]

  • Flavor: Used to a lesser extent in flavors, where it can add floral and fruity nuances.[3]

Ionone:

  • Fine Fragrance: A fundamental component for creating violet and iris accords.[1] Alpha-ionone provides a woody backbone, while beta-ionone contributes sweetness and fruitiness.

  • Flavor: The fruity and floral characteristics of ionone isomers make them valuable in the creation of berry, fruit, and floral flavor profiles.

  • Cosmetics: Used in a wide range of scented personal care products.

Experimental Protocols

The characterization of aroma chemicals like this compound and ionone relies on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11] This allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: The aroma chemical is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

  • GC Separation: The sample is injected into a gas chromatograph, where the individual isomers are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer - MS), while the other is directed to a sniffing port.[12]

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.[12]

  • Data Analysis: The data from the chemical detector and the sensory panelist are combined to create an "aromagram," which links specific chemical compounds to their sensory attributes.

Several GC-O techniques can be employed:

  • Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific time is recorded.[10]

  • Dilution to Threshold: The sample is serially diluted and analyzed until no odor is detected. The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor.[10]

  • Direct Intensity: Panelists rate the intensity of the perceived odors on a scale.[10]

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column GC Column Separation Injector->Column Carrier Gas Flow Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS 50% SniffingPort Sniffing Port (Olfactometry) Splitter->SniffingPort 50% ChemicalData Chemical Identification MS->ChemicalData SensoryData Sensory Description & Intensity SniffingPort->SensoryData Aromagram Aromagram Generation ChemicalData->Aromagram SensoryData->Aromagram

Fig. 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

A trained sensory panel is essential for obtaining detailed and reproducible descriptions of the sensory attributes of aroma chemicals.[13]

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and quantify a wide range of odor descriptors.[13]

  • Sample Preparation: Samples of this compound and ionone isomers are prepared at specific concentrations in a neutral solvent and presented on smelling strips or in sniff bottles.[14]

  • Evaluation Environment: The evaluation is conducted in a controlled environment with neutral airflow and lighting to minimize sensory biases.[15]

  • Testing Protocol: Various sensory tests can be employed:

    • Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.g., woody, floral, powdery, fruity) on a defined scale.[13]

    • Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is used to determine if a perceptible difference exists between two compounds.[15]

  • Data Analysis: The data from the sensory panel is statistically analyzed to determine significant differences in the sensory profiles of the tested compounds.

Sensory_Panel_Workflow cluster_Preparation Preparation Phase cluster_Evaluation Evaluation Phase cluster_Analysis Analysis Phase Panelist Panelist Screening & Training ControlledEnv Controlled Sensory Booth Panelist->ControlledEnv SamplePrep Sample Preparation & Coding SamplePrep->ControlledEnv Evaluation Sample Presentation & Evaluation (e.g., Descriptive Analysis, Triangle Test) ControlledEnv->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis DataCollection->Stats Report Sensory Profile Report Stats->Report

Fig. 2: Sensory Panel Evaluation Workflow.

Conclusion

This compound and ionone, while closely related, offer distinct sensory experiences that are further diversified by their isomeric forms. Ionones provide classic violet and fruity-floral notes, with alpha- and beta-isomers offering woody and sweet variations, respectively. This compound, particularly the alpha-iso isomer, introduces a highly sought-after powdery and orris complexity, enhancing the richness and tenacity of fragrance compositions. The choice between these compounds and their specific isomers is therefore a critical decision in the formulation of fragrances and flavors, guided by the desired sensory outcome and performance in the final application. Rigorous evaluation using instrumental and sensory techniques is paramount to fully characterizing and harnessing the unique properties of these essential aroma chemicals.

References

A Comparative Study of Alpha-Isomethylionone and Gamma-Methylionone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, olfactory profiles, synthesis, and biological activities of alpha-isomethylionone and gamma-methylionone, supported by experimental data and protocols.

Introduction

Alpha-isothis compound and gamma-methylionone are isomeric chemical compounds widely utilized in the fragrance and cosmetics industries for their characteristic violet and orris-like scents.[1][2] While often used interchangeably in commercial applications, subtle differences in their chemical structures lead to distinct properties. This guide provides a comprehensive comparative analysis of these two important fragrance molecules, detailing their physicochemical characteristics, synthesis methods, olfactory profiles, and biological activities, with a focus on data relevant to researchers and professionals in drug development and life sciences.

Physicochemical Properties

Alpha-isothis compound and gamma-methylionone share the same chemical formula (C₁₄H₂₂O) and molecular weight.[1][3] However, variations in the position of the double bond within the cyclohexenyl ring and the methyl group on the side chain result in different isomers. Commercial "gamma-methylionone" is often a mixture of isomers where alpha-isothis compound is the predominant component.[2][4] The following tables summarize the key physicochemical properties of both compounds.

Property Alpha-Isothis compound Gamma-Methylionone (Commercial Mixture)
CAS Number 127-51-5[1]1335-46-2[5]
Molecular Formula C₁₄H₂₂O[1]C₁₄H₂₂O[3]
Molecular Weight 206.32 g/mol [1]206.32 g/mol [3]
Appearance Colorless to pale straw-colored liquid[1][6]Colorless to yellowish liquid[7]
Density 0.929 - 0.936 g/cm³ at 25°C[8]0.929 - 0.935 g/cm³ at 20°C[7]
Boiling Point 93°C at 3.1 mmHg[1]238°C at 760 mmHg[3]
Flash Point >110°C[8]126°C (closed cup)[7]
Water Solubility 0.064 g/L[1]Insoluble[9]
LogP 4.3[10]Not specified
Vapor Pressure 0.00955 mmHg at 23°C[10]Not specified

Olfactory Characteristics

The primary application of both alpha-isothis compound and gamma-methylionone is in perfumery, where their distinct scent profiles are highly valued.

Characteristic Alpha-Isothis compound Gamma-Methylionone
Primary Scent Floral, violet[1][11]Floral, violet, woody, orris[12]
Secondary Scent Woody, orris-like, powdery[1][11]Sweet, powdery, balsamic nuances[2]
Odor Description Sweet, floral, and slightly woody with a violet character.[1]Soft violet-iris scent with woody, powdery, and balsamic undertones, adding elegance and depth.[2]

Synthesis and Manufacturing

The industrial synthesis of both alpha-isothis compound and gamma-methylionone typically involves a two-step process starting from citral (B94496) and methyl ethyl ketone.[1][13]

Experimental Protocol: Synthesis of this compound Isomers

Step 1: Aldol Condensation to form Pseudo-Methylionone

  • In a reaction vessel, combine citral and an excess of methyl ethyl ketone.

  • Under controlled temperature conditions (-10 to 85°C), introduce a basic catalyst such as sodium hydroxide (B78521) or potassium hydroxide.[13]

  • Allow the reaction to proceed for several hours with constant stirring. The progress of the reaction can be monitored by techniques like gas chromatography to determine the consumption of citral.

  • Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Separate the organic layer, wash with water to remove any remaining salts and catalyst, and dry over an anhydrous salt like sodium sulfate.

  • The resulting crude product, pseudo-methylionone, can be purified by vacuum distillation.

Step 2: Cyclization to form this compound Isomers

  • The purified pseudo-methylionone is treated with an acidic catalyst. The choice of catalyst influences the resulting isomer ratio.

    • For a higher proportion of alpha-isothis compound: Use a milder acid catalyst or specific reaction conditions.

    • For a mixture of isomers (gamma-methylionone): Stronger acids like sulfuric acid or phosphoric acid are commonly used at elevated temperatures (80-130°C).[13][14]

  • The reaction mixture is heated under reflux for a specified period.

  • After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized.

  • The organic layer is separated, washed, and dried.

  • The final product, a mixture of this compound isomers, is purified by fractional distillation to isolate the desired isomers or commercial-grade gamma-methylionone.[14]

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization Citral Citral Condensation Aldol Condensation (-10 to 85°C) Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Base Basic Catalyst (e.g., NaOH) Base->Condensation Pseudo Pseudo-Methylionone Condensation->Pseudo Cyclization Cyclization (80-130°C) Pseudo->Cyclization Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cyclization Methylionones This compound Isomers Cyclization->Methylionones

A simplified workflow for the two-step synthesis of this compound isomers.

Biological Activity and Safety Profile

The primary biological activity of concern for both alpha-isothis compound and gamma-methylionone is their potential to cause skin sensitization, a form of allergic contact dermatitis.[12][15]

Skin Sensitization Mechanism

Fragrance molecules like alpha-isothis compound are considered haptens or prohaptens. As small molecules, they are not immunogenic on their own. However, they can penetrate the skin and covalently bind to skin proteins, forming hapten-protein adducts. This process can be facilitated by autoxidation or metabolic activation within the skin.[16]

These adducts are then recognized as foreign by antigen-presenting cells, primarily Langerhans cells and dermal dendritic cells in the skin. This recognition triggers a signaling cascade that leads to the activation and proliferation of T-cells, resulting in an inflammatory response upon subsequent exposure to the allergen.

The interaction between keratinocytes and dendritic cells plays a crucial role in this process. Keratinocytes can be activated by sensitizers and release pro-inflammatory signals that modulate the function of dendritic cells.[16] One of the key signaling pathways implicated in the cellular response to skin sensitizers is the Nrf2-Keap1-ARE pathway, which is a sensor for oxidative stress.[7]

Skin_Sensitization_Pathway cluster_skin Skin Layers SC Stratum Corneum Epidermis Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis Fragrance Alpha-Isothis compound (Hapten) Fragrance->SC Penetration Protein Skin Protein Fragrance->Protein Covalent Binding Keratinocyte Keratinocyte Fragrance->Keratinocyte Activation Adduct Hapten-Protein Adduct Protein->Adduct DC Dendritic Cell (Antigen Presenting Cell) Adduct->DC Uptake and Processing TCell T-Cell DC->TCell Antigen Presentation & Activation Inflammation Inflammatory Response (Allergic Contact Dermatitis) TCell->Inflammation Proliferation & Cytokine Release Keratinocyte->DC Pro-inflammatory Signals Nrf2 Nrf2-Keap1-ARE Pathway Keratinocyte->Nrf2 Activation

Signaling pathway of skin sensitization by fragrance allergens.
Other Biological Activities

While skin sensitization is the most studied biological effect, some research on related ionones suggests other potential activities. For instance, β-ionone has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, often mediated through olfactory receptors expressed in non-olfactory tissues.[1] It is plausible that alpha-isothis compound and gamma-methylionone could exhibit similar activities, but further research is needed to confirm this.

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Objective: To separate, identify, and quantify the isomeric composition of a this compound sample.

Protocol:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to a concentration appropriate for GC-MS analysis.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of fragrance isomers.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu) to capture the molecular ion and characteristic fragment ions.

  • Data Analysis:

    • Identify the different isomers based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

    • Quantify the relative abundance of each isomer by integrating the peak areas in the chromatogram.

Olfactory Evaluation

Objective: To assess and compare the odor profiles of alpha-isothis compound and gamma-methylionone.

Protocol:

  • Panel Selection: Assemble a panel of trained sensory assessors with demonstrated olfactory acuity.

  • Sample Preparation: Prepare solutions of alpha-isothis compound and gamma-methylionone at various concentrations in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). The samples should be presented on smelling strips (mouillettes).

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.

  • Evaluation Procedure:

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Instruct the panelists to sniff each strip and describe the odor characteristics using a standardized vocabulary (e.g., floral, woody, powdery, fruity, etc.).

    • Ask the panelists to rate the intensity of the odor on a defined scale (e.g., 1 to 9).

    • Allow for adequate breaks between samples to prevent olfactory fatigue.

  • Data Analysis: Collect the descriptive terms and intensity ratings from all panelists. Analyze the data to determine the consensus olfactory profile and intensity for each compound. Statistical analysis can be used to identify significant differences between the two isomers.

Conclusion

Alpha-isothis compound and gamma-methylionone, while closely related isomers, exhibit subtle but important differences in their physicochemical and olfactory properties. The nomenclature can be confusing, with "gamma-methylionone" often referring to a commercial mixture rich in the alpha-iso form. Both compounds are synthesized through a similar two-step process, and their primary biological effect of concern is skin sensitization, which proceeds through a hapten-mediated immune response. Further research into the potential for other biological activities of these molecules could open up new avenues for their application beyond the fragrance industry. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the properties of these fascinating molecules.

References

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for validating the purity of synthesized methylionone, a key fragrance ingredient. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of the final product. This document outlines the experimental protocols, presents comparative data, and visualizes the analytical workflows for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of each analytical method for the purity assessment of a representative batch of synthesized this compound. The data presented is a composite of typical results to illustrate the capabilities of each technique.

Parameter Gas Chromatography - Flame Ionization Detection (GC-FID) Gas Chromatography - Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Purity of this compound Isomer Mix (%) 98.5 (Area % Normalization)98.3 (Area % Normalization with spectral deconvolution)97.9 (External Standard Quantification)98.8 ± 0.2 (Absolute Purity via internal standard)
Identified Impurities (%) Impurity A (isomer): 1.0Impurity B (precursor): 0.3Other volatile impurities: 0.2Impurity A (isomer): 1.1Impurity B (precursor): 0.4Impurity C (unknown): 0.2Non-volatile Impurity D: 1.5Degradant E: 0.6Impurity A (isomer): 0.8Impurity B (precursor): 0.3Non-NMR active impurities not detected
Limit of Quantification (LOQ) ~0.05%~0.01% (Scan), <0.01% (SIM)~0.1%~0.1%
Analysis Time per Sample ~20-30 minutes~25-40 minutes~15-25 minutes~10-15 minutes
Sample Preparation Time Minimal (dilution)Minimal (dilution)Moderate (dissolution, filtration)Minimal (dissolution, addition of internal standard)
Isomer Separation Capability Good to ExcellentGood to ExcellentModerate (chiral column may be required)Isomer ratio determination is possible

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and the impurity profile of the synthesized this compound.

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is widely used for routine purity assessment of volatile compounds like this compound due to its robustness and quantitative accuracy.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethanol) to obtain a 5 mg/mL solution.

  • Vortex the solution until homogeneous.

Data Analysis: The purity is determined by area percent normalization, where the peak area of each this compound isomer is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS provides both quantitative data and structural information, making it invaluable for the identification of unknown impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Same as GC-FID.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Same as GC-FID.

Data Analysis: Purity is calculated by area percent normalization. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). For trace analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is particularly useful for the analysis of non-volatile or thermally labile impurities that may not be detected by GC.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). For isomer separation, a chiral column may be necessary.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • 0-15 min: 60% to 90% acetonitrile.

    • 15-20 min: 90% acetonitrile.

    • 20-25 min: 90% to 60% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Data Analysis: Quantification is typically performed using an external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for identical reference standards for each impurity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Mandatory Visualizations

Workflow for Purity Validation of Synthesized this compound

cluster_synthesis Synthesis & Initial Purification cluster_sampling Sampling for Analysis cluster_analysis Purity Validation cluster_decision Quality Control Decision Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Distillation) Synthesis->Purification Sampling Representative Sampling Purification->Sampling GC GC-FID / GC-MS (Volatile Impurities & Isomer Ratio) Sampling->GC HPLC HPLC-UV (Non-Volatile Impurities) Sampling->HPLC qNMR qNMR (Absolute Purity & Structure Confirmation) Sampling->qNMR Pass Pass QC (Meets Purity Specifications) GC->Pass Purity > 98% Fail Fail QC (Further Purification Required) GC->Fail Purity < 98% HPLC->Pass Non-volatiles < 0.5% HPLC->Fail Non-volatiles > 0.5% qNMR->Pass Confirms Purity qNMR->Fail Discrepancy in Purity

Caption: Workflow for the purity validation of synthesized this compound.

Logical Relationship of Analytical Methods

cluster_primary Primary Purity & Isomer Analysis cluster_orthogonal Orthogonal & Confirmatory Methods GC_FID GC-FID (Quantitative Purity) GC_MS GC-MS (Impurity Identification) GC_FID->GC_MS Confirms Identity of Peaks HPLC HPLC (Non-Volatile Impurities) GC_FID->HPLC Complements with Non-Volatile Analysis GC_MS->GC_FID Provides Basis for Quantification GC_MS->HPLC Complements with Non-Volatile Analysis qNMR qNMR (Absolute Purity & Structural Confirmation) qNMR->GC_FID Provides Absolute Purity Reference qNMR->GC_MS Confirms Structure of Main Component

Caption: Interrelationship of analytical methods for this compound purity.

comparative toxicology assessment of different methylionone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of different methylionone isomers, including alpha-iso-methylionone, beta-isothis compound, gamma-methylionone, and delta-methylionone. The information is intended for researchers, scientists, and professionals in drug development and fragrance safety assessment.

Executive Summary

This compound, a common fragrance ingredient, exists as a mixture of several isomers, with alpha-iso-methylionone being the most prevalent in commercial products. Toxicological data is most robust for alpha-iso-methylionone and for mixtures of this compound isomers. Overall, methylionones exhibit low acute toxicity and are not considered genotoxic. The primary toxicological concern is skin sensitization, with some isomers being more potent than others. This guide summarizes the available quantitative data, details the experimental protocols for key toxicological endpoints, and illustrates the relevant biological pathways.

Data Presentation: Comparative Toxicology of this compound Isomers

The following tables summarize the available quantitative toxicological data for the different this compound isomers. Data for "this compound (mixture of isomers)" is also included as it is commonly assessed in this form.

Table 1: Acute Toxicity Data

Isomer/MixtureCAS NumberTestSpeciesRouteLD50 (mg/kg bw)Reference
α-iso-Methylionone 127-51-5Acute OralRatOral> 5000[1]
Acute DermalRabbitDermal> 5000[1]
β-iso-Methylionone 79-89-0Acute OralRatOral> 5000[2]
Acute DermalRabbitDermal> 5000[2]
γ-Methylionone 1335-46-2 (as part of mixture)Acute OralRatOral> 5000[3]
Acute DermalRabbitDermal> 5000[4]
δ-Methylionone 7784-98-7Acute OralRatOralNo data available
This compound (mixture of isomers) 1335-46-2Acute OralRatOral> 5000[1]
Acute DermalRabbitDermal> 5000[1]

Table 2: Skin Sensitization Data

Isomer/MixtureAssayResultPotency ClassificationReference
α-iso-Methylionone LLNA (EC3)21.8%Weak sensitizer (B1316253)[5]
β-iso-Methylionone Qualitative AssessmentConsidered a stronger sensitizer than the alpha-iso form-
γ-Methylionone No specific data available--
δ-Methylionone No specific data available--
This compound (mixture of isomers) HRIPT (NESIL)70,000 µg/cm²Low sensitization potential[6][7]

Table 3: Genotoxicity Data

Isomer/MixtureAmes TestIn Vitro MicronucleusConclusionReference
α-iso-Methylionone NegativeNo data availableNot genotoxic[6][8]
β-iso-Methylionone No data availableNo data available-
γ-Methylionone No data availableNo data available-
δ-Methylionone NegativeNo data availableNot genotoxic[9]
This compound (mixture of isomers) NegativeNegativeNot genotoxic[6][7][10]

Table 4: Repeated Dose Toxicity

Isomer/MixtureStudy DurationSpeciesRouteNOAEL (mg/kg/day)Target OrgansReference
α-iso-Methylionone 90 daysRatGavage30Kidney (males)[3]
This compound (mixture of isomers) ---MOE > 100 (considered safe)-[6][7]

Experimental Protocols

Detailed methodologies for the key toxicological endpoints are described below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., human keratinocytes, HaCaT) in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treatment: Expose the cells to a range of concentrations of the test substance (this compound isomer) for a defined period (e.g., 24 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test substance to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • Preparation: Prepare various concentrations of the test substance. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to the test substance, a negative control, and a positive control.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • Incubation: The plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies on each plate is counted.

    • Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies over the negative control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
  • Principle: This assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

  • Procedure:

    • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6) are cultured.

    • Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9), for a defined period.

    • Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, making it easier to identify micronuclei in binucleated cells.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

    • Data Analysis: A significant, concentration-dependent increase in the number of micronucleated cells indicates genotoxic potential.

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C)
  • Principle: The DPRA is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical (hapten) to skin proteins. The assay measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the test chemical and synthetic peptides containing either cysteine or lysine.

    • Incubation: Incubate the test chemical with each peptide solution for 24 hours at a controlled temperature.

    • Analysis: Quantify the remaining concentration of the peptides using High-Performance Liquid Chromatography (HPLC).

    • Data Analysis: Calculate the percentage of peptide depletion. Based on the depletion of cysteine and lysine, the chemical is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.

Skin Sensitization: KeratinoSens™ Assay (OECD TG 442D)
  • Principle: This in vitro assay addresses the second key event in the skin sensitization AOP – the activation of keratinocytes. It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of a promoter containing the Antioxidant Response Element (ARE). Sensitizing chemicals can induce the Keap1-Nrf2-ARE signaling pathway, leading to the expression of luciferase.

  • Procedure:

    • Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.

    • Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.

    • Lysis and Luciferase Measurement: The cells are lysed, and a substrate for luciferase is added. The resulting luminescence is measured with a luminometer.

    • Viability Assay: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction is not due to cellular toxicity.

    • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold) at concentrations that are not cytotoxic.

Mandatory Visualizations

Signaling Pathway for Skin Sensitization

The following diagram illustrates the key events in the signaling pathway leading to skin sensitization, focusing on the activation of the Keap-Nrf2-ARE pathway in keratinocytes.

SkinSensitizationPathway cluster_extracellular Extracellular cluster_cell Keratinocyte Protein Skin Protein Hapten->Protein Covalent Binding (Key Event 1) HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Keap1Nrf2 Keap1-Nrf2 (Inactive) HaptenProtein->Keap1Nrf2 Induces Stress Keap1 Keap1 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus & Binding Keap1Nrf2->Keap1 Dissociation Keap1Nrf2->Nrf2 Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Gene Transcription (Key Event 2) Inflammation Inflammatory Response Genes->Inflammation Leads to GenotoxicityWorkflow cluster_workflow In Vitro Genotoxicity Testing Workflow Start Test Substance (this compound Isomer) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) - With & without S9 mix Start->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) - With & without S9 mix Start->Micronucleus ResultAmes Result Ames->ResultAmes ResultMicro Result Micronucleus->ResultMicro NegativeAmes Negative ResultAmes->NegativeAmes No increase in revertants PositiveAmes Positive ResultAmes->PositiveAmes Increase in revertants NegativeMicro Negative ResultMicro->NegativeMicro No increase in micronuclei PositiveMicro Positive ResultMicro->PositiveMicro Increase in micronuclei Conclusion Weight of Evidence Conclusion NegativeAmes->Conclusion PositiveAmes->Conclusion NegativeMicro->Conclusion PositiveMicro->Conclusion

References

Unveiling the Developmental Toxicity Profile of Alpha-iso-Methylionone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – A comprehensive review of the developmental toxicity of the widely used fragrance ingredient alpha-iso-methylionone reveals a favorable safety profile when compared to several alternatives, particularly some synthetic musks which have demonstrated potential for endocrine disruption and developmental effects. This guide provides an objective comparison based on available experimental data to inform researchers, scientists, and drug development professionals.

Key Findings on Alpha-iso-Methylionone Developmental Toxicity

A pivotal study on the developmental toxicity of alpha-iso-methylionone in Sprague-Dawley rats demonstrated no adverse effects on maternal health or fetal development at doses up to 30 mg/kg/day.[1] The maternal and developmental No Observed Adverse Effect Level (NOAEL) was established at or above this concentration, indicating a low potential for developmental toxicity under the tested conditions.

Comparative Analysis with Fragrance Alternatives

In the fragrance industry, alternatives to specific scent components are often considered for various reasons, including safety, cost, and availability. Synthetic musks, such as galaxolide (B129953), tonalide (B74961), musk ketone, and musk xylene, are a prominent class of fragrance ingredients that can provide long-lasting scent profiles. However, their developmental and reproductive toxicity profiles are more complex and, in some cases, raise concerns.

Synthetic Musks:

  • Galaxolide (HHCB) and Tonalide (AHTN): Studies have indicated that these polycyclic musks may possess endocrine-disrupting properties, acting on estrogen and androgen receptors.[2][3][4] For instance, galaxolide has been shown to act as an agonist for the androgen receptor.[5][6] Developmental toxicity studies in rats have shown axial skeletal malformations at high doses of HHCB (500 mg/kg/day).[7] In zebrafish, tonalide has been associated with developmental effects at concentrations of 33 µg/L.[8]

  • Musk Ketone and Musk Xylene: These nitro-musks have also been investigated for developmental toxicity. In rats, musk ketone was associated with increased post-implantation loss and reduced fetal body weight at 150 mg/kg/day.[7] Musk xylene, however, did not show adverse embryo-fetal effects at doses up to 200 mg/kg/day in the same study.[7] Some studies in zebrafish have indicated developmental effects for both musk ketone and musk xylene at concentrations as low as 10 µg/L and 33 µg/L, respectively.[8]

Essential Oils:

While often perceived as "natural" alternatives, some essential oils have also been shown to have developmental toxicity in non-animal models. For example, studies using zebrafish embryos have demonstrated that lemongrass, thyme, and oregano oils can induce morphological defects and alter larval behavior.

Data Summary

CompoundTest SpeciesNOAEL (mg/kg/day)Key Developmental Toxicity Findings
Alpha-iso-methylionone Rat (Sprague-Dawley)≥ 30No adverse effects on maternal or fetal development observed.[1]
Galaxolide (HHCB) Rat (Sprague-Dawley)150Axial skeletal malformations at 500 mg/kg/day.[7]
Tonalide (AHTN) Rat (Sprague-Dawley)50No adverse embryo-fetal effects up to 50 mg/kg/day.[7]
Musk Ketone Rat (Sprague-Dawley)45Increased post-implantation loss and reduced fetal body weight at 150 mg/kg/day.[7]
Musk Xylene Rat (Sprague-Dawley)200No adverse embryo-fetal effects observed.[7]

Experimental Protocols

The developmental toxicity of these compounds is primarily assessed using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 414: Prenatal Developmental Toxicity Study

This guideline is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test Animals: Typically pregnant rats or rabbits.

  • Administration: The test substance is administered daily to pregnant females during the period of organogenesis.

  • Dosage: At least three dose levels and a control group are used. The highest dose is intended to induce some maternal toxicity but not death.

  • Endpoints Evaluated:

    • Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

    • Fetal: Number of implantations, resorptions, live and dead fetuses, fetal weight, and external, visceral, and skeletal examinations for abnormalities.

OECD Guideline 236: Fish Embryo Acute Toxicity (FET) Test

The Zebrafish Embryotoxicity Test (ZFET) is a common alternative method to assess developmental toxicity.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance for 96 hours.

  • Endpoints Evaluated:

    • Lethal endpoints: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • Sub-lethal developmental endpoints: Morphological defects such as edema, spinal curvature, and craniofacial abnormalities.

Signaling Pathways and Molecular Mechanisms

The developmental toxicity of some synthetic musks is linked to their ability to interfere with endocrine signaling pathways.

Endocrine Disruption by Synthetic Musks:

Some synthetic musks can act as agonists or antagonists of hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[2][3][4] This interaction can disrupt normal hormonal signaling, which is critical for proper development.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic_Musk Synthetic Musk (e.g., Galaxolide, Tonalide) Hormone_Receptor Hormone Receptor (e.g., Androgen Receptor, Estrogen Receptor) Synthetic_Musk->Hormone_Receptor Binds to Receptor HSP Heat Shock Proteins Hormone_Receptor->HSP Dissociation HRE Hormone Response Element (on DNA) Hormone_Receptor->HRE Translocates to Nucleus and Binds DNA Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Developmental_Toxicity Developmental Toxicity Gene_Transcription->Developmental_Toxicity

Caption: Endocrine disruption pathway of some synthetic musks.

Experimental Workflow

The assessment of developmental toxicity typically follows a tiered approach, starting with in vitro and alternative methods and progressing to in vivo studies if necessary.

G Start Test Compound In_Vitro In Vitro Screening (e.g., Receptor Binding Assays) Start->In_Vitro Alternative_Models Alternative Models (e.g., Zebrafish Embryo Test - OECD 236) In_Vitro->Alternative_Models Positive or Equivocal Results In_Vivo In Vivo Mammalian Study (e.g., Rat - OECD 414) Alternative_Models->In_Vivo Positive or Concerning Results Data_Analysis Data Analysis and NOAEL Determination In_Vivo->Data_Analysis Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment

Caption: Tiered workflow for developmental toxicity testing.

Conclusion

The available evidence indicates that alpha-iso-methylionone has a low potential for developmental toxicity. In contrast, some of its potential alternatives, particularly certain synthetic musks, have demonstrated endocrine-disrupting activities and developmental effects in experimental studies. This comparative guide highlights the importance of a thorough toxicological evaluation of fragrance ingredients to ensure consumer safety. Further research into the specific signaling pathways affected by these compounds will continue to refine our understanding of their potential risks.

References

Genotoxicity and Safety of Methylionone Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity and safety evaluation of methylionone mixtures, a common fragrance ingredient. The safety of this compound mixtures has been assessed by the Research Institute for Fragrance Materials (RIFM), concluding that they are not genotoxic.[1][2] This assessment is based on a battery of standard genotoxicity tests designed to detect different types of genetic damage.

Overview of Genotoxicity Assessment

Genotoxicity testing is a crucial component of safety assessment for any chemical substance, including fragrance ingredients. It involves a series of assays designed to detect potential damage to the genetic material of cells. A standard battery of tests is typically employed to assess different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

The safety evaluation of this compound mixtures, as conducted by RIFM, included the following key in vitro and in vivo genotoxicity assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.

  • In Vitro Mammalian Chromosomal Aberration Test: To identify structural chromosomal damage.

  • Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in vivo.

Comparative Summary of Genotoxicity Assays

The following table summarizes the key genotoxicity assays used in the safety evaluation of this compound mixtures, their principles, and the overall findings.

AssayTest SystemEndpoint MeasuredResult for this compound Mixtures
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium and Escherichia coli strainsGene mutations (point mutations and frameshifts)Non-mutagenic[1]
In Vitro Mammalian Chromosomal Aberration Test Cultured mammalian cells (e.g., Chinese Hamster Ovary cells)Structural chromosomal aberrations (e.g., breaks, deletions, exchanges)No significant induction of chromosomal aberrations[1]
Mammalian Erythrocyte Micronucleus Test Rodent bone marrow or peripheral blood erythrocytesFormation of micronuclei containing chromosome fragments or whole chromosomesNo significant increase in micronucleated erythrocytes[1]

Experimental Protocols

Detailed experimental protocols for the genotoxicity assays performed on this compound mixtures are proprietary to the testing laboratories. However, the following sections describe standardized protocols for these assays based on the Organization for Economic Co-operation and Development (OECD) guidelines, which are internationally accepted standards for chemical safety testing.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar (B569324) medium.

Methodology:

  • Strains: At least five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium strain (TA102).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before mixing with the top agar (pre-incubation method).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestSubstance Test Substance (this compound Mixture) PlateIncorporation Plate Incorporation Method TestSubstance->PlateIncorporation PreIncubation Pre-incubation Method TestSubstance->PreIncubation BacterialStrains Bacterial Strains (e.g., S. typhimurium) BacterialStrains->PlateIncorporation BacterialStrains->PreIncubation S9Mix S9 Mix (Metabolic Activation) S9Mix->PlateIncorporation S9Mix->PreIncubation Incubation Incubation (37°C, 48-72h) PlateIncorporation->Incubation PreIncubation->Incubation ColonyCounting Revertant Colony Counting Incubation->ColonyCounting DataAnalysis Data Analysis ColonyCounting->DataAnalysis

Ames Test Workflow

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, and the chromosomes are examined microscopically for structural aberrations.

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a continuous period (e.g., 18-24 hours) without S9 mix.

  • Harvest and Staining: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared and stained (e.g., with Giemsa).

  • Analysis: At least 200 metaphases per concentration are scored for chromosomal aberrations.

  • Data Analysis: The percentage of cells with aberrations is calculated. A substance is considered clastogenic if it produces a concentration-dependent and reproducible increase in the number of cells with chromosomal aberrations.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Mammalian Cell Culture (e.g., CHO cells) Treatment Cell Treatment CellCulture->Treatment TestSubstance Test Substance (this compound Mixture) TestSubstance->Treatment S9Mix S9 Mix S9Mix->Treatment MetaphaseArrest Metaphase Arrest Treatment->MetaphaseArrest Harvesting Harvesting & Chromosome Prep MetaphaseArrest->Harvesting MicroscopicAnalysis Microscopic Analysis Harvesting->MicroscopicAnalysis DataAnalysis Data Analysis MicroscopicAnalysis->DataAnalysis

Chromosomal Aberration Test Workflow

Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.

Principle: Rodents are exposed to the test substance. If the substance induces chromosomal damage in developing red blood cells (erythroblasts), fragments of chromosomes or whole chromosomes may lag during cell division and form small, secondary nuclei (micronuclei) in the cytoplasm of the resulting erythrocytes.

Methodology:

  • Animals: Typically, mice or rats are used.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated. A substance is considered genotoxic in this assay if it causes a dose-related and statistically significant increase in the frequency of micronucleated cells.

cluster_treatment In Vivo Treatment cluster_sampling Sample Collection cluster_analysis Analysis AnimalDosing Animal Dosing (e.g., Rodents) SampleCollection Bone Marrow or Peripheral Blood Collection AnimalDosing->SampleCollection SlidePreparation Slide Preparation & Staining SampleCollection->SlidePreparation MicroscopicScoring Microscopic Scoring of Micronucleated Erythrocytes SlidePreparation->MicroscopicScoring StatisticalAnalysis Statistical Analysis MicroscopicScoring->StatisticalAnalysis

Micronucleus Test Workflow

Conclusion

References

Unveiling the Optimal Catalyst for Pseudo-Methylionone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of catalytic performance in the aldol (B89426) condensation of citral (B94496) and methyl ethyl ketone reveals significant advantages for solid base catalysts, particularly Li-doped La2O3-ZnO, in achieving high yields and simplifying downstream processing. This guide provides a comprehensive comparison of various catalysts, supported by experimental data and detailed protocols, to aid researchers in selecting the most effective catalyst for pseudo-methylionone production, a key intermediate in the fragrance and vitamin synthesis industries.

The synthesis of pseudo-methylionone is primarily achieved through the aldol condensation of citral with methyl ethyl ketone. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and environmental impact. This comparison focuses on the performance of homogeneous and heterogeneous catalysts, highlighting key metrics such as reaction yield, selectivity, and reusability.

Performance Comparison of Catalysts

The efficacy of different catalytic systems in promoting the synthesis of pseudo-methylionone is summarized below. The data, compiled from various studies, underscores the superior performance of solid base catalysts.

Catalyst TypeCatalystSolventTemperature (°C)Reaction Time (h)Citral Conversion (%)Pseudo-methylionone Yield (%)Selectivity (%)Reusability
Homogeneous Base Potassium Hydroxide (B78521) (KOH)Methanol0 - 41.5-Moderate20-25% (α-isomethyl ionone (B8125255) after cyclization)No
Triethyl Benzyl Ammonium (B1175870) HydroxideWater65 - 670.17--44% (α-isomethyl ionone after cyclization)No
Heterogeneous Solid Base Magnesium Oxide (MgO)-60-HighHighGoodYes
Calcined Hydrotalcite-60-HighHighHigher than MgOYes
Li-doped La2O3-ZnOAcetone50310099.299.2Yes (tested for 2 cycles)

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented aims to provide a general overview of catalyst performance. The selectivity for homogeneous catalysts is reported for the subsequent cyclized product, α-isomethyl ionone, as this was the metric provided in the source material.

Experimental Protocols

A generalized experimental protocol for the synthesis of pseudo-methylionone using a solid base catalyst is outlined below. This procedure can be adapted for different catalysts with minor modifications.

Materials:

  • Citral (90% or higher purity)

  • Methyl ethyl ketone (reagent grade)

  • Solid base catalyst (e.g., Li-doped La2O3-ZnO, calcined hydrotalcite)

  • Solvent (e.g., acetone, or solvent-free)

  • Inert gas (e.g., Nitrogen or Argon)

  • Acetic acid (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Activation (if required): For catalysts like hydrotalcites, a calcination step at high temperature is typically required to activate the material. This is usually performed in a furnace under a controlled atmosphere.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas is charged with the catalyst, methyl ethyl ketone, and citral. The molar ratio of citral to methyl ethyl ketone is a critical parameter and should be optimized.[1]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 50-65°C) under an inert atmosphere and stirred vigorously for the specified reaction time (e.g., 3 hours).[1][2]

  • Reaction Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of a weak acid, such as acetic acid.[2]

  • Product Isolation: The solid catalyst is separated by filtration. The liquid phase is then subjected to an extraction process using an organic solvent. The combined organic layers are washed with water and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude pseudo-methylionone can be purified by vacuum distillation.[3]

  • Analysis: The conversion of citral and the yield and selectivity of pseudo-methylionone are determined by gas chromatography (GC) or other suitable analytical techniques.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for comparing the performance of different catalysts in the synthesis of pseudo-methylionone.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Pseudo-Methylionone Synthesis cluster_analysis Product Analysis & Catalyst Evaluation prep_homo Homogeneous Catalyst Preparation char Catalyst Characterization (XRD, BET, etc.) prep_homo->char prep_hetero Heterogeneous Catalyst Synthesis & Activation prep_hetero->char catalyst Catalyst Addition char->catalyst reactants Reactants (Citral, Methyl Ethyl Ketone) reaction Aldol Condensation reactants->reaction workup Reaction Work-up & Product Isolation reaction->workup catalyst->reaction conditions Reaction Conditions (Temp, Time, Molar Ratio) conditions->reaction analysis Product Analysis (GC, NMR) - Yield - Selectivity workup->analysis reuse Catalyst Recovery & Reusability Test workup->reuse eval Catalyst Performance Evaluation analysis->eval reuse->eval

Caption: Workflow for Catalyst Comparison in Pseudo-Methylionone Synthesis.

Discussion

The aldol condensation of citral and methyl ethyl ketone can lead to the formation of two primary isomers: pseudo-normal-methylionone and pseudo-iso-methylionone. The latter is often the more desired product in the fragrance industry.[4] The choice of catalyst plays a crucial role in determining the ratio of these isomers.

Homogeneous base catalysts, such as potassium hydroxide and quaternary ammonium hydroxides, have been traditionally used.[2] While effective in promoting the reaction, they suffer from several drawbacks, including difficulty in separation from the reaction mixture, leading to corrosive and environmentally challenging waste streams.[1]

Heterogeneous solid base catalysts, such as magnesium oxide (MgO) and hydrotalcites, offer a significant improvement.[5] They are easily separable from the reaction mixture by filtration, allowing for potential reuse and a more sustainable process. Studies have shown that calcined hydrotalcites exhibit higher selectivity compared to MgO.[5]

More recently, advanced solid base catalysts like Li-doped La2O3-ZnO have demonstrated exceptional performance. Research indicates that these catalysts can achieve near-quantitative conversion of citral and very high selectivity to pseudo-methylionone under relatively mild conditions.[1] The high activity is attributed to the well-dispersed strong basic sites created by the lithium doping.[1]

References

Evaluating the Skin Sensitization Potential of Methylionone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on the skin sensitization potential of various methylionone isomers. While comprehensive comparative data from modern in vitro and in chemico assays are limited in the public domain, this document summarizes the existing findings from in vivo studies and highlights the methodologies of key assays used in skin sensitization assessment.

Comparative Analysis of this compound Isomers

The skin sensitization potential of this compound isomers has been evaluated using various methods, including animal studies like the murine Local Lymph Node Assay (LLNA) and the Buehler test, as well as through assessments by regulatory and safety bodies. The available data primarily focuses on α-iso-methylionone and provides some insights into β- and δ-isomers.

Isomer/MixtureAssayResultPotency Classification
α-iso-Methylionone LLNAEC3: 21.8%[1][2][3]Weak Sensitizer (B1316253)
This compound (mixture of isomers) -NESIL: 70,000 µg/cm²[4][5][6]-
Methyl-β-ionone Buehler TestReactions indicative of sensitizationNot specified
Methyl-δ-ionone GHS Hazard ClassificationH317: May cause an allergic skin reaction[7]Potential Sensitizer

Note: The direct comparison of these isomers is challenging due to the different methodologies used and the lack of standardized testing across all isomers. The LLNA data for α-iso-methylionone provides a quantitative measure of potency, classifying it as a weak sensitizer.[1][2][3] The No Expected Sensitisation Induction Level (NESIL) for the mixture of isomers also suggests a low potential for sensitization under defined exposure conditions.[4][5][6]

Experimental Protocols

Understanding the methodologies behind skin sensitization testing is crucial for interpreting the available data and designing future studies. Below are detailed protocols for key assays referenced in the context of fragrance ingredient safety assessment.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their relative potency.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of a test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (Stimulation Index ≥ 3). The concentration of the test substance required to produce a Stimulation Index of 3 (EC3) is used as a measure of its sensitizing potency.

Methodology:

  • A minimum of four animals per dose group are used, with a concurrent vehicle control group.

  • The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations.

  • 25 µL of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

  • Five days after the first application, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

  • Approximately five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • A single-cell suspension of lymph node cells is prepared and incubated overnight.

  • The incorporation of 3H-methyl thymidine is measured by scintillation counting, and the Stimulation Index (SI) is calculated for each group.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization – covalent binding to proteins.

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008). The depletion of these peptides following incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).

Methodology:

  • Synthetic heptapeptides containing either a single cysteine or a single lysine are used.

  • The test chemical is incubated with each peptide at a defined molar ratio for 24 hours at 25°C.

  • Following incubation, the samples are analyzed by HPLC with UV detection to determine the percentage of peptide depletion.

  • The mean percent depletion of cysteine and lysine is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.

KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP – keratinocyte activation.

Principle: This reporter gene assay uses an immortalized human keratinocyte cell line (HaCaT) that has been transfected with a plasmid containing the luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizers leads to the induction of luciferase expression, which is measured as a luminescent signal.

Methodology:

  • KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then exposed to 12 different concentrations of the test substance for 48 hours.

  • After the exposure period, cell viability is assessed using the MTT assay.

  • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • A substance is classified as a sensitizer if it induces a statistically significant luciferase expression of 1.5-fold or greater at a concentration where cell viability is above 70%.

Visualizing the Mechanisms and Workflows

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event (MIE) cluster_Cellular Cellular Response cluster_Organ Organ Level Response cluster_Organism Organism Response MIE KE1: Covalent Binding to Skin Proteins (Haptenation) KE2 KE2: Keratinocyte Activation (Inflammatory signals & Nrf2 activation) MIE->KE2 KE3 KE3: Dendritic Cell Activation and Maturation KE2->KE3 KE4 KE4: T-cell Proliferation and Differentiation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for In Vitro/In Chemico Skin Sensitization Testing

This workflow illustrates a common strategy for evaluating the skin sensitization potential of a substance using a battery of non-animal tests that address different key events of the AOP.

In_Vitro_Workflow cluster_KE1 Key Event 1: Protein Reactivity cluster_KE2 Key Event 2: Keratinocyte Activation cluster_KE3 Key Event 3: Dendritic Cell Activation cluster_Integration Data Integration & Prediction DPRA Direct Peptide Reactivity Assay (DPRA) Prediction Hazard & Potency Classification DPRA->Prediction KeratinoSens KeratinoSens™ Assay KeratinoSens->Prediction hCLAT human Cell Line Activation Test (h-CLAT) hCLAT->Prediction

Caption: Integrated testing strategy for skin sensitization.

References

A Comparative Analysis of Microbial Transformation Pathways for Ionone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of microbial transformation pathways for ionone (B8125255) derivatives, offering insights into the metabolic capabilities of various microorganisms. The biotransformation of ionones, a group of terpenoids known for their floral and woody aromas, is of significant interest for the production of novel flavor and fragrance compounds, as well as chiral synthons for the pharmaceutical industry. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to aid in the selection and development of microbial catalysts for specific bioconversion applications.

Data Presentation: Comparative Analysis of Microbial Transformations

The following table summarizes the key quantitative data from various studies on the microbial transformation of α-, β-, and γ-ionone by different microbial species.

SubstrateMicroorganismKey Enzymes (Putative)Major Transformation Product(s)Yield/Conversion RateReference(s)
β-IononeAspergillus niger NRRL 326Cytochrome P450 monooxygenases4-Hydroxy-β-ionone48.33%[1]
2-Hydroxy-β-ionone22.40%[1]
β-IononeAspergillus niger JTS 191Cytochrome P450 monooxygenases(R)-4-Hydroxy-β-ionone, (S)-2-Hydroxy-β-iononeMajor products, specific yields not reported[2][3]
α-IononeAspergillus niger JTS 191Cytochrome P450 monooxygenases, Dehydrogenasescis-3-Hydroxy-α-ionone, trans-3-Hydroxy-α-ionone, 3-Oxo-α-iononeMajor products, specific yields not reported[4]
γ-IononeAspergillus nigerCytochrome P450 monooxygenasescis-2-Hydroxy-γ-ionone acetate18%[5]
3-Hydroxy-γ-ionone derivative28%[5]
β-IononeStreptomyces arenae Tü 495Cytochrome P450 monooxygenases4-Hydroxy-β-ionone33% conversion[6]
β-IononeStreptomyces antibioticus Tü 46Cytochrome P450 monooxygenases4-Hydroxy-β-ionone19% conversion[6]
α-IononeStreptomyces fradiae Tü 27Cytochrome P450 monooxygenases(3R,6R)- and (3S,6S)-Hydroxy-α-iononeHigh regio- and stereoselectivity[7]
α-IononeStreptomyces spp. (various)Cytochrome P450 monooxygenases3-Hydroxy-α-iononeHigh conversion (up to 90% product ratio)[7][8]
Ionone DerivativesCunninghamella blakesleeanaCytochrome P450 monooxygenasesOxidized and hydroxylated products (inferred from metabolism of other xenobiotics)Data not available for ionones[9][10][11][12]
Ionone DerivativesPaenibacillus amylolyticusUnknownData not available for iononesData not available for ionones[13]

Experimental Protocols

The following are generalized experimental protocols for the microbial transformation of ionone derivatives based on methodologies reported in the literature. These should be optimized for specific microbial strains and substrates.

Fungal Transformation Protocol (Aspergillus niger, Cunninghamella blakesleeana)

This protocol describes a typical two-stage fermentation process for the biotransformation of ionone derivatives by filamentous fungi.

1. Media Preparation and Inoculation (Stage 1):

  • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth or a defined medium containing glucose, yeast extract, and mineral salts).

  • Dispense the medium into flasks and autoclave.

  • Inoculate the flasks with spores or a mycelial suspension of the fungal strain.

  • Incubate the cultures on a rotary shaker (e.g., 120-150 rpm) at 25-28°C for 48-72 hours to obtain a sufficient biomass.

2. Biotransformation (Stage 2):

  • Prepare fresh culture flasks with the same medium.

  • Inoculate the fresh medium with a portion of the Stage 1 culture (e.g., 5-10% v/v).

  • Add the ionone substrate, typically dissolved in a minimal amount of a suitable solvent like ethanol (B145695) or acetone, to the culture. The final substrate concentration usually ranges from 0.05% to 0.2% (v/v).

  • Incubate the flasks under the same conditions as Stage 1 for a period ranging from 3 to 12 days.[14][15]

3. Extraction and Analysis:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture broth and the mycelium separately with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude extract by Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the transformation products.

Bacterial Transformation Protocol (Streptomyces spp., Paenibacillus amylolyticus)

This protocol outlines a general procedure for the biotransformation of ionone derivatives using bacteria.

1. Culture Preparation:

  • Prepare a suitable liquid medium (e.g., Tryptic Soy Broth or a specific medium for the bacterial strain).[16]

  • Inoculate the medium with a fresh bacterial colony or a glycerol (B35011) stock.

  • Incubate the culture on a rotary shaker at 28-37°C until it reaches the desired growth phase (typically mid- to late-logarithmic phase).[16]

2. Biotransformation:

  • Add the ionone substrate (dissolved in a solvent) to the bacterial culture.

  • Continue the incubation under the same conditions for a specified period (e.g., 24 to 120 hours).

3. Extraction and Analysis:

  • Pellet the bacterial cells by centrifugation.

  • Extract the supernatant and the cell pellet with an appropriate organic solvent.

  • Process and analyze the extracts as described in the fungal transformation protocol.

Mandatory Visualization

Microbial Transformation Pathways of Ionone Derivatives

The following diagrams illustrate the primary transformation pathways of α- and β-ionone by Aspergillus niger and Streptomyces species.

aspergillus_beta_ionone_pathway Aspergillus niger Transformation of β-Ionone cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_other Other Products beta_ionone β-Ionone hydroxy_4 (R)-4-Hydroxy-β-ionone beta_ionone->hydroxy_4 Hydroxylation hydroxy_2 (S)-2-Hydroxy-β-ionone beta_ionone->hydroxy_2 Hydroxylation dehydro_3_4 3,4-Dehydro-β-ionone beta_ionone->dehydro_3_4 Dehydrogenation epoxy_5_6 5,6-Epoxy-β-ionone beta_ionone->epoxy_5_6 Epoxidation oxo_4 4-Oxo-β-ionone hydroxy_4->oxo_4 Oxidation acetoxy_4 (R)-4-Acetoxy-β-ionone hydroxy_4->acetoxy_4 Acetylation dehydro_oxo_2_3 2,3-Dehydro-4-oxo-β-ionone oxo_4->dehydro_oxo_2_3 Dehydrogenation oxo_2 2-Oxo-β-ionone hydroxy_2->oxo_2 Oxidation acetoxy_2 (S)-2-Acetoxy-β-ionone hydroxy_2->acetoxy_2 Acetylation dehydro_oxo_3_4 3,4-Dehydro-2-oxo-β-ionone oxo_2->dehydro_oxo_3_4 Dehydrogenation aspergillus_alpha_ionone_pathway Aspergillus niger Transformation of α-Ionone cluster_main_products Major Products cluster_minor_products Minor Products alpha_ionone α-Ionone hydroxy_3_cis cis-3-Hydroxy-α-ionone alpha_ionone->hydroxy_3_cis Hydroxylation hydroxy_3_trans trans-3-Hydroxy-α-ionone alpha_ionone->hydroxy_3_trans Hydroxylation oxo_3 3-Oxo-α-ionone alpha_ionone->oxo_3 Oxidation dehydro_2_3 2,3-Dehydro-α-ionone alpha_ionone->dehydro_2_3 Dehydrogenation dehydro_beta 3,4-Dehydro-β-ionone alpha_ionone->dehydro_beta Isomerization & Dehydrogenation hydroxy_3_cis->oxo_3 Oxidation hydroxy_3_trans->oxo_3 Oxidation streptomyces_ionone_pathway Streptomyces spp. Transformation of Ionones cluster_beta_products β-Ionone Products cluster_alpha_products α-Ionone Products beta_ionone β-Ionone hydroxy_4_beta 4-Hydroxy-β-ionone beta_ionone->hydroxy_4_beta Regioselective Hydroxylation alpha_ionone α-Ionone hydroxy_3_alpha (3R,6R)- and (3S,6S)- Hydroxy-α-ionone alpha_ionone->hydroxy_3_alpha Regio- and Stereoselective Hydroxylation experimental_workflow General Experimental Workflow for Microbial Biotransformation cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis media_prep Media Preparation and Sterilization inoculation Inoculation of Microorganism media_prep->inoculation incubation Incubation and Biomass Growth inoculation->incubation substrate_addition Substrate (Ionone) Addition incubation->substrate_addition bioconversion Bioconversion (Incubation) substrate_addition->bioconversion extraction Extraction of Products bioconversion->extraction analysis TLC, GC, GC-MS Analysis extraction->analysis identification Product Identification and Quantification analysis->identification

References

A Comparative Guide to the Validation of Methylionone Detection in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of methylionone detection in complex environmental matrices. This compound, a common fragrance ingredient, is of growing interest in environmental monitoring due to its widespread use and potential ecological impact. This document outlines key performance indicators for various analytical techniques, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable detection strategy.

Comparative Analysis of Analytical Methods

The accurate quantification of this compound in environmental samples hinges on the selection of an appropriate analytical method. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prevalent techniques employed for this purpose. The choice between these methods often depends on the specific sample matrix, the required sensitivity, and the available instrumentation.

Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are common sample preparation techniques used to isolate and concentrate this compound from complex matrices prior to instrumental analysis, thereby enhancing detection limits and reducing matrix interference.

Below is a summary of the performance of these methods for the determination of fragrance materials, including compounds similar to this compound, in various environmental samples. While specific data for this compound is limited in publicly available literature, the following table provides a representative overview based on the analysis of other fragrance compounds in comparable matrices.

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MS WastewaterSolid-Phase Extraction (SPE) with C18 disks0.5 - 35 ng/L (for various fragrance materials)Not Specified97 - 115
HS-SPME-GC-MS Air (simulated)Headspace Solid-Phase Microextraction (HS-SPME)Not SpecifiedNot SpecifiedNot Specified[1]
HPLC-DAD Paddy WaterSolid-Phase Extraction (SPE)0.1 - 0.8 µg/L (for various pesticides)0.25 - 2.0 µg/L (for various pesticides)80.6 - 110.2[2]
GC-MS Fishery ProductsQuEChERS with Florisil cartridge cleanup2 - 3 ng/g7 - 10 ng/g62.6 - 119.1[3]
HPLC-DAD MilkSupported Liquid Extraction (SLE)Not Specified0.1 mg/kg (for alkylphenols)93.23 - 99.22[4]

Note: The data presented are for a range of fragrance compounds and other organic pollutants in various matrices and should be considered as indicative for the potential performance of these methods for this compound analysis. Method validation for this compound specifically is highly recommended for accurate quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited in this guide.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of fragrance compounds from wastewater.[5]

Objective: To isolate and concentrate this compound from water samples.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning)

  • Ultrapure water (for equilibration)

  • Elution solvent (e.g., Dichloromethane or Ethyl Acetate)[2]

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of ultrapure water to activate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample (e.g., 500 mL of wastewater influent) through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of ultrapure water to remove interfering polar compounds.

  • Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained analytes with a small volume (e.g., 2 x 4 mL) of an appropriate organic solvent (e.g., dichloromethane).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS or HPLC analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of semi-volatile organic compounds like this compound.

Objective: To separate, identify, and quantify this compound in the prepared sample extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound.

Visualizing Methodologies and Pathways

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the validation of this compound detection in an environmental water sample, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration Remove Particulates SPE Solid-Phase Extraction (SPE) Filtration->SPE Load Sample Elution Elution SPE->Elution Elute Analyte Concentration Concentration Elution->Concentration Reduce Volume GCMS GC-MS Analysis Concentration->GCMS Inject Extract DataAcquisition Data Acquisition GCMS->DataAcquisition Detect Ions Quantification Quantification & Validation DataAcquisition->Quantification Peak Integration & Calibration

A typical experimental workflow for this compound analysis.
Hypothetical Signaling Pathway Perturbation by this compound

Based on toxicological assessments of similar compounds, a hypothetical pathway that could be investigated for perturbation by this compound is the NF-κB signaling pathway , which is a key regulator of the cellular response to stress, inflammation, and apoptosis. A safety assessment by the Research Institute for Fragrance Materials (RIFM) has indicated that this compound is not genotoxic.[9][10]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could serve as a model for investigating the potential biological effects of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothetical Stressor) Receptor Receptor This compound->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds GeneExpression Target Gene Expression DNA->GeneExpression Regulates CellularResponse Cellular Response (e.g., Inflammation, Survival) GeneExpression->CellularResponse Leads to

Hypothetical perturbation of the NF-κB signaling pathway.

References

Comparative Guide to Cross-Laboratory Validation of Analytical Methods for Methylionone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylionone, a common fragrance ingredient, exists in several isomeric forms (e.g., alpha-iso, beta-iso, alpha-n, beta-n). Its quantification in complex matrices such as cosmetics and pharmaceutical preparations is crucial for quality control, regulatory compliance, and safety assessment.[1] The European Union, for instance, requires the labeling of 26 specific fragrance allergens, including alpha-isomethyl ionone, if their concentration exceeds 0.01% in leave-on products and 0.001% in rinse-off products.[2][3] The validation of analytical methods across different laboratories is essential to ensure data consistency, reliability, and comparability. This guide compares two of the most prevalent analytical techniques, GC-MS and HPLC-UV, for the quantification of this compound, providing insights into their respective performance characteristics and experimental protocols.

Data Presentation: Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[4][5]

Table 1: Typical Performance Characteristics for this compound Quantification
Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.995[6]> 0.99[1][7]
Range 0.1 - 10 µg/mL[6]1 - 100 µg/mL[8]
Accuracy (Recovery %) 84.4 - 119%[6]95.0% - 105.0%[8]
Precision (RSD %) < 13.5%[6]< 2.0%[8]
Limit of Detection (LOD) ~0.06 µg/mL[7]~0.1 µg/mL[8]
Limit of Quantification (LOQ) 2 - 20 µg/g[6]~0.3 µg/mL[7][8]
Table 2: Feature Comparison of GC-MS and HPLC-UV
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, followed by mass-based detection.[9]Separation based on polarity, followed by UV absorbance detection.[9]
Analyte Suitability Excellent for volatile and semi-volatile compounds like this compound.[10]Suitable for a wide range of compounds, including less volatile ones.[11][10]
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate, dependent on the analyte's chromophore.[4]
Selectivity Very high due to mass fragmentation patterns, enabling confident identification.[4]Moderate, potential for interference from co-eluting compounds with similar UV absorbance.[4]
Sample Throughput Can be automated for high throughput.[4]Can be automated for high throughput.[4]
Derivatization Generally not required for this compound.Not required.
Limitations Requires analytes to be thermally stable.[4][5]Lower sensitivity and selectivity compared to MS detection; solvent consumption.[12]

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix, applicable to both GC-MS and HPLC-UV methodologies.

This compound Quantification Workflow start Start: Sample Collection sample_prep Sample Preparation (Weighing, Dilution, Extraction) start->sample_prep spiking Internal Standard Spiking (Optional, for improved accuracy) sample_prep->spiking filtration Filtration / Centrifugation spiking->filtration injection Sample Injection filtration->injection chromatography Chromatographic Separation (GC or HPLC column) injection->chromatography detection Detection (MS or UV Detector) chromatography->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq quantification Quantification (Calibration Curve) data_acq->quantification end End: Final Report quantification->end

Caption: A generalized workflow for the quantification of this compound.

Logical Comparison of GC-MS and HPLC-UV Methods

This diagram provides a logical comparison of the key attributes of GC-MS and HPLC-UV for the analysis of this compound.

Method Comparison topic This compound Quantification gcms GC-MS topic->gcms hplcuv HPLC-UV topic->hplcuv gcms_sens High Sensitivity gcms->gcms_sens Advantage gcms_sel High Selectivity (Mass Spectra) gcms->gcms_sel Advantage gcms_vol Ideal for Volatile Compounds gcms->gcms_vol Applicability gcms_therm Requires Thermal Stability gcms->gcms_therm Limitation hplcuv_vers High Versatility (Non-volatile) hplcuv->hplcuv_vers Advantage hplcuv_cost Lower Instrument Cost hplcuv->hplcuv_cost Advantage hplcuv_sens Moderate Sensitivity hplcuv->hplcuv_sens Limitation hplcuv_sel Potential for Interferences hplcuv->hplcuv_sel Limitation

Caption: Key performance characteristics of GC-MS vs. HPLC-UV.

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols should be validated in-house for the specific matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile fragrance allergens like this compound in complex matrices.[6][13]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add an internal standard (e.g., deuterated this compound or a compound with similar chemical properties not present in the sample) to correct for extraction efficiency and instrumental variability.

    • Add 5 mL of a suitable organic solvent (e.g., methyl t-butyl ether (MTBE) or hexane).

    • Vortex the mixture for 2 minutes and then place it in an ultrasonic bath for 15 minutes to ensure thorough extraction.[3]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (organic layer) to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Filter the final extract through a 0.45 µm syringe filter into a 2 mL autosampler vial.[14]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[12]

    • Mass Spectrometer: Agilent 5977B or equivalent.[12]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Inlet Temperature: 250°C.[2]

    • Injection Volume: 1 µL (splitless mode).[14]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 125°C at 3°C/min.

      • Ramp to 230°C at 7°C/min.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound isomers.[3][6]

  • Data Analysis and Quantification:

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) with a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is a robust alternative for this compound quantification, particularly when GC-MS is unavailable or when dealing with less volatile co-formulants.[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 2 minutes and then sonicate for 30 minutes to facilitate extraction.[15]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[8]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Diode Array Detector (DAD).[16]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][17]

    • Mobile Phase: Gradient elution with a mixture of acetonitrile (Solvent B) and water (Solvent A).[1]

      • Example Gradient: Start with 70% A, decrease to 30% A over 30 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[1][17]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at multiple wavelengths, such as 210 nm and 254 nm, to optimize detection for this compound and other potential allergens.[1]

  • Data Analysis and Quantification:

    • Prepare a series of calibration standards of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) in the mobile phase.

    • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[16]

Conclusion

Both GC-MS and HPLC-UV are capable of quantifying this compound in various products. GC-MS generally offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and unambiguous identification, which is crucial for regulatory compliance regarding fragrance allergens.[2][4] HPLC-UV provides a reliable and often more accessible alternative, suitable for quality control applications where analyte concentrations are higher and the sample matrix is less complex.[1] The successful implementation of either method in a cross-laboratory setting requires a well-defined, validated protocol and the use of certified reference materials to ensure the accuracy and comparability of results.

References

Safety Operating Guide

Proper Disposal of Methylionone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of methylionone, a common fragrance ingredient. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a skin irritant and sensitizer, and it is recognized as being toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, it must be treated as hazardous waste.

Immediate Safety Protocols

Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and eye/face protection[2][5]. All handling should occur in a well-ventilated area[1][5]. In case of accidental contact, follow these first-aid measures:

  • If on Skin: Wash the area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse[1][2][6].

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Consult an eye specialist[1][2][6].

  • If Inhaled: Move the person to fresh air and keep them calm. Seek medical attention[1][2][6].

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be handled through a designated hazardous waste management program. Do not discharge into drains, surface waters, or groundwater[1][2][5][7].

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including solutions, spill cleanup materials, and contaminated items, as hazardous waste[8].

  • Store this compound waste separately from incompatible materials. Specifically, keep it away from strong oxidizing agents, reducing agents, acids, and bases[9].

Step 2: Waste Accumulation and Storage

  • Transfer the this compound waste into a designated, compatible container. The container must be in good condition, with a secure, leak-proof screw cap[9][10].

  • The container should be made of a material that does not react with the chemical[9].

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation[9][11][12].

  • Keep the waste container closed at all times, except when adding waste[8][9][11].

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[11][12]. An accurate description of the contents is crucial for safe consolidation and disposal by safety personnel[12].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste[8][11].

  • Do not exceed the storage limits for hazardous waste in your SAA before requesting a pickup.

Step 5: Handling Spills

  • For small spills: Contain the spill with an inert absorbent material such as sand, silica (B1680970) gel, or general-purpose binder[1][2][5][7].

  • For large spills: Dike the spillage to prevent it from spreading[1][2][5][7].

  • Collect all absorbent material and contaminated debris into a suitable, closed container for disposal as hazardous waste[3].

Step 6: Empty Container Disposal

  • An empty container that held this compound can be disposed of as regular trash only after all liquid has been removed, leaving as little residue as possible. Deface or remove all chemical labels and remove the cap before disposal[8].

Quantitative Data: Hazardous Waste Storage Limits

The following table summarizes typical storage limits for hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as per institutional guidelines. Researchers should confirm the specific limits with their own institution's EHS department.

Waste CategoryMaximum Accumulation VolumeTime Limit
Hazardous Waste (General)55 GallonsMust be removed within 3 days of reaching the limit.[11][12]
Acutely Toxic Waste (P-List)1 Quart (Liquid) or 1 kg (Solid)Must be removed within 3 days of reaching the limit.[11][12]
Partially Filled ContainersN/AMay remain in the SAA for up to one year.[9][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Methylionone_Disposal_Workflow start Unwanted this compound (Product, Spill, etc.) ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe Initiate Disposal identify_waste Identify as Hazardous Waste (Aquatic Toxicity, Skin Sensitizer) spill_check Is this a spill? identify_waste->spill_check ppe->identify_waste contain_spill Contain with Inert Absorbent Material spill_check->contain_spill Yes transfer_waste Transfer to Compatible, Labeled Hazardous Waste Container spill_check->transfer_waste No collect_residue Collect Residue into Sealable Container contain_spill->collect_residue collect_residue->transfer_waste Proceed to Storage store_waste Store in Designated Satellite Accumulation Area (SAA) transfer_waste->store_waste check_limits Check SAA Volume Limits (e.g., <55 gal) store_waste->check_limits check_limits->store_waste Limit OK (Keep Closed) request_pickup Contact EHS/Safety Office for Waste Pickup check_limits->request_pickup Limit Reached end_point Proper Disposal by Hazardous Waste Vendor request_pickup->end_point

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Methylionone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols and handling procedures for Methylionone is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust be equipped with side shields to protect against splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber, neoprene, or butyl rubber gloves are suitable.[2] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory Coat or ApronProvides a barrier against accidental spills.
Chemical-resistant suitNecessary for handling large quantities or in situations with a high risk of exposure.[2]
Closed-toe shoesRequired to protect feet from spills.
Respiratory Protection RespiratorUse a NIOSH-certified respirator with an organic vapor cartridge if ventilation is inadequate, especially in confined spaces or during operations that may generate aerosols.[2]

Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound. This information is critical for risk assessment in the laboratory.

Acute Toxicity

EndpointSpeciesRouteValueReference
LD50RatOral>5000 mg/kg bw[3][4]
LD50RabbitDermal>5000 mg/kg bw[5]
LC50Rainbow TroutAquatic10.9 mg/L (96h)[6]

Other Toxicological Data

EndpointDescriptionValueReference
Skin Sensitization (NESIL)No Expected Sensitisation Induction Level70,000 µg/cm²[7][8][9]
90-Day Oral Study (NOAEL)No-Observed-Adverse-Effect Level in male rats based on kidney effects.30 mg/kg/day[10]
Developmental Toxicity (NOAEL)Maternal and developmental no-observed-adverse-effect-level in rats.≥ 30 mg/kg/day[11]

Occupational Exposure Limits

While no specific occupational exposure limits are widely established for this compound, a time-weighted average (TWA) for ionones has been identified.[7]

GuidelineValue
TWA111–150 mg/m³ (20–25 ppm)

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not fully available in the public domain. However, summaries of the methodologies used in key studies are provided below.

90-Day Subchronic Oral Toxicity Study in Rats

  • Objective: To evaluate the systemic toxicity of alpha-iso-methylionone.

  • Methodology: Male and female Sprague Dawley rats were administered alpha-iso-methylionone via gavage at doses of 0, 5, 30, or 500 mg/kg/day for 90 days.[10] Parameters monitored included changes in blood chemistry, organ weights (liver, kidney, spleen), and histopathology of various tissues.[10]

  • Findings: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 30 mg/kg/day based on histopathological changes in the kidneys of male rats.[10]

Developmental Toxicity Study in Rats

  • Objective: To assess the potential developmental toxicity of alpha-iso-methylionone.

  • Methodology: Pregnant Sprague-Dawley rats were administered alpha-iso-methylionone by gavage at doses of 0, 3, 10, or 30 mg/kg/day from gestational day 7 to 17.[11] Maternal and fetal parameters, including clinical signs, body weight, feed consumption, and fetal morphology, were evaluated.[11]

  • Findings: The study concluded that alpha-iso-methylionone is not a developmental toxicant in rats at maternal doses up to 30 mg/kg/day.[11]

Safe Handling and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

SafeHandlingWorkflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and dispense in a designated area prep3->handle1 handle2 Avoid inhalation of vapors and direct contact with skin and eyes handle1->handle2 emergency4 Spill: Absorb with inert material handle1->emergency4 If spill occurs handle3 Keep container tightly closed when not in use handle2->handle3 emergency1 Skin Contact: Wash with soap and water handle2->emergency1 If contact occurs emergency2 Eye Contact: Rinse with water for 15 minutes handle2->emergency2 If contact occurs emergency3 Inhalation: Move to fresh air handle2->emergency3 If inhaled disposal1 Collect waste in a labeled, sealed container handle3->disposal1 emergency4->disposal1 disposal2 Dispose of as hazardous waste according to local, state, and federal regulations disposal1->disposal2 disposal3 Do not discharge into drains or the environment disposal2->disposal3

This compound Handling Workflow

This diagram outlines the key steps and decision points for safely managing this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.